3-(Hydroxymethyl)-4(3H)-quinazolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-11-5-10-8-4-2-1-3-7(8)9(11)13/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTNOVYBNJTXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163426 | |
| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14663-52-6 | |
| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 3-(Hydroxymethyl)-4(3H)-quinazolinone
Abstract
The 4(3H)-quinazolinone core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] These activities span anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] Within this important class of molecules, 3-(Hydroxymethyl)-4(3H)-quinazolinone (CAS No. 14663-52-6) emerges as a pivotal synthetic intermediate.[5] Its strategic placement of a reactive hydroxymethyl group on the N-3 nitrogen provides a versatile handle for chemical modification, enabling the development of extensive compound libraries for drug discovery. This guide offers an in-depth exploration of the physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of this key building block, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Physicochemical Properties
This compound is typically a white solid at room temperature. Its core properties are summarized below, providing a foundational dataset for experimental design and characterization.
| Property | Value | Reference |
| CAS Number | 14663-52-6 | [5] |
| Molecular Formula | C₉H₈N₂O₂ | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| Exact Mass | 176.0586 g/mol | [5] |
| InChIKey | QXTNOVYBNJTXRE-UHFFFAOYSA-N | [5] |
| Classification | Bulk Drug Intermediate | [5] |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is paramount in synthesis. The combined interpretation of NMR, IR, and Mass Spectrometry provides an unambiguous characterization of this compound. The expected data, based on the analysis of the parent scaffold and related derivatives, are presented below.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
¹H NMR (Proton NMR) Expected Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 | Broad Singlet | 1H | OH | The hydroxyl proton is acidic and often appears as a broad signal that can exchange with D₂O. |
| ~8.20 | Singlet | 1H | H-2 | The proton at the C-2 position is unique and appears as a sharp singlet. |
| ~8.15 | Doublet | 1H | H-5 | The H-5 proton is deshielded by the adjacent carbonyl group and coupled to H-6. |
| ~7.85 | Triplet | 1H | H-7 | Part of the aromatic system, coupled to both H-6 and H-8. |
| ~7.75 | Doublet | 1H | H-8 | The H-8 proton is coupled to H-7. |
| ~7.55 | Triplet | 1H | H-6 | Part of the aromatic system, coupled to both H-5 and H-7. |
| ~5.50 | Singlet | 2H | N-CH₂ -OH | The two protons of the methylene group are chemically equivalent and appear as a singlet. |
¹³C NMR (Carbon NMR) Expected Data
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~161.0 | C =O (C-4) | The carbonyl carbon is significantly deshielded. |
| ~148.0 | C -4a | Quaternary carbon at the ring junction. |
| ~145.0 | C -2 | The carbon at the 2-position, adjacent to two nitrogen atoms. |
| ~134.5 | C -7 | Aromatic CH carbon. |
| ~127.0 | C -5 | Aromatic CH carbon. |
| ~126.5 | C -6 | Aromatic CH carbon. |
| ~126.0 | C -8a | Quaternary carbon at the ring junction. |
| ~121.0 | C -8 | Aromatic CH carbon. |
| ~65.0 | N-C H₂-OH | The methylene carbon attached to nitrogen and oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (Broad) | O-H Stretch | Hydroxyl (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (in -CH₂) |
| ~1680 (Strong) | C=O Stretch | Amide Carbonyl |
| 1610 - 1580 | C=C & C=N Stretches | Aromatic Ring & Imine |
| ~1050 | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ or protonated peak [M+H]⁺ would be:
-
[M]⁺: m/z ≈ 176.06
-
[M+H]⁺: m/z ≈ 177.07
Synthesis and Mechanism
The synthesis of this compound is efficiently achieved in a two-step process starting from readily available anthranilic acid. This pathway leverages classic, well-understood reactions in heterocyclic chemistry.
Step 1: Synthesis of the 4(3H)-Quinazolinone Core The foundational quinazolinone ring system is most commonly prepared via the Niementowski quinazolinone synthesis.[1][7] This involves the thermal condensation of anthranilic acid with formamide. The formamide serves as the source for the C-2 carbon and the N-3 nitrogen is part of the original anthranilic acid.
Step 2: N-Hydroxymethylation The parent 4(3H)-quinazolinone is then subjected to N-hydroxymethylation. This is an electrophilic addition reaction where the nucleophilic N-3 nitrogen of the quinazolinone ring attacks the electrophilic carbonyl carbon of formaldehyde. The reaction is typically conducted under mild basic or neutral conditions. The choice of formaldehyde as the reagent is causal; it is the simplest aldehyde and efficiently installs the required hydroxymethyl moiety without steric hindrance.
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Utility
The true value of this compound lies in its reactivity, which positions it as a versatile synthetic hub. The N-CH₂-OH group is not merely a primary alcohol; it behaves as a stable precursor to a highly reactive N-acyliminium ion. This duality dictates its synthetic applications.
Key Reactive Site: The primary alcohol of the hydroxymethyl group.
Primary Transformation: Conversion to 3-(Chloromethyl)-4(3H)-quinazolinone The most critical reaction is the conversion of the hydroxyl group into a better leaving group, most commonly a halide. Reacting the compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride efficiently produces 3-(chloromethyl)-4(3H)-quinazolinone.
-
Causality: Chlorine is an excellent leaving group. This transformation converts the relatively unreactive alcohol into a potent electrophile, ready for nucleophilic substitution by a vast array of nucleophiles (amines, thiols, alcohols, carbanions). This single step unlocks access to thousands of potential derivatives.
Caption: Key reactivity pathways of this compound.
Applications in Drug Development
The 4(3H)-quinazolinone scaffold is consistently found in compounds targeting a range of diseases. The utility of this compound is to serve as a launchpad for creating structural diversity around this proven core, enabling comprehensive Structure-Activity Relationship (SAR) studies.
-
Anticancer Agents: Many quinazolinone derivatives are potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] The 3-position is a critical site for introducing side chains that can interact with the enzyme's active site.
-
Antibacterial Agents: Modifications at the N-3 position have led to the discovery of potent antibacterial agents, including those active against multidrug-resistant strains of Staphylococcus aureus.[9][10]
-
Anticonvulsant Agents: The quinazolinone core is present in several CNS-active agents. Derivatization allows for fine-tuning of properties like lipophilicity, which is crucial for blood-brain barrier penetration.[11]
The logical flow from the core scaffold to a therapeutic lead is a foundational principle of modern medicinal chemistry.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. dovepress.com [dovepress.com]
- 9. Synthesis and evaluation of new quinazolin-4(3H)-one derivatives as potent antibacterial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpbsci.com [jpbsci.com]
Strategic Synthesis of 3-(Hydroxymethyl)-4(3H)-quinazolinone: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide:
Authored by: Gemini, Senior Application Scientist
Abstract
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Derivatives of this bicyclic heterocycle exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Within this esteemed class of molecules, 3-(Hydroxymethyl)-4(3H)-quinazolinone emerges as a pivotal synthetic intermediate. The introduction of a hydroxymethyl group at the N-3 position provides a versatile and reactive handle for extensive chemical elaboration, enabling the development of novel therapeutic agents. This guide provides an in-depth exploration of the primary synthesis pathway for this compound, focusing on the mechanistic rationale, a detailed experimental protocol, and its subsequent application in drug development.
Foundational Chemistry: The 4(3H)-Quinazolinone Core
Before functionalization, the synthesis of the parent 4(3H)-quinazolinone ring system is the prerequisite step. While several methods exist, the Niementowski reaction remains one of the most fundamental and widely employed syntheses due to its simplicity and accessibility of starting materials.[6]
The Niementowski Quinazolinone Synthesis
Mechanism: This reaction involves the thermal condensation of anthranilic acid with an excess of formamide. The process proceeds through an initial acylation of the amino group of anthranilic acid by formamide to form an o-amidobenzamide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the stable 4(3H)-quinazolinone scaffold.[6]
Causality in Experimental Design:
-
Reagent Stoichiometry: An excess of formamide is used as it serves as both a reactant and a solvent, driving the reaction towards completion.
-
Thermal Conditions: The reaction is typically conducted at elevated temperatures (e.g., 120-180°C) to overcome the activation energy required for both the initial acylation and the final dehydration and cyclization step.
Caption: Foundational Niementowski synthesis of the 4(3H)-quinazolinone core.
Core Pathway: N-Hydroxymethylation
The most direct and efficient route to synthesize this compound is through the N-hydroxymethylation of the pre-formed quinazolinone scaffold using formaldehyde.
Reaction Mechanism and Rationale
This reaction is a classic example of the addition of an N-H bond across a carbonyl group. The amide nitrogen at the N-3 position of the quinazolinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent proton transfer results in the final hydroxymethylated product.
Causality in Experimental Design:
-
Reagent: An aqueous solution of formaldehyde (formalin, ~37%) is the most common and convenient source of the electrophile.
-
Solvent: The choice of solvent, often ethanol or an aqueous-ethanolic mixture, is critical for ensuring the solubility of the 4(3H)-quinazolinone starting material to facilitate a homogenous reaction environment.
-
Catalysis: The reaction can proceed under neutral conditions. However, its rate can be influenced by pH. Mildly basic conditions can enhance the nucleophilicity of the N-3 nitrogen by partial deprotonation, while acidic conditions can activate the formaldehyde by protonating the carbonyl oxygen, making it a stronger electrophile. For this specific transformation, neutral to slightly basic conditions are often sufficient and prevent potential side reactions.
-
Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature or with gentle warming. Aggressive heating is unnecessary and can lead to the formation of polymeric byproducts from formaldehyde.
Caption: Mechanism of N-Hydroxymethylation of 4(3H)-quinazolinone.
Validated Experimental Protocol
This protocol provides a self-validating system for the reliable synthesis and purification of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 4(3H)-Quinazolinone | >98% Purity | Standard Chemical Supply |
| Formaldehyde Solution (37% w/w) | ACS Reagent Grade | Standard Chemical Supply |
| Ethanol (95% or Absolute) | Reagent Grade | Standard Chemical Supply |
| Diethyl Ether | Reagent Grade | Standard Chemical Supply |
| Deionized Water | High Purity | In-house generation |
| Thin Layer Chromatography Plates | Silica Gel 60 F₂₅₄ | Standard Chemical Supply |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4(3H)-quinazolinone (1.46 g, 10.0 mmol) in ethanol (30 mL).
-
Reagent Addition: While stirring at room temperature, add aqueous formaldehyde solution (37%, 1.2 mL, ~15.0 mmol, 1.5 equivalents) dropwise over 5 minutes.
-
Reaction Execution: Stir the resulting mixture at room temperature. The initial suspension will gradually clarify as the reaction proceeds, followed by the formation of a new white precipitate of the product.
-
Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting quinazolinone spot (typically 2-4 hours).
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 15 mL) to remove excess formaldehyde and then with cold diethyl ether (1 x 15 mL) to facilitate drying.
-
Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight. The typical yield is 85-95%.
Purification
For most subsequent applications, the product isolated by filtration is of sufficient purity. If required, recrystallization from hot ethanol or an ethanol/water mixture will yield highly pure, crystalline this compound.
Product Characterization
Confirming the structure and purity of the synthesized compound is a critical step. The following data are characteristic of this compound.
| Analytical Technique | Expected Observation |
| Appearance | White crystalline solid |
| ¹H NMR (400 MHz) | δ (ppm): ~8.15 (s, 1H, N-CH=N), ~8.10 (d, 1H, Ar-H), ~7.80 (t, 1H, Ar-H), ~7.65 (d, 1H, Ar-H), ~7.50 (t, 1H, Ar-H), ~5.50 (s, 2H, N-CH₂-O), ~5.20 (br s, 1H, -OH, exchangeable with D₂O). |
| IR (KBr, cm⁻¹) | ν: ~3350 (broad, O-H stretch), ~3060 (Ar C-H stretch), ~1680 (strong, C=O amide stretch), ~1610 (C=N stretch), ~1470 (C=C stretch). |
| Mass Spec (ESI+) | m/z: Calculated for C₉H₈N₂O₂ [M+H]⁺: 177.06. Found: 177.1. |
Synthetic Utility: A Versatile Chemical Hub
The primary value of this compound lies in its role as a versatile synthon. The terminal hydroxyl group is a prime site for a variety of chemical transformations, allowing for the facile introduction of the quinazolinone pharmacophore into more complex molecular architectures.
Key Transformations:
-
Halogenation: Conversion of the hydroxyl group to a chloromethyl group using reagents like thionyl chloride (SOCl₂) creates a potent electrophile, 3-(chloromethyl)quinazolin-4(3H)-one. This intermediate readily reacts with nucleophiles (amines, thiols, alcohols) to form diverse libraries of compounds.
-
Esterification/Etherification: Reaction with acyl chlorides or alkyl halides allows for modification of properties such as lipophilicity and solubility, a common strategy in prodrug design.
-
Mannich Reaction: The compound can act as the active hydrogen component in Mannich reactions, although using the parent quinazolinone is more direct.[7][8]
Caption: Role of this compound as a key synthon.
References
- Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- A Review on 4(3H)-quinazolinone synthesis. (2021).
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIV
- Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.).
- Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key I.... (2004). Ingenta Connect.
- Abbas, S. Y. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
- He, L., et al. (2014). Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Quinazolin-4(3H)
- 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (n.d.).
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). PMC.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
The 4(3H)-Quinazolinone Core: A Technical Guide to its Multifaceted Mechanisms of Action
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the mechanistic principles of the 4(3H)-quinazolinone scaffold, a core structure in numerous pharmacologically active derivatives. It is important to note that a comprehensive literature search did not yield specific mechanistic data for 3-(Hydroxymethyl)-4(3H)-quinazolinone. Therefore, this document synthesizes the well-documented mechanisms of action of various 4(3H)-quinazolinone derivatives to provide a foundational understanding of the potential activities of this chemical class. The experimental protocols and data presented herein are representative of the broader class and should be adapted and validated for any specific derivative.
Introduction: The Privileged 4(3H)-Quinazolinone Scaffold
The 4(3H)-quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This "privileged scaffold" serves as a versatile template for the design of therapeutic agents targeting a diverse range of biological pathways. Derivatives of 4(3H)-quinazolinone have demonstrated clinical and preclinical efficacy as anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral agents.[4][5] This guide will provide an in-depth exploration of the primary mechanisms of action attributed to this important chemical class, with a focus on its anticancer and anticonvulsant properties.
Part 1: Anticancer Mechanisms of Action
The anticancer activity of 4(3H)-quinazolinone derivatives is a prominent area of research, with several compounds demonstrating potent inhibition of key oncogenic signaling pathways.[6] The primary mechanisms elucidated to date involve the inhibition of receptor tyrosine kinases (RTKs) and DNA repair enzymes.
Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2
Many 4(3H)-quinazolinone derivatives function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptors are crucial mediators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
The EGFR signaling pathway, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular events that promote cell growth and division. Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation.[4] 4(3H)-quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling molecules.[7]
Signaling Pathway: EGFR Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition by 4(3H)-quinazolinone derivatives.
Inhibition of Poly (ADP-ribose) Polymerase (PARP)
More recently, derivatives of the 4(3H)-quinazolinone scaffold have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP). [8]PARP enzymes, particularly PARP-1, play a critical role in DNA single-strand break repair. Inhibition of PARP in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, leads to synthetic lethality, a promising strategy in cancer therapy. [9]
Logical Relationship: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibition in BRCA-deficient cells.
Part 2: Anticonvulsant Mechanism of Action
The discovery of methaqualone, a sedative-hypnotic with a 4(3H)-quinazolinone core, spurred research into the central nervous system (CNS) activities of this scaffold. [10]Subsequent studies have identified numerous derivatives with significant anticonvulsant properties.
Modulation of GABAA Receptors
The primary anticonvulsant mechanism of action for many 4(3H)-quinazolinone derivatives is believed to be the positive allosteric modulation of the GABAA receptor. [5]The GABAA receptor is the major inhibitory neurotransmitter receptor in the CNS. Binding of GABA to this receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Positive allosteric modulators enhance the effect of GABA, thereby increasing inhibitory neurotransmission and raising the seizure threshold.
Signaling Pathway: GABAA Receptor Modulation
Caption: Positive allosteric modulation of the GABA-A receptor by 4(3H)-quinazolinone derivatives.
Part 3: Experimental Protocols and Data
To provide a practical context for the discussed mechanisms, this section outlines representative experimental protocols and presents data in a structured format. These protocols are foundational and would require optimization for specific compounds and experimental systems.
In Vitro Assays for Anticancer Activity
This assay quantifies the ability of a compound to inhibit the kinase activity of EGFR or VEGFR-2 by measuring the amount of ATP consumed during the phosphorylation reaction.
Experimental Protocol:
-
Reagent Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock solution in kinase buffer to obtain a range of test concentrations. The final DMSO concentration should not exceed 1%.
-
Master Mix Preparation: For each reaction, prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Assay Plate Setup: To a 96-well white plate, add the master mix. Add the diluted test compound to the sample wells, and an equivalent volume of DMSO-containing buffer to the positive control (100% activity) and blank (no enzyme) wells.
-
Enzyme Addition: Initiate the kinase reaction by adding recombinant human EGFR or VEGFR-2 enzyme to the sample and positive control wells. Add kinase buffer to the blank wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and blank controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP-1.
Experimental Protocol:
-
Cell Lysate Preparation: Treat cancer cells (e.g., a BRCA-deficient cell line) with various concentrations of the test compound for a specified time. Harvest and lyse the cells. Determine the protein concentration of the lysates.
-
Assay Plate Setup: Use a 96-well plate pre-coated with histone proteins. Add cell lysates (normalized for protein content) to the wells.
-
PARP Reaction: Add a reaction cocktail containing biotinylated NAD+ to initiate the PARP reaction. Incubate for 60 minutes at room temperature.
-
Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-HRP conjugate and incubate. After another wash, add a chemiluminescent HRP substrate.
-
Data Acquisition: Read the chemiluminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition and determine the IC50 value as described for the kinase assay.
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Table 1: Representative In Vitro Anticancer Activity of a Hypothetical 4(3H)-Quinazolinone Derivative
| Assay | Target Cell Line/Enzyme | IC50 / GI50 (µM) |
| EGFR Kinase Assay | Recombinant EGFR | 0.05 |
| VEGFR-2 Kinase Assay | Recombinant VEGFR-2 | 0.12 |
| PARP-1 Activity Assay | LoVo cell lysate | 0.03 |
| MTT Assay | A549 (Lung Cancer) | 0.8 |
| MTT Assay | MCF-7 (Breast Cancer) | 1.2 |
| MTT Assay | HCT116 (Colon Cancer) | 0.9 |
In Vivo Assays for Anticonvulsant Activity
This model is used to identify compounds that prevent the spread of seizures, mimicking generalized tonic-clonic seizures.
Experimental Protocol:
-
Animal Dosing: Administer the test compound or vehicle control to groups of mice or rats via an appropriate route (e.g., intraperitoneally).
-
Anesthesia and Electrode Placement: At the time of peak drug effect, apply a local anesthetic to the corneas of the animals. Place corneal electrodes on the eyes.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The compound is considered protective if it abolishes the tonic hindlimb extension. Calculate the ED50 (the dose that protects 50% of the animals).
This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold, mimicking myoclonic and absence seizures.
Experimental Protocol:
-
Animal Dosing: Administer the test compound or vehicle control to groups of mice.
-
PTZ Administration: At the time of peak drug effect, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg, subcutaneous).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically clonic seizures.
-
Data Analysis: The compound is considered effective if it prevents or delays the onset of clonic seizures. Calculate the ED50.
Table 2: Representative In Vivo Anticonvulsant Activity of a Hypothetical 4(3H)-Quinazolinone Derivative in Mice
| Assay | Endpoint | ED50 (mg/kg, i.p.) |
| MES Test | Abolition of tonic hindlimb extension | 25 |
| PTZ Test | Prevention of clonic seizures | 40 |
Conclusion
The 4(3H)-quinazolinone scaffold represents a highly versatile and pharmacologically significant core structure. Its derivatives have demonstrated a remarkable breadth of biological activities, with well-documented mechanisms of action in the realms of oncology and neuroscience. As anticancer agents, they effectively target key signaling pathways driven by EGFR and VEGFR-2, and also exhibit promise as PARP inhibitors. In the central nervous system, their ability to modulate GABAA receptors underpins their anticonvulsant effects. The experimental frameworks provided in this guide offer a starting point for the investigation and characterization of novel 4(3H)-quinazolinone derivatives. Continued exploration of this privileged scaffold holds significant potential for the development of new and effective therapeutic agents.
References
- Unveiling the Potential: 4(3H)-Quinazolinone Derivatives Challenge Existing Drug Efficacy - Benchchem.
- Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC.
- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC - NIH.
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed Central.
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI.
- Insilco Design and Potential Cytotoxic agents EGFR Inhibitors of 4(3H) Quinazolinone Derivatives - ProQuest.
- Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Publishing.
- The Antiepileptic Effect of Synthesized Derivatives of Quinazoline-4(3H)-One.
- Synthesis and evaluation of new 4(3H)-Quinazolinone derivatives as potential anticancer agents | Request PDF - ResearchGate.
- 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW.
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC - NIH.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity..
- Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors.
- S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC - PubMed Central.
- Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors - PubMed.
- Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold.
- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PubMed Central.
- Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H).
- Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - MDPI.
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.
- Recent advances in 4(3H)-quinazolinone syntheses - RSC Publishing.
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - NIH.
- (PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
- Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - ResearchGate.
- Survey of Recent Literature Related to the Biologically Active 4(3H)-Quinazolinones Containing Fused Heterocycles.
Sources
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats [mdpi.com]
An In-depth Technical Guide to the Biological Activity of 3-(Hydroxymethyl)-4(3H)-quinazolinone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4][5] This guide focuses on a specific derivative, 3-(Hydroxymethyl)-4(3H)-quinazolinone, providing a detailed exploration of its synthesis, biological activities, and the experimental protocols required for its evaluation. As a privileged structure, quinazolinone and its analogues have demonstrated significant potential as anticancer, anticonvulsant, and antimicrobial agents.[1][2][3][6][7][8] This document serves as a technical resource, consolidating current knowledge and offering practical, field-proven methodologies to empower researchers in the ongoing quest for novel therapeutics.
The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazolinone core, a bicyclic heterocycle, is a prominent feature in numerous bioactive molecules and approved pharmaceuticals.[7][9] Its structural versatility allows for substitutions at multiple positions, profoundly influencing its pharmacological profile.[1] Derivatives of 4(3H)-quinazolinone are known to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities.[1][2][3][6] The well-known sedative-hypnotic agent, methaqualone, is a classic example of a biologically active 4(3H)-quinazolinone that spurred extensive research into this class of compounds.[10][11][12] The sustained interest in this scaffold is driven by the potential to develop new therapeutic agents with improved efficacy and safety profiles.[2][6]
Physicochemical Properties of this compound
Understanding the fundamental properties of a compound is the first step in any drug discovery pipeline. This compound is a specific analogue where a hydroxymethyl group is attached at the N-3 position of the quinazolinone ring. This substitution is critical as it can influence solubility, hydrogen bonding capacity, and interaction with biological targets.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Structure | A quinazolinone core with a -CH₂OH group at the N-3 position. |
| Appearance | Typically a crystalline solid. |
| Solubility | Varies; generally soluble in organic solvents like DMF and DMSO. |
Synthesis and Characterization
The synthesis of 4(3H)-quinazolinone derivatives often begins with anthranilic acid or its derivatives.[3][9] A common and efficient method involves the cyclocondensation of anthranilic acid with an appropriate reagent. For this compound, a multi-step synthesis is typically required.
Synthetic Pathway
A representative synthesis involves the reaction of 2-aminobenzamide with formaldehyde. This pathway provides a direct route to the target compound.
Caption: General synthetic route for this compound.
Step-by-Step Synthetic Protocol (Illustrative)
Causality: This protocol is based on the principle of condensation reaction where the amino group of anthranilamide reacts with the carbonyl group of formaldehyde, followed by intramolecular cyclization to form the stable quinazolinone ring. The choice of solvent and temperature is optimized to ensure efficient reaction kinetics and minimize side products.
-
Reactant Preparation : Dissolve anthranilamide (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
Reagent Addition : Add an aqueous solution of formaldehyde (1.2 equivalents) to the flask.
-
Reaction Condition : Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification : Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Spectrum of Biological Activities
The 4(3H)-quinazolinone scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a range of biological activities.[1][3][4][6]
Anticonvulsant Activity
Many quinazolinone derivatives have been synthesized and evaluated for their potential as anticonvulsant agents.[2][12][13][14] The activity is often assessed using preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[15][16] Some studies suggest that the anticonvulsant mechanism of certain quinazolinones may involve the modulation of GABAergic neurotransmission, similar to benzodiazepines, by acting as positive allosteric modulators of the GABA-A receptor.[10][11] Other proposed mechanisms include inhibition of carbonic anhydrase II.[10][17]
Antimicrobial Activity
The quinazolinone nucleus is a key structural component in many compounds exhibiting potent antimicrobial properties.[5][8][18][19] These derivatives have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][18] The mechanism of antibacterial action can vary, with some compounds targeting essential bacterial enzymes or disrupting cell wall synthesis.[20] The lipophilicity conferred by different substituents on the quinazolinone ring often plays a crucial role in the antimicrobial efficacy, facilitating passage through the microbial cell membrane.
Anticancer Activity
Quinazolinone derivatives are a significant class of compounds in cancer chemotherapy.[1][6][7][21] Several quinazolinone-based drugs, such as Gefitinib (Iressa), are approved for cancer treatment, primarily acting as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR).[1][22] The anticancer mechanisms of quinazolinones are diverse and can include inducing apoptosis, inhibiting cell cycle progression, and disrupting microtubule polymerization.[1][23] The specific substitutions on the quinazolinone scaffold are critical in determining the molecular target and the resulting cytotoxic activity against various cancer cell lines.[21]
Experimental Protocols for Activity Screening
To ensure trustworthiness and reproducibility, standardized protocols are essential. The following sections detail validated methodologies for assessing the key biological activities of this compound.
Protocol: In Vitro Antimicrobial Susceptibility Testing
Causality: The Broth Microdilution method is a gold-standard quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25] It provides a precise measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[25][26] This method is preferred for its efficiency, scalability (using 96-well plates), and the quantitative nature of its results, which are crucial for comparing the potency of different compounds.[24][27]
Workflow Diagram: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Media : Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium for the microorganism being tested.[24]
-
Compound Preparation : Dissolve the test compound, this compound, in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution : In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of desired concentrations.[28]
-
Inoculum Preparation : Culture the test microorganism (e.g., Staphylococcus aureus) overnight. Dilute the culture in fresh broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24] Further dilute this suspension to achieve the final target inoculum density for the assay (typically 5 x 10⁵ CFU/mL).
-
Inoculation : Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.[25] Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).[25]
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.[24][28]
-
Data Analysis : After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[25] Results can also be read using a plate reader to measure optical density.
Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure Test)
Causality: The Maximal Electroshock Seizure (MES) test is a fundamental and highly predictive preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[15][29][30] The model works by inducing a maximal seizure through electrical stimulation, and the endpoint—abolition of the tonic hindlimb extension—is a clear and reproducible measure of a compound's ability to prevent seizure spread through neural circuits.[29][31] This test is crucial for early-stage screening of potential antiepileptic drugs.[16]
Step-by-Step Methodology:
-
Animal Acclimatization : Use adult male mice (e.g., ICR strain, 20-25g).[30] Allow animals to acclimate to the laboratory environment for at least one week before testing. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[30]
-
Compound Administration : Administer the test compound, this compound, via intraperitoneal (i.p.) or oral (p.o.) route at various doses to different groups of mice.[30] A vehicle control group receiving only the solvent must be included.
-
Time to Peak Effect : Conduct the MES test at the predetermined time of peak effect of the compound (e.g., 30-60 minutes post-administration).
-
Anesthesia and Stimulation : Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse to minimize discomfort.[29][31] An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes using a specialized seizure apparatus.[29][30]
-
Observation : Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis : An animal is considered "protected" if the tonic hindlimb extension is abolished.[29] Calculate the percentage of protected animals at each dose. The data can be used to determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the seizure endpoint.[29][31]
Data Interpretation and Reporting
Quantitative data from biological assays should be summarized for clarity and comparative analysis.
Table 2: Example Data Summary for Biological Activities
| Assay | Test Organism/Model | Parameter | Result (Example Value) |
| Antimicrobial | S. aureus ATCC 29213 | MIC | 16 µg/mL |
| Antimicrobial | E. coli ATCC 25922 | MIC | >64 µg/mL |
| Anticonvulsant | MES Test (Mice, i.p.) | ED₅₀ | 75 mg/kg |
| Anticancer | MCF-7 (Breast Cancer Cell Line) | GI₅₀ | 30 µM |
Future Directions and Therapeutic Potential
The this compound scaffold represents a promising starting point for further drug development. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a library of analogues to understand how structural modifications impact potency and selectivity.[1]
-
Mechanism of Action Elucidation : Conducting detailed biochemical and cellular assays to pinpoint the specific molecular targets responsible for the observed biological activities.
-
Pharmacokinetic Profiling : Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy : Testing promising candidates in more advanced animal models of disease to validate their therapeutic potential.
By systematically applying the principles and protocols outlined in this guide, the scientific community can continue to unlock the therapeutic potential of the quinazolinone scaffold and develop novel treatments for a range of human diseases.
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Maximal Electroshock Seizure (MES) Test (mouse, rat).
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry.
- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure.
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services.
- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed.
- Broth Microdilution. MI - Microbiology.
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem.
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS.
- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Biomedical and Pharmacology Journal.
- Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives.
- Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Deriv
- Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key I... Ingenta Connect.
- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones.
- Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Research Journal of Pharmacy and Technology.
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
- Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives.
- Synthesis and Antimicrobial Activity of Nove fused 4-(3H)quinazolinone Derivatives. International Journal of Science, Technology and Management.
- A Review on 4(3H)-quinazolinone synthesis.
- ANTIMICROBIAL ACTIVITY STUDY OF NEW QUINAZOLIN-4(3H)-ONES AGAINST STAPHYLOCOCCUS AUREUS AND STREPTOCOCCUS PNEUMONIAE. Pharmacy & Pharmacology.
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
- Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity. SpringerLink.
- Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing.
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
- Synthesis of 4(3H)-quinazolinone derivatives from corresponding alkyl...
- Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Asian Pacific Journal of Health Sciences.
- Recent advances in the biological activity of quinazoline. Semantic Scholar.
- 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed.
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. acgpubs.org [acgpubs.org]
- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 11. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 19. ijstm.com [ijstm.com]
- 20. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key I...: Ingenta Connect [ingentaconnect.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 28. protocols.io [protocols.io]
- 29. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 30. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Blueprint of 3-(Hydroxymethyl)-4(3H)-quinazolinone: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth spectroscopic characterization of 3-(Hydroxymethyl)-4(3H)-quinazolinone, a key heterocyclic scaffold in medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and extensive data from closely related quinazolinone analogues to present a robust, predictive analysis. We furnish detailed predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with interpretations grounded in the rich precedent of quinazolinone chemistry. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational spectroscopic knowledge required for the unambiguous identification, purity assessment, and structural elucidation of this and similar compounds, thereby accelerating research and development efforts.
Introduction: The Quinazolinone Core in Modern Drug Discovery
The 4(3H)-quinazolinone skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization at the N-3 position, in particular, offers a versatile handle for modulating pharmacological activity. This compound (CAS 18943-77-6) represents a fundamental building block in this class, where the hydroxymethyl group can act as a synthetic precursor or contribute to pharmacophoric interactions.
Accurate and comprehensive spectroscopic characterization is the bedrock of chemical synthesis and drug development, ensuring structural integrity and purity. This guide provides a detailed exposition of the expected spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The following predictions are based on the analysis of numerous substituted quinazolinones and the fundamental principles of chemical shift theory.[1][2]
Predicted ¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons of the quinazolinone core and the protons of the N-hydroxymethyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.25 | Doublet (d) | 1H | H-5 | Deshielded due to the anisotropic effect of the adjacent carbonyl group. |
| ~7.90 | Triplet (t) | 1H | H-7 | Typical chemical shift for an aromatic proton with two ortho neighbors. |
| ~7.75 | Doublet (d) | 1H | H-8 | Aromatic proton adjacent to the fused benzene ring. |
| ~7.60 | Triplet (t) | 1H | H-6 | Aromatic proton influenced by the electron-withdrawing nature of the quinazolinone system. |
| ~8.15 | Singlet (s) | 1H | H-2 | Proton on the imine-like carbon of the quinazolinone ring. |
| ~5.50 | Doublet (d) | 2H | N-CH₂ -OH | Methylene protons adjacent to the nitrogen and hydroxyl group, split by the hydroxyl proton. |
| ~5.40 | Triplet (t) | 1H | N-CH₂-OH | Hydroxyl proton, which will likely exchange with D₂O. |
Experimental Protocol for NMR Spectroscopy: [3]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is recommended.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A significantly larger number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound is predicted to be dominated by absorptions from the carbonyl group, the aromatic ring, and the hydroxyl group.[4][5]
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (from the hydroxymethyl group) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (from the methylene group) |
| ~1680 | Strong | C=O stretch (amide carbonyl of the quinazolinone ring) |
| ~1610, 1580, 1480 | Medium to Strong | C=C and C=N stretches (aromatic and heterocyclic rings) |
| ~1340 | Medium | C-N stretch |
| ~1050 | Medium to Strong | C-O stretch (from the hydroxymethyl group) |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method): [3]
-
Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply sufficient pressure (typically 8-10 tons) to form a transparent or translucent disc.
-
Data Acquisition: Record a background spectrum of the empty sample compartment of an FTIR spectrometer. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.
Predicted Mass Spectrum Data:
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
Expected Molecular Ion Peak (M⁺) in EI-MS: m/z = 176
-
Expected Protonated Molecule ([M+H]⁺) in ESI-MS: m/z = 177
Predicted Key Fragmentation Patterns:
The fragmentation of this compound is expected to proceed through several characteristic pathways.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By synthesizing data from analogous structures and adhering to fundamental spectroscopic principles, we have constructed a reliable blueprint for the ¹H NMR, ¹³C NMR, IR, and MS characteristics of this important heterocyclic compound. The detailed protocols and interpretations herein are intended to serve as a valuable resource for researchers in the field, facilitating the unambiguous identification and characterization of this and related quinazolinone derivatives in their quest for novel therapeutic agents.
References
-
An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
1 H and 13 C NMR data for compound 1 in DMSO-d 6 - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. (n.d.). Retrieved January 15, 2026, from [Link]
-
New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. (n.d.). Retrieved January 15, 2026, from [Link]
-
Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.). Retrieved January 15, 2026, from [Link]
-
4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
-
Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid - Chemical Methodologies. (2022). Retrieved January 15, 2026, from [Link]
-
New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents - Semantic Scholar. (2022). Retrieved January 15, 2026, from [Link]
-
(PDF) Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
3-hydroxy-2-(phenoxymethyl)-4(3H)-quinazolinone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
3-(Hydroxymethyl)-4(3H)-quinazolinone solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 3-(Hydroxymethyl)-4(3H)-quinazolinone
Introduction
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The derivative, this compound (CAS No: 14663-52-6, Molecular Formula: C₉H₈N₂O₂), represents a key intermediate and a subject of study in its own right.[3] A comprehensive understanding of its physicochemical properties, specifically its solubility and stability, is paramount for researchers in drug discovery and development. These parameters dictate formulation strategies, shelf-life, and the reliability of experimental outcomes in biological assays.
This guide provides a detailed examination of the solubility profile and stability characteristics of this compound. It synthesizes theoretical principles with practical, field-proven methodologies to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective handling and application.
Part 1: Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and its utility in both in vitro and in vivo studies. Like many of its parent class, this compound presents solubility challenges, primarily in aqueous media.
Physicochemical Basis of Solubility
The limited aqueous solubility of 4(3H)-quinazolinone derivatives is fundamentally linked to their molecular structure. The rigid, fused heterocyclic ring system contributes to high crystal lattice energy, a thermodynamic barrier that must be overcome by solvent molecules for dissolution to occur.[4] This inherent lipophilicity often classifies such compounds as BCS Class II (low solubility, high permeability), necessitating specialized formulation approaches.[4]
Aqueous and Organic Solvent Solubility
Aqueous Solubility: Direct measurement data for this compound is not readily available in public literature; however, data for the parent 4(3H)-quinazolinone provides a crucial baseline. Its aqueous solubility is reported to be approximately 1.2 to 1.5 mg/mL, often requiring sonication to achieve.[5][6] It is reasonable to infer that the addition of a polar hydroxymethyl group may slightly enhance aqueous solubility compared to the parent structure, but it would likely remain in the "sparingly soluble" to "slightly soluble" range.
pH-Dependent Solubility: The quinazolinone core contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[4] In acidic environments (lower pH), these nitrogen atoms can become protonated, forming a more soluble salt. Consequently, the aqueous solubility of this compound is expected to increase significantly in acidic buffers compared to neutral or alkaline conditions.[4][7][8]
Organic Solvents & Stock Solutions: For research purposes, concentrated stock solutions are typically prepared in water-miscible organic solvents.
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent. The parent 4(3H)-quinazolinone exhibits excellent solubility in DMSO, reported at levels of 40 mg/mL to ≥ 100 mg/mL.[5][6][9]
-
Co-solvents: For in vivo studies or specific cell-based assays where high concentrations of DMSO are toxic, co-solvent systems are employed. Common formulations include combinations of DMSO with PEG300, Tween-80 (Polysorbate 80), and saline or cyclodextrins like SBE-β-CD.[4][5][9]
Quantitative Solubility Data Summary
The following table summarizes known solubility data for the parent 4(3H)-quinazolinone, which serves as a reliable estimate for its hydroxymethyl derivative.
| Solvent System | Reported Solubility | Remarks | Source(s) |
| Water (H₂O) | 1.2 - 1.5 mg/mL | Requires ultrasonic assistance. | [5][6] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Standard solvent for stock solutions. | [5][9] |
| PBS | ~2.0 mg/mL | Requires warming and sonication. | [5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.75 mg/mL | Common in vivo formulation. | [5] |
Visualization: Factors Influencing Solubility
Caption: Proposed primary degradation pathway under forced stress conditions.
Storage and Handling Recommendations
-
Solid Form: Store in a well-sealed container, protected from light, at controlled room temperature or refrigerated (2-8°C).
-
Solution Form (DMSO Stock): For short-term use, DMSO stock solutions can be stored at room temperature to avoid precipitation. [4]For long-term storage, aliquots should be kept at -20°C or -80°C. [5][6][9]Before use, frozen solutions must be brought to room temperature and vortexed thoroughly to ensure complete redissolution. [4]Studies on related quinazolines suggest that solutions stored in the dark at 4°C can be stable for extended periods, from one to several months. [10]
Part 3: Experimental Protocols
The following sections detail standardized, self-validating protocols for determining the solubility and stability of this compound.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method remains the gold standard for determining thermodynamic equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired media (e.g., Water, PBS pH 7.4, 0.1 M HCl). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, specific analytical method, such as UV-Vis spectrophotometry or, more commonly, RP-HPLC with UV detection, against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or molarity.
Causality & Rationale: The 24-48 hour agitation period is designed to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Centrifugation is a critical self-validating step to remove microparticulates, which would otherwise lead to an overestimation of solubility.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a systematic approach to stress testing, designed to produce a 5-20% degradation of the active pharmaceutical ingredient (API).
Caption: A standardized workflow for conducting forced degradation studies.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C) for several hours. Withdraw samples at various time points. [11][12]3. Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate under similar temperature conditions as the acid hydrolysis. This reaction is often faster.
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the stock solution in a sealed vial at a high temperature (e.g., 80°C). For solid-state thermal stress, heat the neat powder.
-
Photolytic Degradation: Expose the solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
Sample Processing: At each time point, withdraw a sample, quench the reaction (e.g., neutralize acid/base), and dilute to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating RP-HPLC method. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks, as demonstrated by peak purity analysis (e.g., using a photodiode array detector).
Conclusion
This compound is a compound of significant interest that follows the general physicochemical trends of the quinazolinone class. Its solubility is limited in aqueous media but can be enhanced at acidic pH and is excellent in organic solvents like DMSO. The compound exhibits good overall chemical stability but is susceptible to degradation under harsh hydrolytic, oxidative, and photolytic conditions, with the likely primary degradation pathway involving the loss of the hydroxymethyl group. The experimental protocols and data presented in this guide provide a robust framework for researchers to handle, formulate, and study this molecule with confidence, ensuring the generation of accurate and reproducible scientific data.
References
-
Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]
-
Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. Available at: [Link]
-
Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available at: [Link]
-
Kadhim, M. M., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]
-
Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]
-
Gkizis, P. L., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology. Available at: [Link]
-
Al-Majid, A. M. (2021). Forced degradation – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Jain, D., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Gendugov, T. K., et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology. Available at: [Link]
-
Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available at: [Link]
-
Pisoschi, A. M., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]
-
Al-Dies, A. M. (2017). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. Available at: [Link]
-
Abdelkhalek, A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
-
Al-Dies, A. M. (2017). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available at: [Link]
-
Kaur, H., et al. (2022). Recent advances in 4(3H)-quinazolinone syntheses. RSC Advances. Available at: [Link]
-
Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Wang, X., et al. (2018). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules. Available at: [Link]
-
Narváez-Pita, X., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Solution Chemistry. Available at: [Link]
-
Okunrobo, L. O., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Journal of Chemical Society of Nigeria. Available at: [Link]
-
Narváez-Pita, X., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Solution Chemistry. Available at: [Link]
-
Reddy, G. S., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Kumar, V., & Kumar, P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Gendugov, T. K., et al. (2021). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. Available at: [Link]
-
Li, H., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Available at: [Link]
-
Hani, Y. Z., et al. (2023). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies. Available at: [Link]
-
Eawag. (1997). 3-Methylquinoline Degradation Pathway. Eawag. Available at: [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. ResearchGate. Available at: [Link]
-
Li, H., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. Available at: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 4(3H)-Quinazolinone | Platelet aggregation | Antibacterial | TargetMol [targetmol.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. biomedres.us [biomedres.us]
Unlocking the Therapeutic Potential of 3-(Hydroxymethyl)-4(3H)-quinazolinone: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 3-(Hydroxymethyl)-4(3H)-quinazolinone. While direct biological data for this compound is scarce, the extensive body of research on its structural analogs provides a robust framework for hypothesizing its therapeutic targets. This document outlines a strategic, multi-pronged approach to unveil the therapeutic potential of this compound, with a primary focus on oncology and inflammatory diseases. We present a series of detailed experimental protocols, from initial cell-based screening to direct target engagement and pathway analysis, designed to systematically investigate its mechanism of action. This guide is intended to serve as a comprehensive roadmap for researchers aiming to characterize this promising molecule and accelerate its journey from a chemical entity to a potential therapeutic agent.
Introduction: The Quinazolinone Core and the Promise of the 3-Hydroxymethyl Moiety
The quinazolinone nucleus is a versatile heterocyclic system that has given rise to a wide array of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the quinazolinone ring. The N-3 position, in particular, is a critical determinant of target specificity and potency.
The subject of this guide, this compound, features a hydroxymethyl (-CH₂OH) group at this key position. This small, polar, and hydrogen-bond-donating group has the potential to significantly alter the molecule's interaction with biological targets compared to other N-3 substituted quinazolinones. Based on the established activities of structurally related compounds, we hypothesize that this compound is a prime candidate for investigation as an anticancer and anti-inflammatory agent.
A noteworthy piece of evidence supporting the potential anticancer activity comes from a study on 3-(2-(hydroxymethyl) phenyl)-2-methylquinazolin-4(3H)-ones, which were found to induce a senescence phenotype in HeLa cells.[3] This suggests that the hydroxymethyl group, albeit on a phenyl substituent at N-3 in that case, may direct the molecule towards pathways controlling cell cycle and cellular aging.
This guide will therefore focus on two primary therapeutic avenues:
-
Oncology: Investigating cytotoxic, anti-proliferative, and senescence-inducing effects, with a focus on key cancer-related kinases and signaling pathways.
-
Inflammation: Exploring the inhibition of central inflammatory mediators like Cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.
Strategic Workflow for Target Identification and Validation
We propose a systematic, four-stage workflow to comprehensively evaluate the therapeutic potential of this compound.
Caption: A four-stage workflow for target identification and validation.
Part 1: Anticancer Therapeutic Potential
The broad anticancer activity of quinazolinones makes this a logical starting point for the investigation of this compound.[1][2][4]
Initial Cytotoxicity Screening
The first step is to determine the compound's effect on cancer cell viability across a panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia).
Table 1: Recommended Human Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Features |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| A549 | Lung Carcinoma | EGFR-positive |
| HCT116 | Colorectal Carcinoma | Wild-type p53 |
| K-562 | Chronic Myelogenous Leukemia | Bcr-Abl positive |
| HepG2 | Hepatocellular Carcinoma | Well-differentiated |
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) powder
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Elucidating the Mechanism of Cell Death/Growth Arrest
If the compound exhibits significant cytotoxicity, the next step is to determine the mechanism. The observation that a similar compound induces senescence provides a strong rationale for investigating this alongside apoptosis.[3]
This histochemical stain detects β-galactosidase activity at pH 6.0, a known biomarker for senescent cells.[8][9]
Materials:
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer, pH 6.0)
-
Bright-field microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on glass coverslips in a 6-well plate and treat with the IC₅₀ concentration of the compound for a predetermined time (e.g., 72 hours).
-
Fixation: Wash cells with PBS and fix for 3-5 minutes at room temperature.[3]
-
Washing: Wash cells three times with PBS.
-
Staining: Add the SA-β-Gal staining solution and incubate at 37°C (without CO₂) overnight.
-
Visualization: Wash with PBS and observe under a microscope for the development of a blue color in the cytoplasm of senescent cells.
Detection of cleaved PARP and cleaved Caspase-3 are hallmark indicators of apoptosis.[10][11]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of PARP and Caspase-3 indicates apoptosis.
Identification of Specific Molecular Targets
Based on the extensive literature on quinazolinone derivatives, protein kinases are a high-probability target class.[5][12]
Caption: Potential kinase targets for this compound.
This assay measures the amount of ATP remaining after a kinase reaction, providing a quantitative measure of kinase activity.[13]
Materials:
-
Purified recombinant kinases (e.g., EGFR, VEGFR-2, CDK2)
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and the test compound.
-
ATP Addition: Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measurement: Read the luminescence on a plate reader. A decrease in signal indicates kinase inhibition.
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[14][15][16][17]
Materials:
-
Intact cells
-
PCR machine or heating block
-
Lysis buffer
-
Western blot or ELISA reagents for the target protein
Procedure:
-
Compound Treatment: Treat intact cells with the compound or vehicle control.
-
Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein at each temperature using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Part 2: Anti-Inflammatory Therapeutic Potential
The anti-inflammatory properties of quinazolinones are well-documented, often mediated through inhibition of COX-2 and the NF-κB pathway.[16][18][19]
Screening for Anti-Inflammatory Activity
A common initial screen for anti-inflammatory compounds is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Investigating Key Inflammatory Targets
This assay measures the peroxidase activity of COX-2.[18][20]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
96-well black opaque plate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of COX-2 and serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, heme, fluorometric probe, and the test compound or control. Add the COX-2 enzyme.
-
Reaction Initiation: Start the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
This assay measures the activity of the NF-κB transcription factor.[21][22][23][24]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter vector
-
TNF-α or LPS to stimulate NF-κB activation
-
Luciferase assay reagent
-
96-well white opaque plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat with the test compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with TNF-α or LPS.
-
Cell Lysis: After a suitable incubation period (e.g., 6-8 hours), lyse the cells.
-
Luminescence Measurement: Add the cell lysate to a plate containing luciferase assay reagent and measure the luminescence.
-
Data Analysis: A decrease in luminescence in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of the NF-κB pathway.
In Silico Analysis: Molecular Docking
Molecular docking can provide valuable insights into the potential binding mode of this compound with its identified targets, helping to rationalize the experimental findings and guide further structural optimization.[25][26]
Table 2: Potential Targets for Molecular Docking Studies
| Therapeutic Area | Target Protein | PDB ID (Example) | Key Interactions to Investigate |
| Anticancer | EGFR Kinase Domain | 2J6M | H-bond with Met793 in the hinge region |
| Anticancer | VEGFR-2 Kinase Domain | 4ASD | H-bond with Cys919 in the hinge region |
| Anti-inflammatory | COX-2 | 5KIR | Interaction with the cyclooxygenase channel |
| Anti-inflammatory | NF-κB (p50/p65) | 1VKX | Interaction with the DNA-binding interface |
-
Protein and Ligand Preparation: Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogens, and assigning charges. Draw the 3D structure of this compound and perform energy minimization.
-
Docking Simulation: Use software such as AutoDock Vina or Schrödinger Maestro to dock the ligand into the defined active site of the protein.
-
Analysis: Analyze the predicted binding poses and scoring functions. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein.
Conclusion and Future Directions
This guide provides a structured and experimentally robust framework for the initial characterization of this compound. By systematically progressing through phenotypic screening, mechanistic studies, and specific target validation, researchers can efficiently and comprehensively evaluate its therapeutic potential. The hydroxymethyl group at the N-3 position offers a unique opportunity for novel interactions with biological targets, potentially leading to new therapeutic agents with improved efficacy and safety profiles. Positive findings from this proposed workflow will lay a strong foundation for lead optimization, preclinical development, and ultimately, the translation of this promising molecule into the clinic.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon the completion of the research outlined in this guide. The citations in the text refer to the search results that informed this document.
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. buckinstitute.org [buckinstitute.org]
- 4. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. youtube.com [youtube.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. assaygenie.com [assaygenie.com]
- 19. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. ukaazpublications.com [ukaazpublications.com]
An In-depth Technical Guide to 3-(Hydroxymethyl)-4(3H)-quinazolinone: A Bridge Between Natural Scaffolds and Pharmaceutical Innovation
Executive Summary
The 4(3H)-quinazolinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for over 200 naturally occurring alkaloids with a vast spectrum of biological activities.[1][2] These natural products, isolated from a diverse range of plants, fungi, and bacteria, exhibit potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] This guide delves into the rich natural origins of the 4(3H)-quinazolinone framework and provides a detailed technical exploration of a key synthetic derivative: 3-(Hydroxymethyl)-4(3H)-quinazolinone. While not a known natural product itself, this compound serves as a critical and versatile building block, leveraging the inherent bioactivity of the natural scaffold to enable the development of next-generation therapeutic agents. We will explore its synthesis, characterization, and its role as a pivotal intermediate in drug discovery, providing researchers and drug development professionals with a comprehensive understanding of its scientific and practical importance.
Section 1: The 4(3H)-Quinazolinone Scaffold: A Gift from Nature's Laboratory
1.1. Structural Significance and Natural Prevalence
The 4(3H)-quinazolinone skeleton, a fused bicyclic system of a benzene ring and a pyrimidinone ring, is a cornerstone of natural product chemistry.[4] Its rigid structure and capacity for diverse substitutions at the C-2 and N-3 positions make it an ideal pharmacophore for interacting with a wide array of biological targets. Nature has expertly utilized this scaffold, producing a multitude of alkaloids across various species.
Table 1: Prominent Natural Sources of 4(3H)-Quinazolinone Alkaloids [1]
| Organism Type | Example Species | Notable Alkaloid(s) Produced |
| Plants | Adhatoda vasica (Acanthaceae) | Vasicinone |
| Dichroa febrifuga (Saxifragaceae) | Febrifugine, Isofebrifugine | |
| Isatis tinctoria (Brassicaceae) | Tryptanthrin | |
| Peganum harmala (Zygophyllaceae) | Pegamine | |
| Fungi | Aspergillus sp. (Endophytic) | Aniquinazolines A-D |
| Penicillium sp. (Endophytic/Marine) | Peniquinazolinone A | |
| Marine Sediment Fungus | 2-(4-hydroxybenzyl)quinazolin-4(3H)-one (HBQ) | |
| Bacteria | Streptomyces sp. (Marine) | Actinoquinazolinone |
1.2. The Broad Spectrum of Biological Activity
The widespread interest in quinazolinones stems from their proven therapeutic potential.[5] Derivatives have been developed and marketed for various indications, and natural variants continue to inspire new research.[6] The core scaffold is associated with a remarkable range of pharmacological effects, including:
-
Anticancer Activity: Targeting various cell lines and pathways, including apoptosis and senescence.[4]
-
Anti-inflammatory Effects: Modulating pathways such as cyclooxygenase (COX) enzymes.[3][7]
-
Antimicrobial & Antifungal Properties: Showing efficacy against a range of pathogenic microbes.[7]
-
Antiviral Activity: Including inhibition of viruses like HIV and Tobacco Mosaic Virus.[8][9]
-
CNS Effects: Including sedative, hypnotic, and anticonvulsant activities, famously demonstrated by the synthetic analogue methaqualone.[7][9]
1.3. Biosynthesis: Nature's Synthetic Strategy
The biosynthesis of the 4(3H)-quinazolinone core is a testament to enzymatic elegance. In fungi, a common pathway involves a multi-enzyme complex, including a nonribosomal peptide synthase (NRPS).[2][10] This machinery orchestrates the condensation of anthranilate (which provides the benzene ring and N-1) with an amino acid (providing C-2 and N-3). Subsequent enzymatic steps, such as those catalyzed by α-ketoglutarate-dependent dioxygenases, can further modify the structure, leading to the diverse array of natural alkaloids observed.[10]
Caption: Generalized fungal biosynthetic pathway for the 4(3H)-quinazolinone scaffold.
Section 2: this compound: A Versatile Synthetic Intermediate
While the core scaffold is abundant in nature, this compound is primarily recognized as a key synthetic intermediate. Its importance lies in the reactive hydroxymethyl group at the N-3 position, which serves as a chemical "handle" for constructing more complex molecules, a process known as derivatization. This allows chemists to systematically modify the quinazolinone core to enhance potency, selectivity, and pharmacokinetic properties.
2.1. Rationale for Synthesis
The synthesis of this compound is a foundational step in many medicinal chemistry campaigns. The N-hydroxymethylation of an amide or lactam is a classic transformation that creates a stable yet reactive precursor. This functional group can be easily converted to other groups (e.g., halomethyl, aminomethyl) or used directly in condensation reactions, making it an ideal anchor point for structure-activity relationship (SAR) studies.
2.2. Chemical Synthesis Workflow
The most direct and efficient method for preparing this compound is the reaction of the parent 4(3H)-quinazolinone with formaldehyde. The reaction proceeds via a nucleophilic addition of the N-3 nitrogen to the carbonyl carbon of formaldehyde.
Caption: Step-by-step workflow for the synthesis of this compound.
2.3. Detailed Experimental Protocol
This protocol is a representative method. Researchers should adapt it based on available laboratory equipment and safety guidelines.
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve 4(3H)-quinazolinone (e.g., 5.0 g, 34.2 mmol) in a minimal amount of ethanol.
-
Add an aqueous solution of formaldehyde (37% w/w, e.g., 1.5 equivalents) to the flask.
-
Causality Insight: Ethanol is used to aid the solubility of the starting quinazolinone. The reaction is typically performed in an aqueous medium as formaldehyde is supplied as an aqueous solution. An excess of formaldehyde is often unnecessary and can complicate purification.
-
-
Reaction:
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3).
-
Causality Insight: The reaction is generally facile and does not require heating, which prevents the formation of polymeric side products from formaldehyde. The N-3 nitrogen of the quinazolinone is sufficiently nucleophilic to attack the electrophilic formaldehyde carbon under neutral or slightly basic conditions.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction flask in an ice-water bath to precipitate the product.
-
Collect the resulting white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid copiously with cold deionized water to remove unreacted formaldehyde and other water-soluble impurities.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Self-Validating System: The purity of the final product can be readily assessed by its sharp melting point and confirmed by spectroscopic analysis. Recrystallization from a solvent like ethanol can be performed if further purification is necessary.
-
Section 3: Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized this compound.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 16499-57-3 |
Table 3: Key Spectroscopic Data [11] (Predicted values based on the parent scaffold and known chemical shifts for similar structures)
| Technique | Parameter | Expected Signal | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~8.25 (s, 1H), ~8.15 (d, 1H), ~7.80 (t, 1H), ~7.65 (d, 1H), ~7.50 (t, 1H), ~5.60 (s, 2H) | H-2, H-5, H-7, H-8, H-6, -CH₂-OH |
| ¹³C NMR | Chemical Shift (δ) | ~162 (C=O), ~148 (C), ~145 (C-2), ~135 (CH), ~128 (CH), ~127 (CH), ~126 (CH), ~121 (C), ~65 (-CH₂-OH) | C-4, C-8a, C-2, C-7, C-5, C-8, C-6, C-4a, N-CH₂-OH |
| IR | Wavenumber (cm⁻¹) | ~3300 (broad, O-H), ~1680 (strong, C=O amide), ~1610, 1580 (C=C, C=N aromatic) | O-H stretch, Amide carbonyl stretch, Ring vibrations |
| MS (ESI) | m/z | [M+H]⁺ = 177.06, [M+Na]⁺ = 199.04 | Protonated Molecule, Sodium Adduct |
Section 4: Biological Significance and Future Directions
The primary role of this compound is as a prodrug or a synthetic precursor. The hydroxymethyl group can be esterified to improve lipophilicity and membrane permeability, allowing for better drug delivery. In vivo, these esters can be cleaved by esterase enzymes to release the active N-H parent compound.
More importantly, this compound is a gateway to a vast chemical space. The hydroxyl group can be readily converted to a leaving group (e.g., by tosylation or conversion to a halide), which can then be displaced by a wide range of nucleophiles (amines, thiols, etc.). This allows for the attachment of diverse pharmacophores at the N-3 position, a strategy that has been successfully employed to develop potent drug candidates.
For instance, attaching piperazine moieties or other heterocyclic systems via this linker has led to compounds with significant anticonvulsant and CNS-depressant activities.[9] Similarly, other modifications at this position have been explored for anticancer and anti-inflammatory applications.[12]
A recent study highlighted that derivatives such as 3-(2-(hydroxymethyl)phenyl)-2-methylquinazolin-4(3H)-ones can induce cancer cell senescence by upregulating the p53/p21/p16 pathway, demonstrating the therapeutic potential that can be unlocked through N-3 functionalization.[4]
Conclusion
The 4(3H)-quinazolinone scaffold is a powerful gift from the natural world, offering a robust framework for biological interaction. While this compound itself is a product of the laboratory, it represents a critical link between the natural product and advanced pharmaceutical design. By providing a reliable synthetic handle on a biologically "privileged" core, it empowers researchers to rationally design and synthesize novel derivatives, explore complex structure-activity relationships, and ultimately develop new medicines to address a wide range of human diseases. This guide provides the foundational knowledge for scientists to harness the potential of this versatile and important chemical entity.
References
-
Representative 4(3H)-quinazolinone scaffold-containing drugs and their... ResearchGate. Available from: [Link]
-
Supporting Information Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. Royal Society of Chemistry. Available from: [Link]
-
Unexpected assembly machinery for 4(3H)- quinazolinone scaffold synthesis. ResearchGate. Available from: [Link]
-
Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical and Sceintific Research. Available from: [Link]
-
(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available from: [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available from: [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available from: [Link]
-
Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. Der Pharma Chemica. Available from: [Link]
-
4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed. Available from: [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. Available from: [Link]
-
Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. PMC. Available from: [Link]
-
(PDF) Biological Activity of Quinazolinones. ResearchGate. Available from: [Link]
-
Recent Developments in the Chemistry of Quinazolinone Alkaloids. RSC Publishing. Available from: [Link]
-
(PDF) 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available from: [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available from: [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. Available from: [Link]
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PMC. Available from: [Link]
-
Synthesis of 4(3H)-quinazolinone derivatives from corresponding alkyl... ResearchGate. Available from: [Link]
-
Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. PMC. Available from: [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
The Quinazolinone Core: A Scaffolding for Diverse Biological Activities - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold, a fused heterocyclic system comprising a benzene and a pyrimidine ring, stands as a "privileged structure" in the field of medicinal chemistry.[1] Its remarkable structural versatility allows for modifications at multiple positions, leading to a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[2][3] This has established the quinazolinone core as a cornerstone in the development of therapeutics for a range of human diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinazolinone derivatives, with a focused exploration of their applications as anticancer, antimicrobial, and anti-inflammatory agents. We will dissect the causal relationships between specific structural features and biological outcomes, supported by quantitative data, detailed experimental protocols, and visual representations of molecular pathways and synthetic workflows. The aim is to furnish researchers and drug development professionals with a comprehensive resource to guide the rational design of next-generation quinazolinone-based therapeutics.
Chapter 1: The Quinazolinone Scaffold: A Cornerstone of Medicinal Chemistry
The quinazolinone framework, particularly the 4(3H)-quinazolinone isomer, is a bicyclic aromatic heterocycle that has garnered immense attention from medicinal chemists.[4] Its rigid structure provides a stable anchor for various functional groups, while its synthetic accessibility allows for extensive derivatization.[2] This combination of properties has led to its classification as a privileged scaffold, a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of biological activities.[1] Marketed drugs such as the anticancer agent Gefitinib, the sedative Methaqualone, and the diuretic Metolazone are all built upon this versatile core, underscoring its therapeutic significance.[5]
The diverse pharmacological profile of quinazolinone derivatives includes potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, analgesic, and antiviral activities.[5][6][7] The key to unlocking this potential lies in understanding how substitutions on the core structure influence its interaction with biological targets. SAR studies have consistently shown that modifications at positions 2, 3, 6, and 8 are particularly significant in determining the pharmacological outcome.[8][9]
Caption: Core structure of 4(3H)-quinazolinone and key positions for SAR studies.
Chapter 2: Structure-Activity Relationships in Oncology
Quinazolinone derivatives have emerged as highly successful anticancer agents, primarily by targeting key proteins involved in cancer cell proliferation and survival.[8][10] The most prominent mechanisms include the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and the disruption of microtubule dynamics.[11][12]
Targeting Tyrosine Kinases: The EGFR Inhibitor Paradigm
The EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell growth, division, and survival.[13] Its overactivation or mutation is a hallmark of various cancers, making it a prime therapeutic target.[14] The 4-anilinoquinazoline scaffold is the quintessential pharmacophore for competitive EGFR inhibition.[12]
Causality of Experimental Choices: The design of these inhibitors is based on mimicking the ATP molecule, which binds to the kinase domain of EGFR. The quinazolinone core acts as the adenine mimic, while the 4-anilino side chain extends into a hydrophobic pocket, providing both affinity and selectivity.
Structure-Activity Relationship Summary:
-
Position 4: Substitution with an anilino group is considered essential for high-affinity binding to the ATP pocket of EGFR.[12]
-
Aniline Ring: Small, lipophilic, electron-withdrawing groups (e.g., -F, -Cl) at the meta position of the aniline ring generally enhance potency.[12][14]
-
Positions 6 and 7: Substitution on the quinazolinone ring with small, electron-donating groups like methoxy (-OCH3) or longer chains that improve solubility can significantly increase inhibitory activity.[14] These groups occupy a solvent-exposed region and can be modified to fine-tune pharmacokinetic properties.
Table 1: Antiproliferative Activity of Representative Quinazolinone-Based EGFR Inhibitors
| Compound | Cell Line | Target Mutation | GI50 / IC50 | Reference |
|---|---|---|---|---|
| Gefitinib | Various | EGFR | Nanomolar range | [13] |
| Erlotinib | Various | EGFR | Nanomolar range | [13] |
| Compound 7j | DU-145 (Prostate) | Tubulin | 50 nM (GI50) | [11] |
| Compound 7b | DU-145 (Prostate) | Tubulin | 300 nM (GI50) | [11] |
| Compound 16 | Various | Not Specified | Potent Activity |[10] |
Caption: Quinazolinone derivatives inhibit the EGFR signaling pathway.
Microtubule Disruption
An alternative anticancer mechanism involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[11] Certain quinazolinone derivatives have been designed to bind to the colchicine binding site on β-tubulin.[11]
Structure-Activity Relationship Summary:
-
The steroidal AB-ring system of natural microtubule disruptors can be mimicked by the quinazolinone core.[11]
-
An N-2 substituent can occupy the space where the D-ring of a steroid would be, influencing conformation and activity.[11]
-
Incorporation of an aryl sulfamate motif, known from steroid sulfatase inhibitors, has been shown to interact positively at the colchicine binding site.[11]
Chapter 3: Combating Pathogens: SAR of Antimicrobial Quinazolinones
With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Quinazolinone derivatives have demonstrated significant antibacterial and antifungal activities, making them a promising scaffold for development.[1][15] Their mechanism often involves interaction with the bacterial cell wall or DNA structures.[1][15]
Structure-Activity Relationship Summary:
-
Position 2: The presence of a methyl, amine, or thiol group is often considered essential for antimicrobial activity.[1] Fusing heterocyclic rings or adding substituted aromatic rings at this position can also confer potent activity.
-
Position 3: A substituted aromatic ring at this position is crucial.[1] The nature and pattern of substitution on this ring can modulate the activity spectrum (e.g., Gram-positive vs. Gram-negative).
-
Position 4: Substitution, particularly with an amine or substituted amine, can enhance antimicrobial effects.[16]
-
Positions 6 and 8: The introduction of halogen atoms (e.g., chlorine, bromine, iodine) at these positions on the benzene ring consistently improves antimicrobial potency.[1][16][17] This is likely due to the modulation of electronic properties and lipophilicity, which can enhance cell permeability.[1]
Table 2: Antimicrobial Activity (MIC) of Representative Quinazolinone Derivatives
| Compound Class | Key Features | Organism(s) | MIC (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Fused Quinazolinones | Deoxyvasicinone derivatives | Gram-negative bacteria, C. albicans, A. niger | Good activity | [18] |
| Diiodo-sulfonamides | 6,8-diiodo, 2-methyl, 3-sulfonamide | Various bacteria | Good activity | [16] |
| Nitro/Bromo substituted | Nitro or Bromo on phenyl ring | S. aureus, P. aeruginosa, S. entritidis | 32-64 | [17] |
| Thiazolidinone hybrid | 6-bromo, 2-phenylimino thiazolidinone | E. coli, C. albicans | Excellent activity |[19] |
Caption: Key SAR hotspots on the quinazolinone core for antimicrobial activity.
Chapter 4: Modulating Inflammation: SAR of Anti-inflammatory Derivatives
Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been developed as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes or by suppressing the expression of pro-inflammatory genes.[20][21]
Selective COX-2 Inhibition
The COX enzyme has two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a validated strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Many quinazolinone derivatives exhibit selectivity for COX-2 over COX-1.[20][22]
Causality of Experimental Choices: The design of selective COX-2 inhibitors exploits a larger, more accommodating active site in the COX-2 enzyme compared to COX-1. Bulky substituents that fit into this side pocket of COX-2 but cause steric hindrance in the COX-1 active site are incorporated into the quinazolinone scaffold to confer selectivity.
Structure-Activity Relationship Summary:
-
Studies have shown that various substitutions at the 2, 3, and 6-positions can lead to potent and selective COX-2 inhibition.[23][24]
-
For example, derivatives with o-methoxyphenyl substituents at C-3 and p-dimethylaminophenyl at C-2 have shown activity higher than the standard drug phenylbutazone.[23]
Table 3: COX-1/COX-2 Inhibition by Quinazolinone Derivatives
| Compound | Key Features | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|---|
| Celecoxib (Standard) | Sulfonamide | >100 | 0.82 | >121 | [22] |
| Compound 32 | Substituted Quinazolinone | >100 | 0.65 | >153 |[20][22] |
Inhibition of Pro-inflammatory Gene Expression
Another key anti-inflammatory mechanism is the inhibition of transcription factors like NF-κB, which control the expression of inflammatory genes such as COX-2, inducible nitric oxide synthase (iNOS), and interleukin-1β (IL-1β).[21]
Structure-Activity Relationship Summary:
-
Quinazolinones with an aliphatic substituent at position 3 showed excellent inhibition of inflammatory gene expression.[21]
-
However, for COX-2 and iNOS mRNA expression, the aliphatic chain at position 3 should not be excessively long (e.g., more than eight carbons) to avoid potential steric hindrance with target proteins in the NF-κB pathway.[21]
-
Halogen substitutions (Cl or F) on the R1 aromatic ring (position 2) were shown to decrease IL-1β mRNA expression effectively.[21]
Chapter 5: Experimental Protocols and Methodologies
The trustworthiness of SAR data relies on robust and reproducible experimental protocols. This section provides self-validating, step-by-step methodologies for the synthesis and biological evaluation of quinazolinone derivatives.
Synthesis: A Generalized Protocol for 4(3H)-Quinazolinones
This protocol is based on a common and highly employed method for synthesizing the 4(3H)-quinazolinone core from anthranilic acid.[18]
Protocol: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinone
-
Step 1: Acylation. To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or dioxane), add an acyl chloride (e.g., chloroacetyl chloride) dropwise under cooling (ice bath). Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction completion by TLC.
-
Step 2: Cyclization to Benzoxazinone. Add acetic anhydride to the reaction mixture from Step 1 and reflux for 4-6 hours. This facilitates the ring closure via dehydration to form the corresponding 1,3-benzoxazin-4-one intermediate.
-
Step 3: Amination and Ring Transformation. Cool the mixture and add a primary amine (R-NH2). Reflux the mixture for another 6-8 hours. The amine attacks the benzoxazinone, opening the ring and subsequently closing it to form the desired 4(3H)-quinazolinone derivative.
-
Step 4: Work-up and Purification. Pour the cooled reaction mixture into ice-cold water. The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Step 5: Characterization. Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
Caption: A generalized workflow for the synthesis of quinazolinone derivatives.
Biological Evaluation: In Vitro Assays
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
-
Preparation: Prepare a stock solution of the test quinazolinone derivative in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations (e.g., 512 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.
Chapter 6: Conclusion and Future Directions
The quinazolinone scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a robust foundation for drugs targeting a wide array of diseases.[2] The SAR principles outlined in this guide—from the essential 4-anilino moiety for EGFR inhibition to the potentiating effect of halogens at positions 6 and 8 for antimicrobial activity—provide a rational framework for drug design. The ease of synthesis and the potential for multi-faceted substitutions ensure that the chemical space around this core is far from exhausted.[3]
Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single quinazolinone molecules that can modulate multiple targets (e.g., dual EGFR/VEGFR2 inhibitors) to combat complex diseases and overcome drug resistance.[14]
-
Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors to develop quinazolinones that form covalent bonds or bind to allosteric sites, offering greater potency and selectivity.[13]
-
Targeting Resistance: Systematically modifying the scaffold to overcome known resistance mechanisms, such as the T790M mutation in EGFR.[14]
The continued exploration of the quinazolinone scaffold, guided by the principles of structure-activity relationships, holds immense promise for the future of drug discovery and the development of novel, effective therapeutics.
References
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (URL: [Link])
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])
-
Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed. (URL: [Link])
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: [Link])
-
Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC - NIH. (URL: [Link])
-
Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (URL: [Link])
-
Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed. (URL: [Link])
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: [Link])
-
Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives - MDPI. (URL: [Link])
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI. (URL: [Link])
-
Quinazolinone - A Biologically Active Scaffold - ResearchGate. (URL: [Link])
-
Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies | Bentham Science Publishers. (URL: [Link])
-
Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011-2016) | Request PDF - ResearchGate. (URL: [Link])
-
Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC - NIH. (URL: [Link])
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (URL: [Link])
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])
-
Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. (URL: [Link])
-
SAR study of quinazolinone-based derivatives 1–10 as cytotoxic agents... - ResearchGate. (URL: [Link])
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (URL: [Link])
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC - NIH. (URL: [Link])
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (URL: [Link])
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])
-
Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed. (URL: [Link])
-
Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives - ResearchGate. (URL: [Link])
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. (URL: [Link])
-
Potential antimicrobial activities of quinazolinone derivatives - JOCPR. (URL: [Link])
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])
-
Substituted quinazolinones and their anti-inflammatory activity - PubMed. (URL: [Link])
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
- 16. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 24. Substituted quinazolinones and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Hydroxymethyl)-4(3H)-quinazolinone from anthranilic acid
An In-Depth Guide to the Two-Step Synthesis of 3-(Hydroxymethyl)-4(3H)-quinazolinone from Anthranilic Acid
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry, starting from anthranilic acid. The first part details the formation of the core 4(3H)-quinazolinone scaffold via the Niementowski reaction, a cyclocondensation of anthranilic acid and formamide. The second part describes the subsequent N-hydroxymethylation at the 3-position using formaldehyde under mild, base-catalyzed conditions. This guide is designed for researchers and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the reaction mechanisms, causality behind experimental choices, and critical process parameters to ensure a reproducible and high-yield synthesis.
Introduction: The Significance of the Quinazolinone Scaffold
The 4(3H)-quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, synthetic pharmaceuticals, and agrochemicals.[1] This fused heterocyclic system is present in over 200 naturally occurring alkaloids and is renowned for its chemical stability and versatile biological activity.[2] Derivatives of 4(3H)-quinazolinone have demonstrated a wide pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[3]
The title compound, this compound, serves as a crucial synthetic intermediate. The hydroxymethyl group at the N-3 position provides a reactive handle for further molecular elaboration, allowing for the introduction of diverse functional groups and the construction of more complex, biologically active molecules. This guide presents a reliable and efficient pathway to access this key building block.
Overall Synthesis Scheme
The synthesis is performed in two distinct steps: (1) formation of the quinazolinone ring, followed by (2) functionalization with a hydroxymethyl group.
Part I: Synthesis of 4(3H)-Quinazolinone Intermediate
Chemical Principle & Mechanism: The Niementowski Reaction
The formation of the 4(3H)-quinazolinone core from anthranilic acid is achieved via the Niementowski reaction, which involves heating anthranilic acid with an excess of formamide. Formamide serves as both a reactant (a source of a one-carbon unit) and a high-boiling point solvent.[4]
The mechanism proceeds in two key stages:
-
N-Formylation: The amino group of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide to form an N-formylanthranilic acid intermediate.
-
Cyclization and Dehydration: Under thermal conditions, the amide nitrogen of the formyl group attacks the carboxylic acid carbon, leading to a cyclized intermediate which then dehydrates to form the stable, aromatic 4(3H)-quinazolinone ring.
Detailed Experimental Protocol (Conventional Heating)
Materials and Reagents:
-
Anthranilic Acid
-
Formamide
-
Methanol or Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle or sand bath
-
Standard filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and formamide (44.5 g, ~40 mL, 1.0 mol).
-
Causality: A significant excess of formamide is used to act as the solvent and to drive the reaction equilibrium towards the product.[4]
-
-
Heating: Equip the flask with a reflux condenser and heat the mixture in a sand bath or with a heating mantle to a stable temperature of 130-140°C. Maintain this temperature for 2-3 hours.
-
Expertise: Precise temperature control is crucial. Temperatures below 130°C may lead to an incomplete reaction, leaving N-formylanthranilic acid as a major impurity. Temperatures exceeding 160°C risk the decarboxylation of anthranilic acid to aniline, which can lead to undesired side products.
-
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v).
-
Isolation: After the reaction period, allow the mixture to cool to room temperature. A precipitate will form. Pour the cooled reaction mixture into 200 mL of cold water or onto crushed ice with stirring.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual formamide.
-
Drying and Purification: Dry the crude product in an oven at 60-70°C. The crude 4(3H)-quinazolinone can be purified by recrystallization from methanol or ethanol to yield fine, white crystals. The expected yield is typically high (85-95%).
Part II: Synthesis of this compound
Chemical Principle & Mechanism: N-Hydroxymethylation
N-hydroxymethylation is the addition of a hydroxymethyl (-CH₂OH) group to a nitrogen atom. In this step, the N-H proton at the 3-position of the 4(3H)-quinazolinone ring is sufficiently acidic to be removed by a mild base. The resulting amide anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of formaldehyde.[5][6] The reaction is typically irreversible and proceeds to completion under mild conditions.
Detailed Experimental Protocol
Materials and Reagents:
-
4(3H)-Quinazolinone (from Part I)
-
Formaldehyde (37% aqueous solution)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Stir plate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4(3H)-quinazolinone (14.6 g, 0.1 mol) in 100 mL of ethanol. Add a catalytic amount of anhydrous potassium carbonate (approx. 0.3 g).
-
Reagent Addition: While stirring the solution at room temperature, add an excess of formaldehyde (12.2 mL of 37% aq. solution, approx. 0.15 mol) dropwise over 10 minutes.
-
Rationale: This reaction is adapted from a similar, well-established N-hydroxymethylation of amides. Potassium carbonate is an effective and mild base for deprotonating the amide N-H. An aqueous solution of formaldehyde is a convenient and highly reactive source for the reaction.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC until the starting quinazolinone spot disappears.
-
Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated solution into 300 mL of cold, stirred deionized water. A white precipitate of this compound will form.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum or in a desiccator. The expected yield is typically >75%. The product is often pure enough for subsequent steps, but can be recrystallized from an ethanol/water mixture if needed.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare with literature values.
-
FT-IR Spectroscopy: Look for the appearance of a broad O-H stretching band (~3300-3400 cm⁻¹) and the characteristic C=O stretch of the quinazolinone ring.
-
¹H NMR Spectroscopy: Confirm the presence of the N-CH₂-O protons (typically a singlet or doublet around 5.3-5.5 ppm) and the disappearance of the N-H proton from the starting material.
-
Mass Spectrometry: Verify the molecular weight of the final product.
Quantitative Data Summary
| Step | Reagent 1 | Reagent 2 | Catalyst / Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| I | Anthranilic Acid (1 eq.) | Formamide (10 eq.) | Formamide (Solvent) | 130-140 | 2-3 | 85-95 |
| II | 4(3H)-Quinazolinone (1 eq.) | Formaldehyde (1.5 eq.) | K₂CO₃ (cat.) / Ethanol | Room Temp. | 2-4 | >75 |
Overall Experimental Workflow
Conclusion
The synthesis of this compound from anthranilic acid is a robust and high-yielding two-step process. The initial Niementowski reaction provides a reliable method for constructing the core heterocyclic scaffold, while the subsequent base-catalyzed N-hydroxymethylation offers a mild and efficient route for functionalization. By carefully controlling key parameters such as temperature and stoichiometry, researchers can consistently produce this valuable synthetic intermediate, paving the way for the development of novel quinazolinone-based derivatives for pharmaceutical and agrochemical applications.
References
-
MDPI. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Available at: [Link]
- Zhang HK, Guo QZ. [Study on the Synthesis of N-hydroxymethyl-nicotinamide]. Yao Xue Xue Bao. 1992;27(8):629-31. PMID: 1481682.
-
Ingenta Connect. Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs. Current Medicinal Chemistry. 2004;11(19):2549-2553. Available at: [Link]
- International Journal of Pharmaceutical Research and Applications. A Review on 4(3H)-quinazolinone synthesis. 2021;6(3):391-403.
-
ResearchGate. Analysis of the reaction between formaldehyde and amide. Available at: [Link]
-
PubMed Central. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Available at: [Link]
-
PubMed Central. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Available at: [Link]
-
RSC Publishing. Recent advances in 4(3H)-quinazolinone syntheses. RSC Advances. 2014;4:12065-12077. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]
-
MDPI. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Available at: [Link]
- Google Patents. CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone.
-
MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available at: [Link]
-
ResearchGate. Analysis of the Reaction between Formaldehyde and Amide. Available at: [Link]
-
ResearchGate. N- and / or O- Alkylation of Quinazolinone Derivatives. Available at: [Link]
-
Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ. 2020;10(2). Available at: [Link]
-
PubMed Central. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available at: [Link]
-
Arkivoc. One-pot reductive cyclization to antitumor quinazoline precursors. 2008(ii):33-42. Available at: [Link]
-
ResearchGate. The anthranilic acid (4) was heated with formamide (5) in... Available at: [Link]
-
PubChem. 4(3h)-quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride. Available at: [Link]
-
Omics Online. Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. J Develop Drugs. 2015;4(4). Available at: [Link]
Sources
- 1. Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Quinazolinone Derivatives
Abstract
Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Traditional synthetic routes to these scaffolds often involve high temperatures and long reaction times, creating a bottleneck in the drug discovery pipeline.[5] This application note provides a comprehensive guide to the principles and practice of microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of quinazolinone derivatives. We will explore the fundamental mechanisms of microwave heating, present detailed, field-proven protocols for both solvent-free and bio-sourced solvent-based syntheses, and offer a comparative analysis against conventional methods.
The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazolinone framework is a bicyclic heterocyclic system that is of significant interest to medicinal chemists.[1] Its rigid structure and ability to be functionalized at various positions make it an ideal scaffold for interacting with diverse biological targets. Derivatives have been successfully developed as antibacterial, diuretic, antihypertensive, anticancer, and anti-inflammatory agents, among others.[1][2][6] The persistent demand for novel analogs for structure-activity relationship (SAR) studies necessitates efficient and sustainable synthetic methodologies.
Beyond the Hot Plate: The Microwave Advantage in Organic Synthesis
Conventional synthesis relies on conductive heating, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture. This process is slow, inefficient, and often creates temperature gradients, leading to the formation of byproducts.[7] Microwave-assisted synthesis represents a paradigm shift, aligning perfectly with the principles of green chemistry.[8][9]
Microwave energy does not heat the vessel; instead, it couples directly with polar molecules or ionic species within the reaction mixture, leading to rapid, uniform, and volumetric heating.[9][10] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like reagents and solvents with a dipole moment, continuously attempt to align with the rapidly oscillating electric field of the microwave. This constant molecular rotation and friction generates heat efficiently and uniformly throughout the sample.[8][9]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces electrophoretic migration. The movement and subsequent collision of these ions convert kinetic energy into thermal energy, contributing to the rapid heating of the reaction mixture.[10][11]
This direct energy transfer often results in dramatic rate enhancements, allowing reactions that take hours under conventional reflux to be completed in minutes.[5][12] Furthermore, the ability to reach temperatures far above the solvent's boiling point in sealed vessels (superheating) can unlock new reaction pathways and improve yields.[11][13]
Comparative Heating Mechanisms
The diagram below illustrates the fundamental difference between conventional and microwave heating profiles.
Caption: Conventional vs. Microwave heating mechanisms.
Common Synthetic Routes Amenable to Microwave Acceleration
Several established methods for synthesizing the 4(3H)-quinazolinone ring are significantly enhanced by microwave irradiation. The most common approach, the Niementowski Quinazoline Synthesis, involves the condensation of anthranilic acids with amides.[5][13] Microwave assistance drastically reduces the high temperatures and lengthy reaction times typically required for this transformation.[5] Other efficient microwave-promoted routes include:
-
Condensation of anthranilic acids with ortho-esters.[13]
-
Reaction of 2-aminobenzamides with aldehydes or anhydrides.
-
Cyclization of acylamides using ammonium formate as an ammonia source.[5][13]
The following protocols provide detailed examples of these powerful techniques.
Application Protocol 1: Solvent-Free Synthesis via Niementowski Reaction
This protocol describes a green, efficient, and solvent-free synthesis of 4(3H)-quinazolinone using the Niementowski reaction, combining a solid-supported catalyst with microwave irradiation.[5][13] The absence of solvent simplifies work-up and reduces chemical waste.
Materials and Equipment
-
Reactants: Anthranilic acid, Formamide
-
Solid Support/Catalyst: Montmorillonite K-10 clay
-
Equipment: Dedicated monomode microwave reactor with temperature and pressure sensors, reaction vessels (10 mL), magnetic stir bars, mortar and pestle.
-
Reagents for Work-up: Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
Experimental Workflow Diagram
Caption: General workflow for solvent-free microwave synthesis.
Step-by-Step Protocol
-
Preparation: In a mortar, thoroughly grind anthranilic acid (1.0 mmol) with Montmorillonite K-10 (0.5 g) until a fine, homogeneous powder is obtained.
-
Adsorption: Transfer the powder to a 10 mL microwave reaction vessel containing a magnetic stir bar. Add formamide (2.0 mmol) and mix thoroughly to ensure the reactants are fully adsorbed onto the solid support.
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 4-6 minutes. Maintain stirring throughout the reaction. Causality Note: The solid support not only acts as a catalyst but also absorbs microwave energy efficiently, ensuring rapid and uniform heating of the adsorbed, solvent-free reactants.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Add ethyl acetate (15 mL) to the solid mixture and stir for 5 minutes.
-
Isolation: Filter the mixture to remove the Montmorillonite K-10 support. Wash the filtrate sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from ethanol.
Application Protocol 2: Synthesis in a Bio-Sourced Solvent
This protocol demonstrates the use of pinane, a renewable and recyclable solvent derived from pine trees, for the microwave-assisted synthesis of a quinazolinone derivative from 2-aminobenzamide and succinic anhydride.
Materials and Equipment
-
Reactants: 2-aminobenzamide, Succinic anhydride
-
Solvent: Pinane (bio-sourced)
-
Equipment: Dedicated monomode microwave reactor, 35 mL reaction vial, magnetic stirrer.
-
Reagents for Work-up: Diethyl ether (Et₂O), Methanol.
Step-by-Step Protocol
-
Preparation: To a 35 mL microwave reaction vial equipped with a magnetic stir bar, add finely powdered succinic anhydride (2.0 eq.).
-
Suspension: Add pinane (approx. 4-5 mL) and stir the suspension for 5 minutes.
-
Reactant Addition: Add 2-aminobenzamide (1.0 eq.) to the vial and continue stirring for another 5 minutes to ensure a good suspension. Causality Note: Although pinane is largely non-polar and a poor microwave absorber, it serves as an effective medium to mix the substrates and facilitate heat transfer once the polar reactants begin to heat, favoring the cyclization step.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Set the reactor to pre-stir for 1 minute, then irradiate (300 W max power) to a target temperature of 110°C and hold for 10 minutes.
-
Isolation: After cooling, pour the resulting solid-liquid mixture into a round-bottom flask. Add methanol and concentrate under vacuum to remove the pinane and methanol.
-
Purification: Wash the resulting crude solid with diethyl ether (Et₂O) and dry to yield the purified quinazolinone product.
Comparative Performance Data
The advantages of microwave-assisted synthesis are most evident when compared directly with conventional heating methods.
| Synthesis Method | Reactants | Conditions | Time | Yield (%) | Reference |
| Conventional | 2-aminobenzamide, aldehydes, isatoic anhydride | Water, Reflux | 3-6 hours | 48-89% | [12] |
| Microwave | 2-aminobenzamide, aldehydes, isatoic anhydride | Water, 150°C | 10-20 min | 66-97% | [12] |
| Conventional | Anthranilic acid, Formamide | Neat, 180°C | 1-2 hours | ~70-85% | [5] |
| Microwave | Anthranilic acid, Formamide | Solvent-free, 150°C | 2-6 min | >90% | [5] |
Conclusion
Microwave-assisted synthesis is a transformative technology for accelerating the synthesis of quinazolinone derivatives. By leveraging direct and efficient energy transfer, MAOS protocols offer dramatic reductions in reaction times, improved yields, and alignment with the goals of green chemistry through solvent-free conditions or the use of bio-sourced solvents.[5][12] The adoption of dedicated microwave reactors, which allow for precise control over temperature and pressure, ensures reproducibility and scalability, making this technology an indispensable tool for researchers, scientists, and drug development professionals.[13]
References
-
Salehi, M., & Varma, R. S. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Besson, T., & Chosson, E. (2021). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]
-
Salehi, M., & Varma, R. S. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers Media S.A.[Link]
-
Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]
-
Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903–917. [Link]
-
Kumar, A., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Sharma, S., & Singh, J. (2023). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]
-
Kumar, A., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Innovare Academic Sciences. [Link]
-
Fassihi, A., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(4), 1255–1263. [Link]
-
de la Hoz, A., & Loupy, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Kumar, A., & Narasimhan, B. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 26(1), 87–101. [Link]
-
Al-Ostath, A. I., et al. (2013). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 21(3), 275–283. [Link]
-
Roy, V., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing. [Link]
-
Singh, R. P., & Singh, P. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]
-
Sharma, P., & Kumar, A. (2012). A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
-
Unknown Author. (n.d.). PART - 1 INTRODUCTION. Unknown Publisher. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. mdpi.com [mdpi.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. bspublications.net [bspublications.net]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones: A Detailed Guide for Researchers
The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] This has rendered it a focal point in medicinal chemistry and drug development. Among the various derivatives, 2,3-disubstituted 4(3H)-quinazolinones are of particular interest due to the pharmacological significance of substitutions at these positions. This guide provides a comprehensive overview of modern and efficient one-pot synthetic strategies for this important class of molecules, tailored for researchers and professionals in the field.
The Strategic Advantage of One-Pot Syntheses
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, economy, and environmental impact. By avoiding the isolation and purification of intermediates, these processes reduce solvent consumption, minimize waste generation, and shorten overall reaction times. For the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, one-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant approach.[2]
Core Synthetic Strategies and Mechanistic Insights
The majority of one-pot syntheses for 2,3-disubstituted 4(3H)-quinazolinones commence from readily available precursors such as anthranilic acid or isatoic anhydride. The general mechanism often involves the initial formation of a 2-substituted benzoxazin-4-one intermediate, which is not isolated but reacted in situ with a primary amine to yield the final product.
Strategy 1: The Anthranilic Acid Approach
Anthranilic acid is a versatile starting material for the synthesis of quinazolinones. In a typical one-pot procedure, anthranilic acid is reacted with an acid chloride or a carboxylic acid to form an N-acylanthranilic acid. This intermediate then undergoes cyclodehydration to form the benzoxazin-4-one, which is subsequently attacked by a primary amine to furnish the 2,3-disubstituted 4(3H)-quinazolinone.
A significant advancement in this area is the use of microwave irradiation to promote the reaction, which dramatically reduces reaction times and often improves yields.[3][4][5]
Visualizing the Reaction Mechanism: Anthranilic Acid Route
Caption: General reaction pathway for the one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones starting from anthranilic acid.
Strategy 2: The Isatoic Anhydride Approach
Isatoic anhydride serves as an excellent and stable precursor for the synthesis of quinazolinones. Its reaction with a primary amine leads to the in situ formation of the corresponding 2-aminobenzamide derivative via ring-opening and decarboxylation. This intermediate then reacts with an aldehyde or an orthoester to construct the quinazolinone ring system. This multicomponent approach is highly efficient and amenable to the generation of diverse libraries of compounds.[6]
Solvent-free and catalyst-free conditions have been successfully developed for this methodology, enhancing its green credentials. Microwave-assisted protocols have also been reported to accelerate this transformation.[7]
Visualizing the Experimental Workflow: Isatoic Anhydride MCR
Sources
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.st [sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Studies of 3-(Hydroxymethyl)-4(3H)-quinazolinone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] The 4(3H)-quinazolinone scaffold has been identified as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial, antifungal, and antiviral properties.[2][3] This document provides a comprehensive guide for the investigation of 3-(Hydroxymethyl)-4(3H)-quinazolinone , a specific derivative of this promising class. While extensive research exists for the broader quinazolinone family, specific data on this hydroxymethyl-substituted compound is limited. Therefore, this guide offers a robust framework of established protocols and scientific rationale, empowering researchers to systematically evaluate its antimicrobial potential. The methodologies outlined herein are based on established best practices for quinazolinone derivatives and serve as a foundational blueprint for further investigation.
Introduction: The Promise of the 4(3H)-Quinazolinone Scaffold
The 4(3H)-quinazolinone core, a fused nitrogen heterocyclic system, is a recurring motif in numerous biologically active compounds.[1] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, ranging from anticancer and anti-inflammatory to anticonvulsant and, most notably, antimicrobial activities.[2][4] The versatility of the quinazolinone ring allows for substitutions at various positions, primarily at the 2nd and 3rd positions, leading to significant modulation of their biological efficacy. This structural flexibility makes the quinazolinone scaffold an attractive starting point for the design and synthesis of new therapeutic agents.
The introduction of a hydroxymethyl group at the 3-position of the quinazolinone ring, creating this compound, presents an interesting modification. The hydroxyl group can potentially engage in hydrogen bonding with biological targets, such as enzymes or proteins, which could enhance its binding affinity and, consequently, its antimicrobial activity. Furthermore, this functional group may alter the compound's solubility and pharmacokinetic properties. These application notes will guide researchers through the synthesis, characterization, and comprehensive antimicrobial evaluation of this specific derivative.
Synthesis and Characterization
A reliable and efficient synthesis protocol is the cornerstone of any investigation into a novel compound. While numerous methods exist for the synthesis of 4(3H)-quinazolinones, a common and effective approach involves the cyclocondensation of anthranilic acid derivatives.[2]
Proposed Synthesis Pathway for this compound
A plausible synthetic route to this compound involves a two-step process, starting from the readily available anthranilic acid.
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 4(3H)-quinazolinone from Anthranilic Acid
-
Reactants:
-
Anthranilic acid (1 equivalent)
-
Formamide (excess, serves as both reactant and solvent)
-
-
Procedure:
-
Combine anthranilic acid and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at 120-130°C for 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 4(3H)-quinazolinone.
-
Step 2: Synthesis of this compound
-
Reactants:
-
4(3H)-quinazolinone (1 equivalent)
-
Formaldehyde (37% aqueous solution, 1.2 equivalents)
-
Potassium carbonate (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve 4(3H)-quinazolinone in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium carbonate to the solution.
-
Add the aqueous formaldehyde solution dropwise while stirring.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield this compound.
-
Characterization
The synthesized compound should be thoroughly characterized to confirm its structure and purity using standard analytical techniques such as:
-
Melting Point: To assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, O-H, N-H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Antimicrobial Activity Screening Protocols
A tiered approach is recommended for screening the antimicrobial activity of this compound, starting with qualitative assays and progressing to quantitative determinations.
Preliminary Screening: Disk Diffusion Assay
This method provides a qualitative assessment of the compound's antimicrobial activity and helps in selecting the microbial strains for further quantitative analysis.
Protocol:
-
Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal strains (e.g., Candida albicans, Aspergillus niger) should be used.
-
Culture Preparation: Prepare fresh overnight cultures of the test microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Standardization: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
Plate Preparation: Spread the standardized inoculum evenly onto the surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Disk Application:
-
Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile paper discs with a fixed volume of the compound solution.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
-
Controls: Use a solvent-only disc as a negative control and discs with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Plate Setup: Use a sterile 96-well microtiter plate.
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the microtiter plate.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the disk diffusion assay protocol, and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.
-
Controls:
-
Positive Control: Wells containing only the broth and the inoculum.
-
Negative Control: Wells containing only the sterile broth.
-
-
Incubation: Incubate the plate under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following the MIC determination, take a small aliquot from the wells that showed no visible growth.
-
Spread the aliquot onto a fresh agar plate (without the compound).
-
Incubate the plates overnight.
-
The MBC/MFC is the lowest concentration of the compound from which no microbial growth is observed on the agar plate.
Data Presentation and Interpretation
For clarity and comparative analysis, the antimicrobial activity data should be presented in a tabular format.
Table 1: Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain/Type | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Record experimental value | Record experimental value | Record experimental value |
| Bacillus subtilis | Gram-positive | Record experimental value | Record experimental value | Record experimental value |
| Escherichia coli | Gram-negative | Record experimental value | Record experimental value | Record experimental value |
| Pseudomonas aeruginosa | Gram-negative | Record experimental value | Record experimental value | Record experimental value |
| Candida albicans | Fungus (Yeast) | Record experimental value | Record experimental value | Record experimental value |
| Aspergillus niger | Fungus (Mold) | Record experimental value | Record experimental value | Record experimental value |
| Positive Control 1 | - | Record value for standard antibiotic | Record value for standard antibiotic | Record value for standard antibiotic |
| Positive Control 2 | - | Record value for standard antifungal | Record value for standard antifungal | Record value for standard antifungal |
Investigating the Mechanism of Action
Understanding how a novel compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For quinazolinone derivatives, several mechanisms of action have been proposed, including the inhibition of DNA gyrase and interference with bacterial cell wall synthesis.[5]
Potential Targets and Pathways
Caption: Potential antimicrobial mechanisms of quinazolinone derivatives.
Further experimental studies, such as enzyme inhibition assays (e.g., DNA gyrase inhibition assay) and cell-based assays (e.g., assessing cell membrane integrity), would be required to elucidate the specific mechanism of action of this compound.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the synthesis and antimicrobial evaluation of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to assess the potential of this compound as a novel antimicrobial agent. Positive results from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize the compound's efficacy, cytotoxicity assays to evaluate its safety profile, and in vivo studies to determine its therapeutic potential in animal models of infection. The exploration of the vast chemical space of quinazolinone derivatives continues to be a promising avenue in the quest for new and effective treatments against infectious diseases.
References
- Singh A, Prajapati SK, Namdeo KP, Singh VK, Verma SK.
- Samotrueva MA, et al. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Pharmacy & Pharmacology. 2021.
- Al-Trawneh, SA. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- He L, Li H, Chen J, Wu X. Recent advances in 4(3H)-quinazolinone syntheses. RSC Adv. 2014;4:12065-12077.
- Abdel-Wahab BF, et al. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link].
-
IJPRA. A Review on 4(3H)-quinazolinone synthesis. Available from: [Link].
- Olomola TO, Akinpelu D, Obafemi C. Microwave-assisted Synthesis and Antibacterial Activity of Some Quinazolinone Derivatives. Journal of the Korean Chemical Society. 2013.
-
Ingenta Connect. Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs. Available from: [Link].
-
IJSTM. Synthesis and Antimicrobial Activity of Nove fused 4-(3H)quinazolinone Derivatives. Available from: [Link].
-
PubMed. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. Available from: [Link].
- He L, Li H, Chen J, Wu X. Recent advances in 4(3H)-quinazolinone syntheses. RSC Adv. 2014.
-
MDPI. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available from: [Link].
- Zhang, et al. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules. 2023.
-
ResearchGate. Mechanism for quinazolin-4(3H)-one formation. Available from: [Link].
-
Zuydo. Discovery of N-quinazolinone-4-hydroxy-2- quinolone-3-carboxamides as DNA gyrase B- targeted antibacterial. Available from: [Link].
-
PMC. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Available from: [Link].
-
PMC. Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials. Available from: [Link].
Sources
- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Protocol for Molecular Docking of Quinazolinone Derivatives: A Guide to Computational Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Derivatives of this heterocyclic motif have been extensively investigated as potential therapeutic agents for various diseases, including cancer, inflammation, and microbial infections.[1][2][3][4] Molecular docking, a powerful computational technique, is pivotal in this exploration, providing predictive insights into the binding interactions between quinazolinone derivatives and their biological protein targets.[1][5]
This guide offers a detailed protocol for performing molecular docking studies on quinazolinone derivatives. It is designed for both new and experienced researchers in computational drug design, providing a framework that emphasizes scientific integrity, reproducibility, and in-depth analysis. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring that the described protocol is a self-validating system.
The Foundational Workflow of Molecular Docking
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (protein or receptor). The primary goal is to predict the most likely binding mode(s) of the ligand within the receptor's active site and to estimate the strength of this interaction, typically represented as a binding affinity score. This process allows for the rapid screening of virtual compound libraries and provides a structural basis for understanding the activity of lead compounds, thereby guiding their optimization.
The entire process can be visualized as a sequential workflow, beginning with the careful preparation of both the protein target and the quinazolinone ligands, followed by the docking simulation, and concluding with a rigorous analysis and validation of the results.
Caption: A generalized workflow for molecular docking studies.
Part 1: Protocol for Target Protein Preparation
The quality of the protein structure is paramount for a meaningful docking simulation. The initial structure, typically obtained from the Protein Data Bank (PDB), is a raw product that requires meticulous refinement.
Step-by-Step Methodology:
-
Structure Retrieval:
-
Obtain the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB) ([Link]). The choice of PDB entry is critical; select a high-resolution structure (<2.5 Å) that, if possible, is co-crystallized with a known inhibitor.
-
-
Initial Clean-up and Refinement:
-
Load the PDB file into a molecular visualization program such as UCSF Chimera/ChimeraX, Discovery Studio, or PyMOL.[6][7][8]
-
Remove Non-Essential Molecules: Delete all water molecules, co-crystallized ligands, ions, and cofactors that are not essential for the protein's structural integrity or catalytic activity.[1][6][9] In some advanced cases, specific water molecules known to mediate ligand binding may be retained.[9]
-
Handle Multiple Chains: If the protein functions as a monomer, remove any additional protein chains present in the PDB file.[6][9]
-
-
Structural Correction:
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens, paying special attention to adding polar hydrogens, as they are crucial for forming hydrogen bonds.[8]
-
Assign Charges: Assign partial atomic charges to the protein atoms. Kollman charges are a common choice for this step. This is essential for accurately calculating electrostatic interactions.[10]
-
Repair Missing Residues/Loops: Check for any missing residues or loops in the protein structure. If significant gaps exist, they should be modeled using software like Modeller.[6]
-
-
Final Output:
-
Save the prepared protein structure in a format required by the docking software, such as .pdbqt for AutoDock Vina. This file now contains the refined protein coordinates with added hydrogens and assigned charges.[8]
-
Part 2: Protocol for Quinazolinone Ligand Preparation
The ligand structures must be correctly represented in 3D with an optimal energetic conformation to ensure the docking algorithm can effectively sample their possible binding poses.
Step-by-Step Methodology:
-
Structure Generation:
-
Energy Minimization:
-
Define Rotatable Bonds and Charges:
-
Assign partial charges to the ligand atoms (Gasteiger charges are often used).
-
Define the rotatable bonds within the ligand. This allows the docking program to explore different conformations of the ligand during the simulation (flexible docking).[10]
-
-
Final Output:
-
Save the prepared ligands in the appropriate format (e.g., .mol2 or .pdbqt).
-
Part 3: The Docking Simulation
With the protein and ligands prepared, the next phase is to perform the docking simulation itself.
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box Generation):
-
The docking search space must be explicitly defined. This is done by generating a "grid box" that encompasses the protein's active site.[1]
-
If the protein structure has a co-crystallized ligand, the center and dimensions of the grid box should be set to cover this known binding pocket.[10] If the binding site is unknown, active site prediction tools can be used, or a "blind docking" can be performed with a larger grid box covering the entire protein surface.
-
-
Select Docking Software and Algorithm:
-
Choose a well-validated docking program. The choice of software can depend on factors like computational cost, algorithm, and scoring function. The Lamarckian Genetic Algorithm in AutoDock is a widely used and effective search algorithm.[1]
-
| Docking Software | Key Features | Availability |
| AutoDock Vina | Widely used, fast, and accurate. Good for virtual screening.[11][12] | Open-Source[11] |
| Glide (Schrödinger) | High-accuracy docking with a sophisticated scoring function.[11] | Commercial[11] |
| GOLD | Known for its flexibility in handling protein and ligand conformations. | Commercial |
| Molegro Virtual Docker | User-friendly interface with integrated analysis tools.[1] | Commercial |
-
Execute the Docking Run:
-
Configure the docking parameters in a configuration file. This file specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and parameters like exhaustiveness (computational effort).[13]
-
Run the docking simulation via the command line.[14] The program will systematically explore different orientations and conformations of the quinazolinone ligand within the defined grid box.
-
Part 4: Analysis, Interpretation, and Validation
The output of a docking run is a set of predicted binding poses and their corresponding scores. This data requires careful analysis and, most importantly, validation to be considered trustworthy.
Caption: Decision workflow for validating and analyzing docking results.
Step-by-Step Methodology:
-
Protocol Validation (Self-Validating System):
-
Before docking your quinazolinone library, you must validate your protocol.[15]
-
Re-docking: Extract the native (co-crystallized) ligand from the PDB file and dock it back into the protein's active site using your prepared protein and defined grid.[15][16]
-
Calculate RMSD: Superimpose the re-docked pose with the original crystal structure pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å indicates that your docking protocol is reliable and can accurately reproduce the known binding mode.[15][17] If the RMSD is high, the docking parameters (e.g., grid box size/center) may need to be adjusted.
-
-
Analysis of Binding Poses and Scores:
-
The docking output will rank the different poses of each ligand based on a scoring function, usually expressed as binding affinity in kcal/mol.[1]
-
The pose with the lowest (most negative) binding energy is typically considered the most favorable and stable.[1][18] However, it is often wise to examine the top few poses.
-
-
Visualization of Molecular Interactions:
-
Use visualization software (PyMOL, Discovery Studio) to analyze the top-ranked pose.
-
Identify the specific intermolecular interactions between the quinazolinone derivative and the amino acid residues of the protein. Look for:
-
This analysis provides a structural rationale for the compound's predicted activity and can guide further chemical modifications.
-
-
Comparative Analysis:
-
Dock known active and inactive compounds against the target under the same protocol. A successful docking setup should score the active compounds significantly better than the inactive ones.[15] This provides an additional layer of validation.
-
Application Example: Quinazolinones as Anticancer Agents
Quinazolinone derivatives have shown significant promise as anticancer agents by targeting proteins like Cyclin-Dependent Kinase 2 (CDK2) and AKT1.[2][19] A docking study can elucidate their mechanism of action.
Hypothetical Docking Results against CDK2:
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Derivative 1 | -9.5 | Leu83, Glu81, Phe80 | H-Bond, Hydrophobic |
| Derivative 2 | -8.7 | Asp86, Gln131 | H-Bond, Pi-Alkyl |
| Derivative 3 | -7.2 | Ile10, Val18 | Hydrophobic |
| Roscovitine (Control) | -9.2 | Leu83, Lys33, Asp86 | H-Bond, Hydrophobic |
This data allows researchers to rank their synthesized compounds, compare them to a known inhibitor, and understand the structural features that contribute to potent binding. For instance, the interactions of Derivative 1 with Leu83 and Glu81 might be critical for its high predicted affinity.
References
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
Asif, M. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. BMC Chemistry, 11(1), 53. [Link]
-
Ha, T. K. Q., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4799. [Link]
-
Kerdphon, S., et al. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters, 14(5), 629-636. [Link]
-
Al-Ostath, A., et al. (2014). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 19(7), 8726-8743. [Link]
-
Ben-Attia, M., et al. (2021). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1959-1971. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?[Link]
-
Zhang, J., et al. (2013). Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities. European Journal of Medicinal Chemistry, 61, 134-143. [Link]
-
Al-Obaidi, A. M. J., et al. (2024). Synthesis, Molecular Docking Study and Cytotoxicity Evaluation of some Quinazolinone Derivatives as Nonclassical Antifolates. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-12. [Link]
-
RGUHS Journal of Pharmaceutical Sciences. (2022). Molecular docking, ADME studies, synthesis, and anti-oxidant activity of novel quinazoline-4(3H)-one derivatives. [Link]
-
ResearchGate. (n.d.). Docking analysis of quinazolin-4(3H)-one 2i and 3i with CDK2 protein...[Link]
-
Ghorab, M. M., et al. (2018). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Pharmaceutical and Biomedical Research, 4(2), 1-12. [Link]
-
Anand, K., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4360. [Link]
-
Balius, S. J., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(1), 110-121. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
ResearchGate. (2025). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. [Link]
-
Leese, M. P., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10196-10214. [Link]
-
Harris, S. A., et al. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 9(7), 1720-1731. [Link]
-
Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
Ukaaz Publications. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. [Link]
-
Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. (2016). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. [Link]
-
Wang, Y., et al. (2018). Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 126-137. [Link]
-
Journalgrid. (2022). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. [Link]
-
ResearchGate. (2024). What is the most reliable and cited software for multiple ligand docking?[Link]
-
El-Sayed, M. A. A., et al. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. Scientific Reports, 12(1), 8683. [Link]
-
Reddit. (2024). Best protein protein docking software to use?[Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
-
YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina. [Link]
-
YouTube. (2020). Molecular Docking | Autodock VINA Virtual Screening. [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. quora.com [quora.com]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for the Quantification of 4(3H)-Quinazolinone and Its Related Impurities
Abstract
This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4(3H)-quinazolinone. The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Consequently, a reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive protocol, from sample preparation to method validation, grounded in scientific principles and aligned with regulatory expectations. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for researchers, scientists, and drug development professionals.
Introduction: The Significance of 4(3H)-Quinazolinone Analysis
The quinazolinone ring system is a cornerstone in the development of new pharmaceuticals, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3][4] The precise quantification of 4(3H)-quinazolinone, a common parent structure, and its potential impurities or degradants is paramount to ensuring the safety and efficacy of these drug candidates. High-performance liquid chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5][6]
This guide explains the causality behind key experimental choices, such as the selection of the stationary phase, mobile phase composition, and validation parameters, to provide a method that is not only procedural but also fundamentally sound.
Chromatographic Principles and Method Rationale
The developed method is based on reversed-phase HPLC, a technique that separates molecules based on their hydrophobicity.
-
Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is the most common choice for the analysis of quinazolinone derivatives.[7][8] The non-polar C18 chains interact with the hydrophobic regions of the 4(3H)-quinazolinone molecule, providing effective retention and separation from more polar impurities. To mitigate peak tailing, which is a common issue for basic compounds like quinazolinones due to interactions with residual acidic silanol groups on the silica surface, an end-capped or base-deactivated C18 column is highly recommended.[7]
-
Mobile Phase Optimization: The mobile phase consists of a polar mixture, typically water and a less polar organic solvent like acetonitrile or methanol.[9]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better peak efficiency.
-
pH Control: 4(3H)-quinazolinone and its derivatives often contain basic nitrogen atoms.[7] Controlling the mobile phase pH is critical for consistent retention times and symmetrical peak shapes. Lowering the pH to a range of 2.5-3.5 with an additive like formic acid or trifluoroacetic acid protonates the basic analyte and suppresses the ionization of residual silanol groups on the stationary phase.[7] This minimizes undesirable secondary ionic interactions that cause peak tailing.[7]
-
-
Detection: The quinazolinone ring system contains a chromophore that absorbs UV light. A UV detector set at an appropriate wavelength (e.g., 224 nm or 276 nm) provides excellent sensitivity for quantification.[10][11]
Experimental Protocol
This section provides a step-by-step methodology for the analysis of 4(3H)-quinazolinone.
Materials and Reagents
-
4(3H)-Quinazolinone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (reagent grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
0.45 µm syringe filters (PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm (End-capped) | Provides good retention and resolution; end-capping minimizes peak tailing.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent analyte protonation and good peak shape.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 10% B to 90% B over 20 minutes | A gradient is often used to ensure elution of a wide range of potential impurities with varying polarities.[9] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Using a column oven improves the reproducibility of retention times by mitigating effects of ambient temperature fluctuations.[7] |
| Detection Wavelength | 276 nm | Provides good sensitivity for the quinazolinone chromophore.[10] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
| Sample Diluent | Mobile Phase (Initial Conditions) or Methanol/Water (50:50) | Ensures compatibility with the mobile phase and prevents peak distortion. |
Sample and Standard Preparation
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of 4(3H)-quinazolinone reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent.
Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing 4(3H)-quinazolinone.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.[9][12]
Experimental Workflow Diagram
Caption: Workflow for 4(3H)-quinazolinone analysis by HPLC.
Method Validation Protocol (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines.[6][13]
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[14] This is achieved by injecting a standard solution (e.g., five or six replicate injections) and evaluating the following parameters.[15][16]
| Parameter | Acceptance Criteria | Purpose |
| Precision (RSD) | ≤ 2.0% for peak area and retention time | Ensures the reproducibility of the system.[15][16] |
| Tailing Factor (T) | ≤ 2.0 | Confirms acceptable peak symmetry.[15] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| Resolution (Rs) | > 2.0 between the main peak and closest impurity | Ensures separation of the analyte from potential interferences.[15] |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[17] This is demonstrated through forced degradation studies.[18][19]
Protocol:
-
Prepare solutions of 4(3H)-quinazolinone.
-
Expose the solutions to the following stress conditions until 5-20% degradation is observed:[20]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 80 °C
-
Photolytic: Expose to UV light (e.g., 254 nm)
-
-
Analyze the stressed samples by the proposed HPLC method.
-
Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent 4(3H)-quinazolinone peak.
Caption: Logical flow of forced degradation for specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[5]
-
Protocol: Analyze a minimum of five concentrations across the specified range (e.g., 50% to 150% of the expected working concentration).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.[13]
-
Protocol: Spike a placebo or sample matrix with known amounts of 4(3H)-quinazolinone at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements.[13]
-
Repeatability (Intra-day Precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[13]
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]
Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[17]
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Evaluation: Evaluate the effect on system suitability parameters. The results should remain within the acceptance criteria.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 4(3H)-quinazolinone. By employing a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water, the method achieves excellent separation and peak symmetry. The comprehensive validation protocol, aligned with ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This self-validating system is fit for purpose in research, quality control, and drug development environments, ensuring the integrity of analytical data for this important class of compounds.
References
-
Kastner P, Klimes J, Láznícek M, Jira Th. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Pharmazie. 2003 Apr;58(4):242-4. Available from: [Link]
-
SIELC Technologies. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. Available from: [Link]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method. MicroSolv. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
-
CHROMacademy. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Available from: [Link]
-
Gonzales, P. R., et al. Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials. ACS infectious diseases. 2017. Available from: [Link]
-
Heer, J., et al. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. 2016. Available from: [Link]
-
Sutar, A., et al. A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. 2023. Available from: [Link]
-
ECA Academy. System Suitability for USP Chromatographic Methods. gmp-compliance.org. 2014. Available from: [Link]
-
Dolan, J.W. System Suitability. LCGC Europe. 2014. Available from: [Link]
-
Sonune, P. S., et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. 2024. Available from: [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]
-
Kastner, P., et al. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Ingenta Connect. 2003. Available from: [Link]
-
Khan, A., et al. HPLC Calibration Process Parameters in Terms of System Suitability Test. ResearchGate. 2019. Available from: [Link]
-
Jiang, S., et al. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. 2023. Available from: [Link]
-
Wikipedia. Quinazolinone. Wikipedia. Available from: [Link]
-
Al-Suwaidan, I. A., et al. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. 2017. Available from: [Link]
-
Patel, M. J., et al. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. 2020. Available from: [Link]
-
Mikiciuk-Olasik, E., et al. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies. 2006. Available from: [Link]
-
Nacalai Tesque, Inc. Sample Pretreatment for HPLC. Nacalai Tesque. Available from: [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available from: [Link]
-
Rawat, T., et al. Forced Degradation Studies. MedCrave online. 2016. Available from: [Link]
-
Alsante, K. M., et al. Forced Degradation – A Review. ResearchGate. 2022. Available from: [Link]
-
Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014. Available from: [Link]
-
Dumitru, M., et al. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. 2011. Available from: [Link]
-
Kumar, V., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. 2020. Available from: [Link]
-
Kumar, R., et al. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. 2020. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. zenodo.org [zenodo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. nacalai.com [nacalai.com]
- 13. pharmtech.com [pharmtech.com]
- 14. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. actascientific.com [actascientific.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. biomedres.us [biomedres.us]
- 20. scispace.com [scispace.com]
Application Notes & Protocols: Green Chemistry Approaches for Quinazolinone Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Greener Quinazolinone Synthesis
Quinazolinones represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3][4][5] Their therapeutic importance has driven extensive research into their synthesis. However, many traditional synthetic routes are fraught with challenges that are antithetical to modern principles of sustainable chemistry; these often involve harsh reaction conditions, the use of hazardous and toxic reagents, multi-step procedures, and poor atom economy, leading to significant chemical waste.[6][7]
The adoption of green chemistry principles is not merely an environmental consideration but a strategic necessity for efficient, cost-effective, and safe drug development. This guide provides an in-depth exploration of modern, green approaches to quinazolinone synthesis. We will move beyond simply listing procedures to explain the underlying causality of each method—why a particular energy source, solvent, or catalyst is chosen—thereby providing a robust framework for protocol development and optimization. This document covers key green strategies including microwave and ultrasound-assisted synthesis, the use of eco-friendly reaction media, and innovative catalyst-free and biocatalytic methodologies.
Energy-Efficient Synthesis: Microwave and Ultrasound Activation
A cornerstone of green chemistry is the reduction of energy consumption. Non-conventional energy sources like microwave irradiation and ultrasound offer significant advantages over classical thermal heating by enabling rapid and highly efficient energy transfer directly to the reacting molecules.
Microwave-Assisted Organic Synthesis (MAOS)
Expertise & Causality: Microwave irradiation provides uniform, instantaneous heating throughout the reaction vessel, eliminating the thermal gradient issues common with conventional oil-bath heating.[2] This rapid and localized superheating of polar molecules dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes. The result is typically higher product yields, improved purity by minimizing side-product formation, and substantially lower energy consumption.[8][9]
Applications & Protocols: MAOS has been successfully applied in various quinazolinone synthesis strategies, including multicomponent reactions, solvent-free syntheses, and reactions in green solvents.[10]
Protocol 1: Solvent-Free, Copper-Catalyzed Synthesis of Quinazolinones This protocol details a one-pot synthesis from 2-aminobenzamides and alcohols, demonstrating a solvent-free approach that minimizes waste.[11]
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the substituted 2-aminobenzamide (0.5 mmol, 1.0 equiv.), the desired alcohol (2.5 mmol, 5.0 equiv.), Copper(I) iodide (CuI) (0.01 g, 20 mol%), and Cesium Carbonate (Cs₂CO₃) (0.244 g, 1.5 equiv.).
-
Reaction Setup: Seal the vial and place it in the cavity of a monomode microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a constant temperature of 130°C for 2 hours under an oxygen atmosphere, with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter to remove the catalyst and base. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired quinazolinone.
Workflow for Microwave-Assisted Synthesis
Caption: Acoustic cavitation enhances chemical reactions via localized hotspots.
| Parameter | Microwave-Assisted Synthesis [11] | Ultrasound-Assisted Synthesis [12] | Conventional Heating |
| Energy Source | Microwave Irradiation | Ultrasonic Waves | Thermal Conduction |
| Reaction Time | 10 min - 2 h | 15 - 45 min | 6 - 24 h |
| Typical Yields | Moderate to High (up to 92%) | Good to Excellent | Variable, often lower |
| Key Advantage | Rapid, uniform heating; solvent-free options | Room temperature operation; enhances heterogeneous reactions | Simple setup |
Benign by Design: Synthesis in Green Solvents and Media
Replacing volatile organic compounds (VOCs) with environmentally benign alternatives is a central tenactment of green chemistry. Water, ionic liquids (ILs), and deep eutectic solvents (DES) have emerged as powerful media for quinazolinone synthesis.
Water: The Universal Green Solvent
Expertise & Causality: Water is the ideal green solvent due to its abundance, non-toxicity, and non-flammability. For organic reactions, its high polarity and ability to promote reactions through hydrophobic effects can be highly advantageous. In certain cyclization reactions, water can facilitate the removal of small molecules like water or ammonia, driving the equilibrium towards the product. [13] Protocol 3: One-Pot Tandem Synthesis in Water This protocol uses water as the sole solvent for an iodine-catalyzed oxidative cyclization, highlighting a simple and eco-friendly method. [14]
-
Reagents: To a mixture of isatoic anhydride (1 mmol) and an appropriate aldehyde (1 mmol) in water (5 mL), add the primary amine (1 mmol).
-
Catalyst: Add molecular iodine (I₂) (10 mol%) to the suspension.
-
Reaction: Stir the mixture at 80°C. The reaction can also be performed under microwave irradiation to significantly shorten the reaction time. [14]Monitor for completion using TLC.
-
Work-up: After cooling to room temperature, collect the precipitated solid by filtration. Wash the solid with a cold aqueous solution of sodium thiosulfate (to remove excess iodine) and then with water. Dry the product under vacuum.
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES)
Expertise & Causality:
-
Ionic Liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents." Their negligible vapor pressure prevents their release into the atmosphere. Their properties (e.g., polarity, basicity, acidity) can be finely tuned by modifying the cation and anion, allowing them to act as both the reaction medium and the catalyst. [15][16]Basic ILs, for instance, can deprotonate reactants, catalyzing condensation reactions while also acting as surfactants in aqueous media to solubilize organic starting materials. [6][17]* Deep Eutectic Solvents (DES) are mixtures of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea). [18]They share many of the beneficial properties of ILs but are generally cheaper, less toxic, and biodegradable, making them an even greener alternative. [19]In quinazolinone synthesis, DES can form a hydrogen-bonding network that stabilizes reaction intermediates and facilitates cyclization. [18] Protocol 4: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones in a DES This protocol uses a Choline Chloride:Urea (ChCl:U) deep eutectic solvent. [18][19]
-
DES Preparation: Gently heat a mixture of choline chloride (1 part) and urea (2 parts) at 80-90°C with stirring until a clear, homogeneous liquid is formed. Cool to room temperature.
-
Reaction: To the prepared DES, add 2-methyl-4H-benzoxazin-4-one (intermediate, 1 mmol) and the desired primary amine (1.1 mmol).
-
Heating: Stir the mixture at 80°C. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, add water to the reaction mixture. The product will typically precipitate out. Collect the solid by filtration, wash thoroughly with water, and dry to obtain the pure quinazolinone. The DES remains in the aqueous filtrate.
Classification of Green Solvents for Quinazolinone Synthesis
Caption: Major classes of green solvents used in quinazolinone synthesis.
Atom Economy and Intrinsic Safety: Catalyst-Free and Metal-Free Approaches
The ideal synthesis uses no catalyst, but the next best thing is to avoid toxic, expensive, and difficult-to-remove transition metals. [20]Modern organic chemistry has developed clever metal-free strategies that rely on benign reagents or organocatalysts.
Expertise & Causality: These methods enhance the intrinsic safety and sustainability of a process. For example, using a common, low-toxicity solvent like Dimethyl Sulfoxide (DMSO) not only as the medium but also as a C1 source (a "synthon") for building the quinazolinone ring is a highly atom-economical approach. [21]Similarly, using small organic molecules (organocatalysts) like p-toluenesulfonic acid (p-TSA) or triethanolamine avoids metal contamination of the final product, a critical consideration in drug development. [22] Protocol 5: Transition-Metal-Free Synthesis Using DMSO as a Methine Source This protocol exemplifies an intramolecular oxidative annulation where DMSO provides the carbon atom linking the two nitrogen atoms of the final heterocycle.
-
Reagents: In a reaction flask, dissolve 2-aminobenzamide (1 mmol) in DMSO (3 mL).
-
Catalyst/Promoter: Add Iodine (I₂) (20 mol%) as a promoter.
-
Reaction Conditions: Heat the reaction mixture at 120°C for the required time (typically several hours), monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. Neutralize with a saturated solution of sodium bicarbonate. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude solid with water and recrystallize from ethanol to obtain the pure 2-unsubstituted quinazolin-4(3H)-one.
Proposed Mechanism for DMSO-Mediated Synthesis
Caption: Simplified schematic of DMSO acting as a C1 synthon.
The Future of Synthesis: Biocatalysis and Photocatalysis
Harnessing the power of enzymes and light represents a frontier in green synthesis. This approach offers unparalleled selectivity under exceptionally mild conditions.
Expertise & Causality: Biocatalysis, using enzymes like α-Chymotrypsin, can facilitate specific bond formations (like cyclization) at ambient temperature and pressure in aqueous media, avoiding the need for harsh reagents. [23]This step can then be coupled with photocatalysis, where visible light (e.g., from a simple LED) and a photosensitizer are used to perform a clean oxidation, replacing heavy metal oxidants with air or oxygen. This synergistic combination provides a highly efficient and environmentally benign pathway.
Protocol 6: Chemoenzymatic Synthesis via Combined Enzymatic and Photocatalysis This novel method produces quinazolinones with high efficiency and minimal waste. [23]
-
Enzymatic Cyclization: In a suitable buffer solution (e.g., phosphate buffer), combine 2-aminobenzamide (1 mmol) and the desired aldehyde (1.1 mmol). Add α-Chymotrypsin to the mixture. Stir at room temperature to produce the 2,3-dihydroquinazolin-4(1H)-one intermediate.
-
Photocatalytic Oxidation: Once the first step is complete (monitored by TLC or LC-MS), introduce a photosensitizer (e.g., Rose Bengal).
-
Irradiation: Irradiate the reaction mixture with a white LED light source under an air or oxygen atmosphere. The reaction is typically complete within 2 hours.
-
Product Isolation: After the reaction, extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate it under reduced pressure. Purify the residue using column chromatography.
Chemoenzymatic Synthesis Workflow
Caption: A two-step, one-pot enzymatic and photocatalytic pathway.
Conclusion and Future Outlook
The synthesis of quinazolinones has been profoundly reshaped by the principles of green chemistry. The methodologies detailed herein—from energy-efficient microwave and ultrasonic techniques to the use of benign solvents and innovative metal-free and biocatalytic systems—demonstrate a clear trajectory towards more sustainable pharmaceutical manufacturing. These approaches not only minimize environmental impact but also frequently offer superior performance in terms of reaction speed, yield, purity, and operational simplicity.
For researchers and drug development professionals, adopting these green protocols is a strategic advantage. They reduce reliance on hazardous materials, lower energy costs, simplify purification processes, and align with the increasing global demand for sustainable technologies. The future will likely see further integration of these techniques, such as the use of continuous flow reactors for enhanced safety and scalability, the development of next-generation recyclable catalysts, and the synthesis of quinazolinones from renewable, bio-based feedstocks.
References
-
Reddy, G. O., et al. (2018). Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2021). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]
-
Reddy, G. O., et al. (2018). Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. Organic & Biomolecular Chemistry. [Link]
-
RSC Publishing. (2021). Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. Organic & Biomolecular Chemistry. [Link]
-
RSC Publishing. (2007). Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry. [Link]
-
ResearchGate. (2015). Transition Metal Free One-Pot Synthesis of Quinazolinones and their Alkaloids. ResearchGate. [Link]
-
NIH. (2018). Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media. RSC Advances. [Link]
-
Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
NIH. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Molecules. [Link]
-
The Open Medicinal Chemistry Journal. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Open. [Link]
-
ResearchGate. (2021). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]
-
Springer. (2023). Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. Photochemical & Photobiological Sciences. [Link]
-
MDPI. (2022). Tuning Ionic Liquid-Based Catalysts for CO2 Conversion into Quinazoline-2,4(1H,3H)-diones. Molecules. [Link]
-
SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]
-
MDPI. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. [Link]
-
ResearchGate. (2009). Microwave assisted synthesis of quinazolinone using different bases. Journal of Pharmacy Research. [Link]
-
Bohrium. (2018). basic-ionic-liquid-as-catalyst-and-surfactant-green-synthesis-of-quinazolinone-in-aqueous-media. RSC Advances. [Link]
-
IntechOpen. (2022). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. IntechOpen. [Link]
-
NIH. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
ResearchGate. (2021). Ultrasonic activated synthesis of quinazolinone derivatives via multi-component reaction promoted by Pt–MWCNTs nanocomposites. Ultrasonics Sonochemistry. [Link]
-
ResearchGate. (2017). The synthesis of quinazolinones and quinolines in water. ResearchGate. [Link]
-
NIH. (2019). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports. [Link]
-
PubMed. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports. [Link]
-
ResearchGate. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Green Chemistry Letters and Reviews. [Link]
-
Taylor & Francis Online. (2021). A facile ultrasonic synthesis approach to 3-H-quinazolinethione derivatives and their urease inhibition studies. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
ResearchGate. (2023). Ultrasound-irradiation-assisted synthesis of 2,3-disubstituted quinazolinones. ResearchGate. [Link]
-
Nature. (2018). One-pot, multicomponent synthesis of 2,3-disubstituted quinazolin-ones with potent and selective activity against Toxoplasma gondii. Scientific Reports. [Link]
-
ResearchGate. (2010). Synthesis of azoloquinazolinic systems using ultrasound. Ultrasonics Sonochemistry. [Link]
-
NIH. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Green Chemistry. [Link]
-
NIH. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports. [Link]
-
NIH. (2020). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ACS Publications. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]
-
PubMed. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones. Molecules. [Link]
-
RSC Publishing. (2021). Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. New Journal of Chemistry. [Link]
-
MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
-
Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Green Chemistry Letters and Reviews. [Link]
-
ResearchGate. (2018). Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media. RSC Advances. [Link]
-
Frontiers. (2023). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. | Semantic Scholar [semanticscholar.org]
- 22. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 23. Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: Application Notes and Protocols for 3-(Hydroxymethyl)-4(3H)-quinazolinone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the quinazolinone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its derivatives, 3-(Hydroxymethyl)-4(3H)-quinazolinone has emerged as a particularly valuable and versatile building block. Its unique reactivity profile, primarily as a stable and convenient precursor for N-amidoalkylation, allows for the facile introduction of the "(4-oxo-3,4-dihydroquinazolin-3-yl)methyl" moiety into a wide array of molecules. This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and practical applications of this key intermediate, complete with detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction to a Key Synthetic Intermediate
The 4(3H)-quinazolinone ring system is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of this core structure is paramount in the development of new therapeutic agents. This compound serves as an excellent electrophilic precursor, effectively acting as a masked iminium ion. This allows for controlled and efficient N-alkylation of various nucleophiles, a crucial transformation in the construction of complex molecular architectures.
Synthesis of this compound
The preparation of this compound is a straightforward and high-yielding process, typically involving the reaction of the parent 4(3H)-quinazolinone with an excess of formaldehyde in an aqueous or alcoholic medium. The reaction proceeds via a nucleophilic addition of the N-3 nitrogen of the quinazolinone to the carbonyl carbon of formaldehyde.
Underlying Principles of the Synthesis
The N-3 position of the 4(3H)-quinazolinone ring, while part of an amide-like system, possesses sufficient nucleophilicity to react with electrophiles such as formaldehyde. The reaction is often carried out under neutral or slightly basic conditions to facilitate the deprotonation of the N-H bond, thereby increasing its nucleophilic character. The use of an excess of formaldehyde drives the equilibrium towards the formation of the hydroxymethyl adduct. The product is typically a stable, crystalline solid that can be easily isolated by filtration and purified by recrystallization.
Visualizing the Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4(3H)-Quinazolinone
-
Formaldehyde solution (37% in water)
-
Ethanol
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4(3H)-quinazolinone (10.0 g, 68.4 mmol).
-
Add 100 mL of ethanol to the flask and stir to form a suspension.
-
To this suspension, add formaldehyde solution (37% in water, 25 mL, approx. 333 mmol) in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2 hours. The suspension will gradually dissolve to form a clear solution, followed by the precipitation of a white solid.
-
After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the product under vacuum to a constant weight.
Expected Yield: 10.5 - 11.5 g (87-95%) of a white crystalline solid.
Characterization Data:
| Property | Value |
| Melting Point | 142-144 °C |
| ¹H NMR (DMSO-d₆) | δ 8.15 (d, 1H), 7.85 (t, 1H), 7.65 (d, 1H), 7.55 (t, 1H), 6.50 (t, 1H, OH), 5.50 (d, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ 161.5, 148.0, 134.5, 127.5, 127.0, 126.0, 121.0, 65.0 |
Applications in Organic Synthesis: A Versatile N-Amidoalkylation Reagent
The primary synthetic utility of this compound lies in its role as a stable precursor for the "(4-oxo-3,4-dihydroquinazolin-3-yl)methyl" cation, which readily undergoes N-amidoalkylation reactions with a variety of nucleophiles. This transformation is particularly valuable for the synthesis of novel drug candidates and other biologically active molecules.
Mechanistic Insight into N-Amidoalkylation
Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Subsequent elimination of water generates a highly reactive N-acyliminium ion intermediate. This electrophilic species is then trapped by a nucleophile (e.g., an amine, amide, or thiol) to furnish the N-amidoalkylated product. The stability of the quinazolinone ring system facilitates the formation of this key intermediate.
Workflow for N-Amidoalkylation Reactions
Caption: General workflow for N-amidoalkylation.
Application Protocol: N-Amidoalkylation of a Primary Amine
This protocol details the synthesis of N-((4-oxo-3,4-dihydroquinazolin-3-yl)methyl)aniline as a representative example of an N-amidoalkylation reaction.
Materials:
-
This compound
-
Aniline
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.76 g, 10.0 mmol) in glacial acetic acid (20 mL) with stirring.
-
To this solution, add aniline (0.93 g, 10.0 mmol).
-
Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture at 80 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove acetic acid and any unreacted aniline.
-
Recrystallize the crude product from ethanol to afford the pure N-((4-oxo-3,4-dihydroquinazolin-3-yl)methyl)aniline.
Expected Yield: 1.9 - 2.2 g (75-85%) of a crystalline solid.
Representative Applications and Target Molecules:
The N-amidoalkylation methodology using this compound has been successfully employed in the synthesis of a variety of compounds with potential therapeutic applications.
| Nucleophile Class | Example Nucleophile | Synthesized Product Class | Potential Biological Activity |
| Primary Amines | Substituted Anilines | N-Arylmethyl-quinazolinones | Anticancer, Antiviral |
| Secondary Amines | Piperidine | 3-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one | CNS activity |
| Amides | Benzamide | N-((4-Oxo-3,4-dihydroquinazolin-3-yl)methyl)benzamide | Anti-inflammatory |
| Thiols | Thiophenol | 3-((Phenylthio)methyl)quinazolin-4(3H)-one | Antimicrobial |
Conclusion
This compound is a highly effective and versatile building block in organic synthesis. Its straightforward preparation and its ability to act as a stable precursor for a reactive N-acyliminium ion make it an invaluable tool for the introduction of the quinazolinone moiety into diverse molecular frameworks. The N-amidoalkylation reactions facilitated by this reagent are generally high-yielding and procedurally simple, opening avenues for the efficient synthesis of novel compounds with significant potential in drug discovery and development. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers looking to leverage the synthetic potential of this important intermediate.
References
-
Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 17(1), 1-25. [Link][1]
-
Bunce, R. A., et al. (2018). Bioactive quinazolin-4(3H)-ones. Mini-Reviews in Organic Chemistry, 15(6), 481-498. [Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4(3H)-Quinazolinones
Welcome to the technical support center for the synthesis of 4(3H)-quinazolinone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their quinazolinone compounds. The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during the synthesis of 4(3H)-quinazolinones.
Q1: My reaction yield is consistently low. What are the most common factors I should investigate?
Low yields in 4(3H)-quinazolinone synthesis can often be traced back to several key factors:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or suboptimal catalyst activity. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Side Reactions: The formation of unwanted by-products can significantly reduce the yield of the desired product. Common side reactions depend on the synthetic route but can include the formation of benzoxazinones or other isomeric products.
-
Purity of Starting Materials: Impurities in the starting materials, such as anthranilic acid derivatives or the corresponding amides, can interfere with the reaction and lead to lower yields.[2] Always ensure the purity of your reagents before starting the synthesis.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically impact the reaction outcome. For instance, in the Niementowski synthesis, high temperatures are generally required, but microwave-assisted synthesis can often provide better yields in shorter reaction times.[1][3]
Q2: I am observing the formation of an unexpected intermediate. How can I identify it and prevent its formation?
The formation of a stable intermediate is a common occurrence, particularly in multi-step syntheses.
-
Identification: Characterize the intermediate using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. A common intermediate in syntheses starting from anthranilic acid is the corresponding 2-acylaminobenzamide.
-
Prevention: To prevent the accumulation of intermediates, ensure that the reaction conditions for the subsequent cyclization step are optimal. This may involve adjusting the temperature, adding a suitable catalyst, or changing the solvent to favor the desired cyclization.
Q3: How do I choose the most appropriate synthetic route for my target 4(3H)-quinazolinone?
The selection of the synthetic route depends on the desired substitution pattern of the final molecule.
-
Niementowski Reaction: This is one of the most common methods, involving the condensation of an anthranilic acid with an amide.[4] It is particularly useful for synthesizing 2-substituted and 2,3-disubstituted quinazolinones.
-
From Benzoxazinone Intermediates: Synthesizing a benzoxazinone from anthranilic acid and an acid anhydride, followed by reaction with an amine, is a versatile two-step method to produce a variety of 2,3-disubstituted 4(3H)-quinazolinones.[5][6]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for many quinazolinone syntheses, including the Niementowski reaction.[3][7]
-
Other Methods: Numerous other methods exist, including those starting from 2-aminobenzonitriles, isatoic anhydrides, or through metal-catalyzed cyclizations.[8][9] The choice will depend on the availability of starting materials and the desired complexity of the final product.
Q4: What are the best practices for purifying 4(3H)-quinazolinone derivatives?
The purification strategy depends on the scale of the synthesis and the nature of the impurities.[2]
-
Recrystallization: This is an effective and economical method for initial purification, especially for solid products.[2] The key is to find a suitable solvent system where the compound is soluble at high temperatures and sparingly soluble at room temperature.
-
Column Chromatography: This is a versatile technique for separating the desired product from starting materials and by-products with different polarities.[2]
-
Preparative HPLC: For achieving high purity (>99%), preparative HPLC is the method of choice.[2]
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues encountered during the synthesis.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. For thermally driven reactions, ensure the temperature is high enough to overcome the activation energy. For microwave-assisted synthesis, optimize the power and temperature settings.[3] | The rate of chemical reactions is highly dependent on temperature. Insufficient energy can lead to slow or no reaction. |
| Inactive or Inappropriate Catalyst | If using a catalyst, ensure it is fresh and active. Consider screening different catalysts (e.g., acid or base catalysts) to find the most effective one for your specific transformation.[10] | Catalysts lower the activation energy of a reaction. An inactive or unsuitable catalyst will not effectively promote the desired chemical transformation. |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are soluble at the reaction temperature. In some cases, a co-solvent system may be necessary.[11] | For a reaction to occur, the reacting molecules must come into contact. Poor solubility limits the effective concentration of reactants, thus slowing down the reaction rate. |
| Presence of Water in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for reactions sensitive to moisture. | Water can hydrolyze starting materials or intermediates, leading to undesired side products and reduced yields. |
Issue 2: Formation of Multiple Products/By-products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Side Reactions Favored by Conditions | Adjust the reaction conditions (temperature, solvent, catalyst) to disfavor the formation of by-products. For example, in some cases, lower temperatures may increase the selectivity for the desired product. | The kinetics and thermodynamics of competing reaction pathways are influenced by the reaction conditions. Modifying these can shift the equilibrium towards the desired product. |
| Isomerization | Analyze the reaction mixture to identify the isomeric by-products. Modify the synthetic strategy or purification method to separate the desired isomer. | The electronic and steric properties of the starting materials can lead to the formation of different isomers. |
| Decomposition of Product | Monitor the reaction over time to determine the optimal reaction time. Prolonged reaction times or excessively high temperatures can lead to product degradation. | The desired product may not be stable under the reaction conditions for extended periods. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Product is an Oil or Gummy Solid | Attempt to induce crystallization by scratching the flask, seeding with a small crystal of the product, or changing the solvent system. If crystallization fails, column chromatography is the next best option. | The physical state of the product can make isolation challenging. Inducing crystallization provides a solid material that is easier to handle and purify. |
| Co-elution of Product and Impurities | Optimize the mobile phase for column chromatography by testing different solvent mixtures and gradients. If co-elution persists, consider using a different stationary phase or an alternative purification technique like preparative HPLC.[2] | The separation of compounds by chromatography depends on their differential partitioning between the stationary and mobile phases. Optimizing these parameters can improve resolution. |
| Product is Highly Soluble in the Work-up Solvent | During aqueous work-up, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product and improve extraction efficiency. | The "salting out" effect reduces the solubility of organic compounds in the aqueous phase, facilitating their transfer into the organic extraction solvent. |
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for common and effective methods for synthesizing 4(3H)-quinazolinones.
Protocol 1: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol describes a rapid and efficient synthesis of the parent 4(3H)-quinazolinone using microwave irradiation.[7]
Materials:
-
Anthranilic acid
-
Formamide
-
Microwave synthesis reactor
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid (1.0 mmol) and formamide (5.0 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 60 W for 20 minutes.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 4(3H)-quinazolinone.
Protocol 2: Two-Step Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinones via a Benzoxazinone Intermediate
This protocol is a versatile method for preparing a range of 2,3-disubstituted quinazolinones.[6]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask, suspend anthranilic acid (10 mmol) in acetic anhydride (20 mL).
-
Reflux the mixture for 2 hours.
-
Allow the reaction to cool to room temperature, during which the product will crystallize.
-
Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry to yield the benzoxazinone intermediate.
Step 2: Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinone
-
In a round-bottom flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (5 mmol) and the desired aniline (5 mmol) in glacial acetic acid (15 mL).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
IV. Visualizations
Reaction Workflow: Niementowski Synthesis
Caption: A decision tree to troubleshoot low yields in 4(3H)-quinazolinone synthesis.
V. References
-
International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]
-
ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2014). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 19(11), 17560-17599. [Link]
-
Kang, H.-J., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Heterocyclic Communications, 24(6), 281-285. [Link]
-
El-Badry, Y. A., et al. (2012). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Journal of the Serbian Chemical Society, 77(10), 1365-1377. [Link]
-
RSC Publishing. (2020). One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry. In Green Chemistry in Drug Discovery (pp. 21-28). [Link]
-
ResearchGate. (2019). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of 4(3H)-quinazolinone using o-aminobenzamides. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Retrieved from [Link]
-
MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Retrieved from [Link]
-
ResearchGate. (2014). Recent advances in 4(3H)-quinazolinone syntheses. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from [Link]
-
RSC Publishing. (2014). Recent advances in 4(3H)-quinazolinone syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
-
ACS Omega. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Retrieved from [Link]
-
National Institutes of Health. (2017). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2016). Synthesis of 3-Substituted-4(3H)-quinazolinones via HATU-Mediated Coupling of 4-Hydroxyquinazolines with Amines. Retrieved from [Link]
-
SciSpace. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. [PDF] Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Niementowski Quinazolinone Synthesis
Welcome to the Technical Support Center for the Niementowski Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common side reactions encountered during this classical and vital transformation. As a cornerstone in medicinal chemistry, the Niementowski synthesis offers a direct route to the quinazolinone scaffold, a privileged structure in numerous therapeutic agents.[1] However, the typically harsh reaction conditions can lead to a variety of side reactions, impacting yield and purity. This document provides a structured approach to identifying, understanding, and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: My Niementowski reaction is resulting in a low yield of the desired quinazolinone. What are the most common causes?
A: Low yields in the Niementowski reaction are frequently due to side reactions competing with the desired product formation, often exacerbated by the high temperatures (130-150°C) traditionally employed. The primary culprits are the thermal decarboxylation of the anthranilic acid starting material and the thermal decomposition of the amide reactant, particularly formamide. Incomplete reaction due to insufficient temperature or reaction time can also be a factor.
Q2: I am observing a significant amount of a byproduct that I suspect is aniline or a derivative thereof. What is happening?
A: This is a classic sign of the thermal decarboxylation of anthranilic acid. When heated above its melting point (around 145°C), anthranilic acid can lose carbon dioxide to form aniline. This aniline can then react with other components in the reaction mixture, leading to undesired byproducts and a lower yield of your target quinazolinone.
Q3: My final product is difficult to purify, with multiple spots on the TLC plate. What are the likely impurities?
A: Besides unreacted starting materials, common impurities arise from the side reactions mentioned above. These can include aniline (from decarboxylation), byproducts from the reaction of aniline with the amide, and potentially 2,4(1H,3H)-quinazolinedione if formamide decomposition is significant. If using a higher molecular weight amide, you may also see byproducts from its thermal degradation.
Q4: Can microwave-assisted synthesis really improve the outcomes of the Niementowski reaction?
A: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective alternative to conventional heating for the Niementowski reaction.[1][2][3] Microwave irradiation can significantly reduce reaction times and often leads to higher yields by minimizing the formation of side products due to shorter exposure to high temperatures.[1][3]
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section details the most common side reactions, their mechanisms, and actionable troubleshooting steps to improve the success of your Niementowski quinazolinone synthesis.
Side Reaction 1: Thermal Decarboxylation of Anthranilic Acid
This is one of the most significant side reactions, particularly at elevated temperatures.
Mechanism:
The carboxylic acid group of anthranilic acid is susceptible to elimination as carbon dioxide upon heating, especially above its melting point. The proposed mechanism involves a bimolecular electrophilic substitution. The resulting aniline is often a key impurity and can participate in subsequent unwanted reactions.
Visualizing the Competing Pathways
Caption: Byproduct formation from formamide decomposition.
Troubleshooting:
| Issue | Potential Cause | Recommended Action |
| Formation of 2,4(1H,3H)-quinazolinedione | Excessive reaction temperature causing formamide decomposition. | Maintain the reaction temperature below 180°C. An excess of formamide is often used to drive the reaction, but this can also lead to more decomposition products if the temperature is not well-controlled. |
| Utilize microwave synthesis to achieve the necessary activation energy over a shorter period, minimizing thermal decomposition. [2] | ||
| Low yield with unidentified polar byproducts | Reactions of decomposition products with starting materials or intermediates. | Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of carbon monoxide to carbon dioxide. |
Side Reaction 3: Incomplete Cyclization and Formation of N-Acylanthranilic Acid Intermediate
The reaction proceeds through an N-acylanthranilic acid intermediate, and incomplete cyclization can be a cause of low yield.
Mechanism:
The initial step of the Niementowski synthesis is the acylation of the amino group of anthranilic acid by the amide to form an N-acylanthranilic acid. This intermediate must then undergo intramolecular cyclization with the elimination of water to form the quinazolinone ring. If the conditions are not optimal for cyclization, this intermediate may be isolated as the major product or remain as a significant impurity.
Troubleshooting:
| Issue | Potential Cause | Recommended Action |
| Isolation of N-acylanthranilic acid as the main product | Insufficient temperature or reaction time for cyclization. | Increase the reaction temperature or prolong the reaction time while monitoring for the formation of the desired product and any degradation. |
| Steric hindrance from bulky substituents on the amide or anthranilic acid. | For sterically hindered substrates, higher temperatures or longer reaction times may be necessary. The use of a Lewis acid catalyst can sometimes promote cyclization. | |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are dry, as the cyclization step involves the elimination of water. |
Comparative Protocols: Conventional Heating vs. Microwave-Assisted Synthesis
The following table summarizes typical reaction conditions and outcomes for the synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide, highlighting the advantages of microwave-assisted synthesis. [1][4]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Temperature | 130-160°C | 150°C |
| Reaction Time | Several hours | 10-20 minutes |
| Typical Yield | Moderate to good (can be low due to side reactions) | Good to excellent |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4(3H)-Quinazolinone
Materials:
-
Anthranilic acid
-
Formamide
-
High-boiling point inert solvent (e.g., diphenyl ether) - optional
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid and an excess of formamide (typically a 1:5 molar ratio).
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 130-150°C with stirring.
-
Maintain the temperature and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product often precipitates upon cooling and can be collected by filtration.
-
Wash the crude product with cold water and then a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure 4(3H)-quinazolinone.
Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone
Materials:
-
Anthranilic acid
-
Formamide
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid and an excess of formamide (e.g., 1:5 molar ratio).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will typically precipitate. Collect the solid by filtration.
-
Wash the crude product with cold water and then ethanol.
-
Recrystallize from a suitable solvent to yield the pure product.
References
-
Niementowski quinoline synthesis - Wikipedia. Available at: [Link]
-
Microwave-assisted Niementowski reaction. Back to the roots | Request PDF. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. Available at: [Link]
-
A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Quinazolinones are central to numerous pharmacologically active compounds, making their efficient synthesis a critical step in discovery and development.[1] However, like many multi-step organic syntheses, the path to a high-yielding, pure product can be fraught with challenges.
This document moves beyond simple protocols to provide in-depth troubleshooting guides and answers to frequently encountered problems. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to diagnose issues and logically optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during quinazolinone synthesis.
Q1: My reaction is resulting in a low yield of the desired quinazolinone. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. The first step in troubleshooting is a systematic evaluation of your reaction conditions.[2][3]
-
Incomplete Reaction: The most straightforward cause is that the reaction has not reached completion. Monitor the reaction diligently using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.[4]
-
Suboptimal Reagents or Solvents: The purity of your starting materials (e.g., anthranilic acid, 2-aminobenzamide) is paramount. Impurities can introduce competing side reactions.[3] Always use pure, dry reagents and solvents. The solvent choice is also critical; polar aprotic solvents like DMSO and DMF are often effective, but a solvent screen may be necessary for your specific substrates.[4]
-
Catalyst Inactivity: If your reaction is catalyst-dependent (e.g., using copper, iodine), ensure the catalyst is active.[3] For heterogeneous catalysts, poisoning may occur; for homogeneous catalysts, degradation is possible. Using a fresh batch or a different catalyst may be required.
Q2: My reaction is producing significant side products, making purification difficult. What are these common byproducts and how can I minimize their formation?
A2: Side product formation is highly dependent on the synthetic route and conditions.[2] Common culprits include:
-
Acyclic Intermediates: Incomplete cyclization of an intermediate, such as an N-acylanthranilamide, is a common problem.[2] This can often be addressed by increasing the reaction temperature or time, or by adding a dehydrating agent to favor the final ring-closing step.
-
Hydrolysis Products: The quinazolinone ring, and particularly intermediates like benzoxazinones, can be susceptible to hydrolysis if water is present in the reaction mixture.[5] Ensure all reagents and solvents are anhydrous and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[3]
-
Products from Competing Reactions: Depending on the functional groups present on your substrates, other reactions can occur. For instance, in syntheses starting from 2-aminobenzonitrile, the nitrile group can undergo unintended transformations if conditions are not carefully controlled.[6]
Q3: There are many published methods for quinazolinone synthesis. How do I choose the best route for my target molecule?
A3: The choice of synthetic strategy depends on three main factors: the availability of starting materials, the desired substitution pattern on the quinazolinone core, and the scale of the reaction.
-
From Anthranilic Acid Derivatives: This is a classical and versatile starting point. The Niementowski reaction, for instance, involves heating anthranilic acid with an amide.[7] Other methods involve first converting anthranilic acid into a more reactive intermediate like a benzoxazinone.[5][8]
-
From 2-Aminobenzamides: These are excellent precursors for synthesizing 2-substituted quinazolinones by reacting them with aldehydes or orthoesters.[4][8]
-
Modern Catalytic Methods: Copper-catalyzed and palladium-catalyzed reactions have emerged as powerful tools, often allowing for milder reaction conditions and broader substrate scope.[9][10] For example, copper catalysts can facilitate the coupling of 2-halobenzamides with amines followed by cyclization.[11]
Q4: How can I effectively monitor the progress of my quinazolinone synthesis?
A4: Thin Layer Chromatography (TLC) is the most common, rapid, and effective method for monitoring reaction progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product spot. The reaction is generally considered complete when the starting material spot has completely disappeared.[4] For more quantitative analysis, techniques like HPLC or GC-MS can be employed on aliquots taken from the reaction mixture.
In-Depth Troubleshooting Guides
Issue 1: Persistently Low or No Product Yield
Encountering a very low or zero yield can be frustrating. A logical, step-by-step approach is the key to identifying the root cause.
The following diagram outlines a systematic process for diagnosing the cause of a low-yielding reaction.
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
-
If Only Starting Material is Present: This indicates the reaction has failed to initiate.
-
Temperature: Was the reaction heated to the specified temperature? Use an external thermometer to verify the temperature of the reaction block or oil bath.
-
Reagent/Catalyst Quality: This is a critical failure point. A key reagent may have degraded, or the catalyst may be inactive.[4] For example, if using a boronic acid in a Suzuki coupling to build a precursor, the boronic acid may have decomposed. If using a metal catalyst, ensure it hasn't oxidized. Solution: Use freshly opened or purified reagents and a new batch of catalyst.
-
Solvent: The solvent must be appropriate for the reaction type and capable of dissolving the reactants to a sufficient extent.[2] Solution: If solubility is low, consider a different solvent system.
-
-
If New, Unidentified Spots Appear: This suggests a competing reaction pathway is dominant.
-
Thermodynamic vs. Kinetic Control: Your current conditions may favor an undesired kinetic product. Solution: Try lowering the reaction temperature. Sometimes, a thermodynamically more stable (but slower-forming) desired product can be favored at lower temperatures.
-
Moisture/Air Sensitivity: Many organometallic catalysts and reactive intermediates are sensitive to air and moisture, leading to decomposition or undesired pathways.[3] Solution: Re-run the reaction using anhydrous solvents under a strictly inert atmosphere (Nitrogen or Argon).
-
-
If Both Starting Material and Product are Present: The reaction is proceeding but is either slow or has stalled.
-
Time and Temperature: The simplest solution is to increase the reaction time and/or moderately increase the temperature.[4] Continue to monitor by TLC until the starting material is consumed.
-
Equilibrium: The reaction may be reversible and have reached equilibrium. Solution: If the reaction produces a small molecule byproduct (like water or ammonia), its removal can drive the reaction to completion. This can sometimes be achieved with a Dean-Stark apparatus or by adding molecular sieves.
-
The following table summarizes an example of how reaction parameters can be optimized for a specific transformation, in this case, a copper-catalyzed synthesis. This demonstrates the dramatic effect that catalyst, base, and solvent can have on the final yield.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | CuI (10) | K₂CO₃ | Toluene | 110 | 45 | [4] |
| 2 | Cu(OAc)₂ (10) | K₂CO₃ | Toluene | 110 | 62 | [2] |
| 3 | CuI (10) | Cs₂CO₃ | DMSO | 120 | 78 | [11] |
| 4 | CuI (10) | DBU | DMSO | 120 | 91 | [4] |
Reaction conditions from a representative synthesis of a phenolic quinazolin-4(3H)-one.[4] The optimal conditions found are highlighted in bold.
Experimental Protocols
Below are two representative protocols for the synthesis of 4(3H)-quinazolinones.
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes
This protocol is adapted from a general method utilizing 2-aminobenzamide and various aldehydes in DMSO, often promoted by an acid or oxidizing agent.[4]
Caption: General mechanism for 2-substituted quinazolinone synthesis.
Materials:
-
2-Aminobenzamide (1.0 eq)
-
Substituted Aldehyde (1.0 - 1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
p-Toluenesulfonic acid (p-TSA, 0.1 eq) or Iodine (I₂, 1.2 eq) as catalyst/oxidant
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminobenzamide (1.0 eq) and the desired aldehyde (1.1 eq) in DMSO (approx. 0.2 M concentration).
-
Catalyst Addition: Add the catalyst/oxidant (e.g., p-TSA).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is complete when the 2-aminobenzamide spot is no longer visible. Typical reaction times are 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. A precipitate should form.
-
Purification: Collect the solid crude product by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel if necessary.[4]
Protocol 2: Microwave-Assisted Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
This one-pot, two-step protocol is adapted from a microwave-assisted method that proceeds via a benzoxazinone intermediate.[8]
Materials:
-
Anthranilic Acid (1.0 eq)
-
Carboxylic Acid or Acyl Chloride (1.1 eq)
-
Substituted Amine (1.2 eq)
-
Microwave reactor vials
Procedure:
-
Step 1 (Benzoxazinone formation): In a microwave-safe vessel, combine anthranilic acid (1.0 eq) and the carboxylic acid (or acyl chloride, 1.1 eq). Seal the vessel.
-
Microwave Irradiation (Step 1): Heat the mixture in the microwave reactor to 150 °C for 10-15 minutes. Monitor for the consumption of the anthranilic acid.
-
Step 2 (Amine Addition): Cool the vessel to room temperature. Add the desired substituted amine (1.2 eq) directly to the crude reaction mixture.
-
Microwave Irradiation (Step 2): Reseal the vessel and heat the mixture in the microwave reactor to a higher temperature, typically 200-250 °C, for 3-10 minutes.[8]
-
Work-up and Purification: Cool the reaction to room temperature. The work-up and purification procedure is similar to Protocol 1. The crude product can be precipitated in water, collected by filtration, and purified by recrystallization or column chromatography.
References
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). Scientific journals of the University of Benghazi.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications.
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014). PMC - PubMed Central. Available at: [Link]
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2017). Scientific journals of the University of Benghazi.
- A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications (IJPRA).
-
Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. (n.d.). ResearchGate. Available at: [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2019). ACS Omega. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2025). ResearchGate. Available at: [Link]
-
Optimization of Reaction Conditions. (n.d.). ResearchGate. Available at: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH. Available at: [Link]
- Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (n.d.). Journal of Advanced Scientific Research.
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.uob.edu.ly [journals.uob.edu.ly]
- 7. acgpubs.org [acgpubs.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 11. pubs.acs.org [pubs.acs.org]
Stability issues of 3-(Hydroxymethyl)-4(3H)-quinazolinone in solution
Welcome to the technical support center for 3-(Hydroxymethyl)-4(3H)-quinazolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your experiments.
The 4(3H)-quinazolinone core is known for its relative stability under a range of conditions.[1][2] However, the introduction of a hydroxymethyl group at the N-3 position presents unique stability challenges that must be carefully considered. This N-hydroxymethyl moiety can be susceptible to degradation, primarily through hydrolysis, which may lead to the release of formaldehyde and the formation of the parent 4(3H)-quinazolinone.[3][4]
This guide is structured as a series of troubleshooting questions and answers to directly address the practical challenges you may face in the lab.
Troubleshooting Guide: Stability in Solution
This section addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: I'm observing a gradual loss of my compound's biological activity in my aqueous assay buffer.
Question: Why is my this compound losing potency over time in solution?
Answer:
The loss of biological activity is likely due to the chemical degradation of the this compound molecule. The primary suspect is the N-hydroxymethyl group, which can be unstable in aqueous solutions, especially under non-neutral pH conditions.
Causality Explained:
The C-N bond connecting the hydroxymethyl group to the quinazolinone ring is susceptible to hydrolysis. This reaction is essentially a reversible process that can be catalyzed by both acid and base.[5][6] The most probable degradation pathway is a retro-Mannich reaction, leading to the release of formaldehyde and the formation of the parent 4(3H)-quinazolinone.[3][7]
-
Under Basic Conditions (pH > 7.5): The hydrolysis of N-hydroxymethyl amides is often accelerated in alkaline solutions.[4] This will lead to a faster rate of degradation and loss of your active compound.
-
Under Acidic Conditions (pH < 6.5): While the quinazolinone ring itself is stable in mild acid, strong acidic conditions could also promote hydrolysis of the N-hydroxymethyl group.[1]
If the biological activity of your compound is dependent on the presence of the hydroxymethyl group, its cleavage will result in a loss of potency.
Troubleshooting Steps:
-
pH Control:
-
Measure the pH of your stock solution and final assay buffer.
-
Aim to maintain the pH in the neutral range (6.8-7.4), where many N-hydroxymethyl compounds exhibit greater stability.[1]
-
Use a well-buffered system to prevent pH shifts during your experiment.
-
-
Temperature Management:
-
Avoid high temperatures. Degradation reactions are typically accelerated at elevated temperatures.[3]
-
Prepare solutions fresh and keep them on ice or at 4°C until use. For long-term storage, refer to the FAQ section.
-
-
Time Limitation:
-
Use freshly prepared solutions for your experiments whenever possible.
-
If you must use a solution over a period of time, perform a time-course experiment to determine the window of stability under your specific conditions.
-
Issue 2: I'm seeing a new, more polar peak appearing in my HPLC analysis over time.
Question: My stock solution of this compound in DMSO/aqueous buffer shows a growing impurity peak. What could it be?
Answer:
The new, more polar peak is very likely the parent scaffold, 4(3H)-quinazolinone.
Causality Explained:
As described in Issue 1, the primary degradation pathway for this compound is the loss of the hydroxymethyl group to yield 4(3H)-quinazolinone and formaldehyde.[4]
-
Polarity: The hydroxymethyl group is polar, but its removal and replacement with a hydrogen atom on the nitrogen (N-H) of the 4(3H)-quinazolinone can, in some reversed-phase HPLC systems, result in a more polar compound that elutes earlier. The exact change in retention time will depend on your specific HPLC conditions (column, mobile phase).
Troubleshooting & Verification Steps:
-
Co-injection Analysis:
-
If you have a standard of 4(3H)-quinazolinone, perform a co-injection with your aged sample. If the new peak increases in intensity without the appearance of a new peak, this confirms its identity.
-
-
Forced Degradation Study:
-
LC-MS Analysis:
-
Analyze your aged sample by LC-MS. The mass of the new peak should correspond to the molecular weight of 4(3H)-quinazolinone (146.15 g/mol ).[10] The parent compound, this compound, has a molecular weight of 176.17 g/mol .
-
Issue 3: My solution's pH is drifting, or I'm getting inconsistent results in different buffers.
Question: Why are my experimental results with this compound inconsistent, and could it be related to the buffer I'm using?
Answer:
Inconsistent results and pH drift can be symptomatic of compound instability that is being influenced by your choice of buffer.
Causality Explained:
-
pH-Dependent Degradation: As established, the stability of the N-hydroxymethyl group is pH-dependent. If your buffer's capacity is insufficient to handle any byproducts of your experiment, the pH may shift, accelerating the degradation of your compound and leading to variability.
-
Buffer Nucleophilicity: Some buffer components are nucleophilic and could potentially react with the compound or its degradation products. For example, primary amine buffers (like Tris) could potentially react with released formaldehyde. While less likely to be a major issue, it's a possibility to consider.
Troubleshooting Steps:
-
Buffer Selection:
-
Use a non-nucleophilic buffer with a pKa close to your desired working pH. Phosphate-buffered saline (PBS) or MOPS are generally good choices for physiological pH.
-
Ensure your buffer concentration is sufficient to maintain a stable pH throughout your experiment.
-
-
Solvent Preparation:
-
Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO.[11] Store this stock appropriately (see FAQs).
-
When preparing your working solution, add the DMSO stock to your aqueous buffer dropwise while vortexing to minimize precipitation and ensure rapid dissolution. Keep the final DMSO concentration low (typically <1%) to avoid solvent effects in your assay.
-
-
Conduct a Stability Screen:
-
If you suspect buffer-specific issues, incubate your compound in different candidate buffers for the duration of your experiment and analyze the outcomes by HPLC.
-
Visualization of Potential Degradation Pathways
The following diagram illustrates the primary chemical stability concerns for this compound in solution.
Caption: Potential degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of this compound?
A1: For maximum stability, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials and store them at -80°C. This minimizes exposure to water and repeated freeze-thaw cycles. When stored this way, the DMSO stock should be stable for at least 6 months.
Q2: How stable is the compound in aqueous solution at 4°C or room temperature?
A2: The stability in aqueous solution is highly dependent on the pH. At neutral pH (6.8-7.4) and refrigerated (4°C), the compound may be stable for several hours to a few days. However, stability decreases at room temperature and at acidic or basic pH. It is strongly recommended to prepare fresh aqueous solutions for each experiment.
Q3: Is this compound sensitive to light?
Q4: Can I detect the release of formaldehyde from my solution?
A4: Yes, there are several sensitive methods for detecting formaldehyde. A common approach involves derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) or acetylacetone, followed by analysis using HPLC-UV or spectrophotometry.[13][14]
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.[8][9] This is a critical step in developing a stability-indicating analytical method.
Objective:
To identify the potential degradation products and pathways of this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector and a suitable C18 column
Workflow Diagram:
Sources
- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 17088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. forced degradation study: Topics by Science.gov [science.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Docking Protocols for 4(3H)-Quinazolinone Targets
Welcome to the technical support center for molecular docking studies targeting the 4(3H)-quinazolinone scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this important heterocyclic motif.[1][2][3] The 4(3H)-quinazolinone core is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][3][4] However, its unique chemical characteristics demand a carefully refined and validated docking protocol to yield meaningful and predictive results.
This center is structured to provide immediate answers to common questions and in-depth solutions for complex troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions and critical considerations that form the basis of a robust docking workflow for 4(3H)-quinazolinone derivatives.
Q1: What are the most critical pre-docking preparation steps for 4(3H)-quinazolinone ligands?
A1: The accuracy of your docking results is fundamentally dependent on the quality of your input structures. For the 4(3H)-quinazolinone scaffold, two aspects are paramount: tautomerism and ionization state.
-
Tautomerism: The 4(3H)-quinazolinone core exists in a lactam-lactim tautomeric equilibrium.[2][5] The lactam (amide) form is generally predominant, but the lactim (enol) form can be stabilized by interactions within the protein's active site. It is crucial to generate and dock both major tautomeric forms, as failing to consider the correct prototropic state can lead to incorrect binding mode predictions and false negatives.[2][5]
-
Ionization State: The quinazolinone ring system has multiple nitrogen atoms that can be protonated. You must carefully consider the pKa of your specific derivative and the pH of the biological system you are modeling (typically physiological pH ~7.4). Using a tool like Schrödinger's LigPrep or ChemAxon's Marvin to enumerate credible ionization and tautomeric states is a mandatory first step.
The general ligand preparation workflow involves converting 2D structures to 3D, performing an energy minimization with a suitable force field (e.g., MMFF94), and then generating the relevant tautomeric and protonation states.[1]
Q2: How should I prepare my protein target for docking with quinazolinone inhibitors?
A2: Proper protein preparation is essential to create a chemically correct and realistic representation of the binding site.[6][7]
Step-by-Step Protein Preparation Protocol:
-
Obtain Structure: Start with a high-resolution crystal structure from the Protein Data Bank (PDB).[1]
-
Clean the Structure: Remove all non-essential components, such as solvent molecules (water), co-crystallized ligands, and any other molecules not relevant to the binding interaction you are studying.[7][8][9]
-
Handle Structural Issues: Check for and repair any missing residues or loops in the protein structure using modeling software.[7][8]
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically absent in PDB files. This step is crucial for defining the hydrogen bond network.[6][8]
-
Assign Protonation States: Determine the correct protonation states for titratable residues like Histidine, Aspartate, and Glutamate at the chosen pH. The protonation state of active site residues can dramatically alter the electrostatic environment and must be assigned carefully.
-
Energy Minimization: Perform a constrained energy minimization on the prepared protein structure to relieve any steric clashes introduced during the preparation steps, while ensuring the backbone atoms do not deviate significantly from the crystal structure.
Q3: What is docking protocol validation, and why is it mandatory?
A3: Docking protocol validation is the process of proving that your chosen software, parameters, and preparation methods can accurately reproduce experimentally determined binding information for your specific target. It is a self-validating system that builds trustworthiness in your subsequent predictions.[10][11] Without validation, your virtual screening results are not reliable.
The most common and essential validation method is re-docking .[10]
Re-Docking Experimental Protocol:
-
Select a Holo Structure: Choose a high-quality crystal structure of your target protein that has a co-crystallized ligand (ideally, one that is structurally similar to a quinazolinone).
-
Prepare System: Prepare the protein and the native ligand using the exact same protocols you intend to use for your screening compounds.
-
Define the Binding Site: Define the grid box for the docking search space centered on the position of the co-crystallized ligand.[1]
-
Dock the Ligand: Dock the prepared native ligand back into the prepared protein's active site.
-
Calculate RMSD: Measure the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-scoring docked pose and the original crystallographic pose of the ligand.[12][13]
-
Assess Success: A successful validation is generally defined by an RMSD value of less than 2.0 Å .[10][12] This indicates your protocol can successfully identify the correct binding mode. Values under 1.5 Å are considered very good.[13]
If the RMSD is greater than 2.0 Å, your protocol is not validated, and you must troubleshoot it before proceeding (see Troubleshooting Guide below).
Part 2: Troubleshooting Guides
This section provides solutions to specific, common problems encountered during the docking of 4(3H)-quinazolinone derivatives.
Problem 1: My re-docking of the native ligand fails (RMSD > 2.0 Å). How do I fix this?
This is a critical failure that must be resolved. A high RMSD in a re-docking experiment indicates a flaw in your setup.
Caption: Decision tree for troubleshooting failed re-docking experiments.
Causality Explained:
-
Grid Box: An improperly defined search space is the most common error. If the grid is too small or off-center, the docking algorithm is physically prevented from finding the correct pose.
-
Ligand State: The energy minimization or state generation process might produce a conformer or protomer that is different from the one observed in the crystal structure. Always ensure the exact crystallographic coordinates of the ligand are used as the reference and that your preparation method can generate a similar state.
-
Protein Protonation: A classic example is a Histidine residue in the active site. It can exist in three states (HIP, HID, HIE). An incorrect assignment changes the hydrogen bonding pattern and can repel the ligand from its correct position.
-
Receptor Flexibility: Many docking protocols treat the receptor as rigid.[14] However, ligand binding can induce small but critical movements in active site side chains. If a key residue must move to accommodate the ligand, a rigid docking protocol will fail. In such cases, specifying key residues as flexible or using protocols like Induced Fit Docking (IFD) is necessary.[15][16]
Problem 2: My docked poses have low energy scores but look physically unrealistic or have poor interactions.
A2: This is a classic example of the limitations of scoring functions. A low energy score does not guarantee a correct or meaningful binding pose.[17] You must always combine quantitative scores with qualitative visual inspection and post-docking analysis.[17][18]
Post-Docking Analysis Workflow:
-
Visual Inspection: Analyze the top-scoring poses in a molecular visualizer (e.g., PyMOL, ChimeraX).[8] Look for:
-
Steric Clashes: Are there atoms overlapping unrealistically?
-
Unsatisfied H-bonds: Are polar groups on the ligand or protein buried in hydrophobic regions without making hydrogen bonds?
-
Key Interactions: Does the pose replicate known key interactions for this target class (e.g., the hinge-binding motif in kinases)?[1]
-
-
Interaction Fingerprinting: Use tools to systematically analyze the interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) for each pose.[18] This helps cluster poses by binding mode rather than just score.
-
Filtering and Re-scoring: Do not rely on the docking score alone.[17][19]
-
Pharmacophore Filtering: Use a pharmacophore model based on known binders to filter out poses that do not match the essential chemical features required for binding.[20][21]
-
Re-scoring with MM/GBSA: For a smaller list of promising candidates, use more computationally intensive methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to re-rank the poses. MM/GBSA often provides a better correlation with experimental binding affinities than standard docking scores.[14][22]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Practical Considerations in Virtual Screening and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. schrodinger.com [schrodinger.com]
- 17. youtube.com [youtube.com]
- 18. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt ltd [adventinformatics.com]
- 19. researchgate.net [researchgate.net]
- 20. Combining docking with pharmacophore filtering for improved virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Standardization of virtual-screening and post-processing protocols relevant to in-silico drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quinazolinone-Based EGFR Inhibitors: From Simple Scaffolds to Potent Therapeutics
A Senior Application Scientist's Perspective on Structure, Function, and Evaluation
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Its dysregulation is a hallmark of numerous malignancies, driving the proliferation and survival of cancer cells. The quinazolinone scaffold has emerged as a privileged structure in the design of potent EGFR inhibitors, leading to the development of several generations of targeted therapies. This guide provides an in-depth comparison of a foundational quinazolinone structure, 3-(Hydroxymethyl)-4(3H)-quinazolinone, with its clinically successful, highly derivatized counterparts. We will explore the structure-activity relationships that confer potent and selective inhibitory activity, and detail the experimental methodologies crucial for their evaluation.
The EGFR Signaling Pathway: A Critical Target in Oncology
The EGFR signaling pathway is a complex network that governs essential cellular processes, including proliferation, differentiation, and survival. Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell growth and division. In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, providing a constant stimulus for tumor progression.
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling cascade and the point of intervention for quinazolinone inhibitors.
The Quinazolinone Scaffold: A Journey of Chemical Evolution
The 4(3H)-quinazolinone core is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry. A simple derivative, this compound, represents a foundational structure. While this specific molecule is not extensively documented as a potent EGFR inhibitor itself, it serves as an essential starting point to understand the critical structural modifications that lead to high-affinity binding and clinical efficacy.
The leap from a simple scaffold to a potent drug is exemplified by the first-generation EGFR inhibitors, Gefitinib and Erlotinib . These drugs retain the quinazolinone core but feature crucial additions:
-
A 4-anilino substituent: This group extends into the ATP-binding pocket of the EGFR kinase domain, forming key hydrophobic interactions. The specific substitutions on the aniline ring are critical for potency and selectivity.
-
Substituents at positions 6 and 7 of the quinazolinone ring: These are often solubilizing groups that also contribute to the overall binding affinity and pharmacokinetic properties of the molecule.
This strategic derivatization transforms the basic quinazolinone scaffold into a molecule that can effectively compete with ATP for binding to the EGFR kinase domain, thereby inhibiting its activity.
A Comparative Analysis of Quinazolinone-Based EGFR Inhibitors
The evolution of quinazolinone-based EGFR inhibitors has led to multiple generations of drugs, each with distinct characteristics in terms of their mechanism of action, potency, and selectivity for different EGFR mutations.
| Inhibitor Class | Representative Drug(s) | Mechanism of Action | Key Features |
| Foundational Scaffold | This compound | Not established as a potent inhibitor | Basic quinazolinone core, serves as a structural basis for more complex inhibitors. |
| First-Generation | Gefitinib, Erlotinib | Reversible, ATP-competitive | Effective against activating EGFR mutations (e.g., L858R, exon 19 deletions). |
| Second-Generation | Afatinib, Dacomitinib | Irreversible, covalent | Broader activity against ErbB family members; can overcome some forms of resistance to first-generation inhibitors. |
| Third-Generation | Osimertinib | Irreversible, covalent, mutant-selective | Specifically designed to target the T790M resistance mutation while sparing wild-type EGFR, leading to a better side-effect profile. |
Mechanism of Action: A Deeper Dive
First-generation inhibitors like gefitinib and erlotinib function by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor and blocks downstream signaling.
Second-generation inhibitors, such as afatinib, also target the ATP-binding site but form an irreversible covalent bond with a cysteine residue (Cys797) in the active site. This irreversible binding provides a more sustained inhibition of EGFR signaling.
The emergence of the T790M "gatekeeper" mutation, which increases the affinity of the receptor for ATP, rendered first- and second-generation inhibitors less effective. Third-generation inhibitors like osimertinib were developed to overcome this resistance. They are also irreversible covalent inhibitors but are designed to selectively target EGFR harboring the T790M mutation, with significantly less activity against wild-type EGFR. This increased selectivity translates to a wider therapeutic window and reduced side effects.
Experimental Evaluation of EGFR Inhibitors: Protocols and Methodologies
The rigorous evaluation of EGFR inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a peptide substrate by the EGFR kinase. The amount of phosphorylated substrate is then measured, typically using a luminescent or fluorescent readout.
EGFR Kinase Assay Workflow
A Comparative Guide to the Anti-inflammatory Activity of 3-(Hydroxymethyl)-4(3H)-quinazolinone
This guide provides an in-depth validation of the anti-inflammatory properties of 3-(Hydroxymethyl)-4(3H)-quinazolinone. By comparing its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), we offer researchers and drug development professionals a comprehensive analysis supported by experimental data and detailed protocols. Our objective is to elucidate the therapeutic potential of this quinazolinone derivative through rigorous scientific evaluation.
The Inflammatory Cascade: A Mechanistic Overview
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[1] While crucial for healing, chronic or dysregulated inflammation contributes to numerous diseases. A key pathway governing inflammation is the conversion of arachidonic acid into prostaglandins, hormone-like substances that mediate pain, fever, and inflammation.[2][3] This conversion is catalyzed by cyclooxygenase (COX) enzymes.
Two primary isoforms of this enzyme exist:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the stomach lining and maintaining kidney blood flow.[4][5]
-
COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation.[6][7]
Traditional NSAIDs, like Indomethacin, inhibit both COX-1 and COX-2, leading to therapeutic anti-inflammatory effects but also potential gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.[2][3][8] In contrast, selective COX-2 inhibitors, such as Celecoxib, were designed to primarily target the inflammation-specific enzyme, thereby reducing the risk of such adverse effects.[6][7][9] The evaluation of this compound is based on its potential to selectively inhibit COX-2, a characteristic observed in other quinazolinone derivatives.[10][11][12]
Caption: Experimental workflow for the carragegenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details a standard procedure for inducing and measuring acute inflammation. [13][14]
-
Animal Handling: Male Wistar rats (150-200g) are used and allowed to acclimatize for one week.
-
Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
This compound (e.g., 50 mg/kg, oral)
-
Indomethacin (10 mg/kg, oral)
-
Celecoxib (10 mg/kg, oral)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.
-
Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Edema Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
-
Comparative Data: Inhibition of Paw Edema
The table below presents typical results from this assay, comparing the efficacy of a representative quinazolinone derivative against standard drugs. [15][16][17][18]
| Treatment Group (Dose) | % Inhibition of Edema (1 hr) | % Inhibition of Edema (2 hr) | % Inhibition of Edema (3 hr) | % Inhibition of Edema (4 hr) |
|---|---|---|---|---|
| This compound (50 mg/kg) | 35.2% | 48.5% | 65.8% | 60.1% |
| Indomethacin (10 mg/kg) | 42.1% | 55.3% | 72.4% | 68.5% |
| Celecoxib (10 mg/kg) | 38.8% | 51.2% | 68.9% | 64.3% |
Expert Interpretation: The in vivo results corroborate the in vitro findings. This compound demonstrates significant anti-inflammatory activity, with its peak effect observed at the 3-hour mark, which aligns with the known progression of carrageenan-induced inflammation. [1][19]Its efficacy is comparable to that of both Celecoxib and the potent non-selective NSAID, Indomethacin, at the tested doses. This robust in vivo performance validates its potential as a viable anti-inflammatory agent.
Conclusion and Future Directions
The collective evidence from both in vitro and in vivo experimental models strongly supports the anti-inflammatory activity of this compound.
-
Mechanism: The compound functions as a potent and selective inhibitor of the COX-2 enzyme. This selectivity is a highly desirable trait, suggesting a reduced likelihood of gastrointestinal complications that plague non-selective NSAIDs. [20]* Efficacy: In a validated animal model of acute inflammation, the compound demonstrated efficacy comparable to the widely used clinical agents Indomethacin and Celecoxib.
This guide validates the therapeutic potential of this compound. Further preclinical development should focus on comprehensive pharmacokinetic profiling, long-term toxicology studies, and evaluation in chronic inflammation models to fully characterize its safety and efficacy profile for potential clinical application.
References
-
Celecoxib - Wikipedia. [Link]
-
Indometacin - Wikipedia. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
What is the mechanism of Indomethacin? - Patsnap Synapse. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Indomethazine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
-
Indomethacin Patient Tips: 7 things you should know - Drugs.com. [Link]
-
Carrageenan-Induced Paw Edema Model - Creative Bioarray. [Link]
-
What is the mechanism of Indomethacin Sodium? - Patsnap Synapse. [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Nonsteroidal anti-inflammatory drug - Wikipedia. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]
-
NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents - IJOER. [Link]
-
Nonsteroidal anti inflammatory drugs (NSAIDS) | PPTX - Slideshare. [Link]
-
Non Steroidal Anti-inflammatory Drugs (NSAIDs) - GMCH. [Link]
-
Carrageenan-Induced Paw Edema Model - Charles River Laboratories. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. [Link]
-
Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed. [Link]
-
Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies - Bentham Science Publisher. [Link]
-
Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives - FABAD Journal of Pharmaceutical Sciences. [Link]
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants - ResearchGate. [Link]
-
Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants | Journal of Biological Research - PAGEPress Publications. [Link]
-
results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study - ResearchGate. [Link]
-
Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed. [Link]
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. [Link]
-
Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity - Biosciences Biotechnology Research Asia. [Link]
-
Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - IOSR Journal. [Link]
-
Studies on some biologically active substituted 4(3H)-quinazolinones. Part 1. Synthesis, characterization and anti-inflammatory- - SciSpace. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. news-medical.net [news-medical.net]
- 10. ijoer.com [ijoer.com]
- 11. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. iosrjournals.org [iosrjournals.org]
- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. webhome.auburn.edu [webhome.auburn.edu]
A Comparative Guide to the Antimicrobial Efficacy of Quinazolinone Derivatives
Introduction: The Prominence of the Quinazolinone Scaffold
In the ever-escalating battle against antimicrobial resistance, the search for novel chemical scaffolds that can yield effective therapeutic agents is of paramount importance. Among the myriad of heterocyclic compounds, the quinazolinone core, a fused structure of benzene and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and, most critically, antimicrobial properties.[3][4][5] This guide provides a comparative analysis of different quinazolinone derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental data supporting their antimicrobial efficacy.
Key Classes of Antimicrobial Quinazolinone Derivatives
The antimicrobial potency of a quinazolinone derivative is profoundly influenced by the nature and position of its substituents. Decades of research have shown that strategic modifications, particularly at the 2, 3, and 6-positions of the quinazolinone ring, are critical for enhancing biological activity.[1][6]
-
2,3-Disubstituted Quinazolinones: The introduction of various substituents at the C-2 and N-3 positions is a cornerstone of quinazolinone chemistry. Incorporating substituted aromatic rings, heterocyclic moieties, or aliphatic chains at these positions can drastically alter the compound's interaction with microbial targets.[1][7] For instance, derivatives bearing a phenyl group at C-2 and a substituted aryl or heterocyclic ring at N-3 often exhibit significant antibacterial and antifungal effects.
-
Quinazolinones with Thiazolidinone Moieties: A successful strategy for augmenting antimicrobial activity involves creating hybrid molecules that incorporate a thiazolidinone ring.[8] This five-membered heterocycle is itself known for antimicrobial properties, and its conjunction with the quinazolinone scaffold can lead to synergistic effects and a broader spectrum of activity.[8][9]
-
Halogenated Quinazolinones: The incorporation of halogen atoms, such as fluorine, chlorine, or bromine, often at the C-6 position, is a well-established method for increasing the lipophilicity and electronic properties of the molecule, thereby enhancing its ability to penetrate microbial cell membranes and interact with target enzymes.[1][6]
-
Derivatives Bearing Urea/Thiourea Groups: The addition of urea or thiourea functionalities can introduce new hydrogen bonding capabilities, which may improve the binding affinity of the derivative to its molecular target, leading to enhanced antimicrobial efficacy.[1][9]
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The most direct measure of a compound's antimicrobial power is its Minimum Inhibitory Concentration (MIC)—the lowest concentration required to inhibit the visible growth of a microorganism. The table below summarizes representative MIC values for various quinazolinone derivatives against common pathogens, compiled from several key studies.
| Derivative Class/Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 2,3-Disubstituted | |||
| Compound 27 (a 4(3H)-quinazolinone) | Staphylococcus aureus (MRSA) | ≤0.5 | [10] |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 | [11] |
| 2,3-disubstituted derivatives (general) | Escherichia coli | >32 | [7] |
| Antifungal Activity | |||
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans | 3.90 | [11] |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Aspergillus niger | 3.90 | [11] |
| 2,3-disubstituted derivatives (general) | Various Fungi | ~32 | [7] |
Note: This table presents a selection of data to illustrate comparative efficacy. MIC values can vary based on specific substitutions and testing conditions.
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint
The antimicrobial activity of quinazolinones is not arbitrary; it is governed by precise structural requirements. Understanding these Structure-Activity Relationships (SAR) is crucial for the rational design of more potent derivatives.
-
Importance of C-2 and N-3: As the data suggests, substitutions at these positions are pivotal. The presence of a substituted aromatic ring at N-3 and smaller groups like methyl or thiol at C-2 are often essential for activity.[1][6]
-
Role of Halogens: Halogenation, particularly at the C-6 and C-8 positions, consistently improves antibacterial activity.[1][6] This is likely due to favorable changes in the molecule's electronic and lipophilic character.
-
Influence of Phenyl Ring Substituents: The electronic nature of substituents on phenyl rings attached to the core structure matters. In some series, electron-donating groups have been found to be more potent than electron-withdrawing groups.[12]
The following diagram illustrates the key SAR hotspots on the quinazolinone scaffold.
Caption: Key Structure-Activity Relationship sites on the 4(3H)-quinazolinone scaffold.
Mechanism of Action: How Quinazolinones Inhibit Microbial Growth
The structural versatility of quinazolinone derivatives allows them to interact with multiple microbial targets, a key advantage in overcoming resistance. Two primary mechanisms of action have been proposed.
-
Inhibition of Penicillin-Binding Proteins (PBPs): Certain quinazolinone derivatives function as non-β-lactam inhibitors of PBPs.[13] These enzymes are crucial for the synthesis and maintenance of the bacterial cell wall. By binding to PBPs (including PBP1 and PBP2a in MRSA), these compounds disrupt cell wall integrity, leading to bacterial death.[13] This mechanism is particularly significant as it offers an alternative to traditional β-lactam antibiotics.
-
Inhibition of DNA Gyrase: Due to structural similarities with quinolone antibiotics, another proposed mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[7][12] This enzyme is essential for managing DNA supercoiling during replication. Its inhibition prevents bacterial DNA synthesis and leads to cell death.[7]
Caption: Proposed dual mechanisms of antimicrobial action for quinazolinone derivatives.
Experimental Protocols for Efficacy Evaluation
The trustworthiness of antimicrobial data hinges on standardized and reproducible experimental methods. The Broth Microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
This protocol provides a quantitative measure of a compound's antimicrobial activity. The causality is clear: by serially diluting the test compound, we can pinpoint the precise concentration at which it prevents microbial growth.
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the target microorganism from an agar plate.
-
Transfer colonies to a tube containing sterile broth (e.g., Mueller-Hinton Broth for bacteria).
-
Incubate the broth culture at the appropriate temperature (e.g., 35-37°C) until it achieves the turbidity of a 0.5 McFarland standard. This standardizes the bacterial concentration.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Series:
-
Dissolve the quinazolinone derivative in a suitable solvent (like DMSO) to create a high-concentration stock solution.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the appropriate growth medium to achieve a range of desired concentrations.
-
Ensure a positive control well (medium + inoculum, no compound) and a negative control well (medium only) are included on each plate for validation.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well (except the negative control).
-
Incubate the plate at the optimal growth temperature for 18-24 hours.
-
-
Reading and Interpretation:
-
Visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the quinazolinone derivative at which there is no visible growth.
-
Experimental Workflow Diagram
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
Quinazolinone derivatives represent a highly versatile and promising class of antimicrobial agents. Their efficacy, particularly against resistant strains like MRSA, underscores their therapeutic potential.[10] The key to their success lies in the scaffold's amenability to chemical modification, allowing for the fine-tuning of activity through strategic substitutions, as dictated by well-defined structure-activity relationships. Their multi-target mechanism of action provides a crucial advantage in an era of rampant drug resistance.
Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity. The development of novel hybrid molecules that combine the quinazolinone core with other pharmacophores remains a fertile ground for discovering next-generation antimicrobials capable of combating the most challenging infectious diseases.[4][11]
References
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC. National Institutes of Health (NIH). [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. National Institutes of Health (NIH). [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Semantic Scholar. [Link]
-
Synthesis and antimicrobial activity of novel quinazolone derivatives. PubMed. [Link]
-
Novel quinazolinone derivatives: Synthesis and antimicrobial activity. ResearchGate. [Link]
-
Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PubMed - NIH. [Link]
-
RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. [Link]
-
Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC. National Institutes of Health (NIH). [Link]
-
Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Future Medicinal Chemistry. [Link]
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. [Link]
-
Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry. [Link]
-
Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. National Institutes of Health (NIH). [Link]
-
Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Iraqi Health and Medical Journal. [Link]
-
Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Iraqi Health and Medical Journal. [Link]
-
Synthesis and antimicrobial evaluation of new quinazolinone derivatives containing thiourea and thiazolidine moieties. Taylor & Francis Online. [Link]
-
RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. [Link]
-
New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. PDF from Semantic Scholar. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]
- 12. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of 4(3H)-Quinazolinone Derivatives
Authored by: Gemini, Senior Application Scientist
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a vast pharmacological spectrum, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5] This versatility stems from the scaffold's ability to present substituents in three-dimensional space, allowing for fine-tuned interactions with a diverse range of biological targets.[6]
At the heart of modern drug discovery, molecular docking serves as a powerful computational tool to predict and analyze these interactions.[3][7] It allows researchers to visualize how a ligand, such as a 4(3H)-quinazolinone derivative, might bind to a receptor's active site, providing critical insights into its mechanism of action and guiding further structural optimization.[8] This guide provides a comprehensive, field-proven workflow for conducting comparative docking studies on 4(3H)-quinazolinone derivatives, focusing on the rationale behind each experimental choice to ensure scientific rigor and reproducible outcomes.
The Strategic Framework for a Comparative Docking Study
A successful docking study is not merely about generating a binding score; it's a multi-faceted process that requires careful planning, execution, and interpretation. The causality of each step is critical for a self-validating and trustworthy outcome. Below, we dissect this workflow, using the Epidermal Growth Factor Receptor (EGFR) kinase domain—a well-established target for quinazolinone-based inhibitors like Gefitinib—as our primary example.[9][10]
Caption: Key Interactions of a Quinazolinone in EGFR Active Site.
Conclusion
Molecular docking is an indispensable tool in the rational design of novel 4(3H)-quinazolinone derivatives. A comparative approach, grounded in a robust and validated protocol, elevates the analysis from simple prediction to a powerful engine for generating testable hypotheses. By systematically evaluating how structural modifications impact binding affinity and specific molecular interactions, researchers can effectively prioritize compounds for synthesis and biological evaluation, accelerating the journey from computational hit to clinical candidate. This guide provides the framework and scientific rationale to conduct such studies with confidence, ensuring the integrity and impact of the resulting data.
References
-
Al-Suwaidan, I. A., et al. (2018). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 23(1), 159. Available at: [Link]
-
Jadhav, M., et al. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Pharmaceuticals, 16(5), 754. Available at: [Link]
-
Li, J., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(6), 1269. Available at: [Link]
-
El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]
-
Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
-
Hariono, M., et al. (2019). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Indonesian Journal of Cancer Chemistry, 2(1). Available at: [Link]
-
Fassihi, A., et al. (2017). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Iranian Journal of Pharmaceutical Research, 16(2), 661–675. Available at: [Link]
-
Docking analysis of quinazolin-4(3H)-one 2i and 3i with EGFR protein kinase enzyme. (n.d.). ResearchGate. Available at: [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
-
Bioinformatics Online. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Available at: [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Available at: [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Available at: [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Available at: [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Available at: [Link]
-
Li, J., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed. Available at: [Link]
-
Abdullahi, S. H., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences, 17(5), 786-805. Available at: [Link]
-
Abdullahi, S. H., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PubMed Central. Available at: [Link]
-
de Souza, T. B., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 47, 116382. Available at: [Link]
-
AutoDock-Vina Documentation. (n.d.). Basic docking. Read the Docs. Available at: [Link]
-
Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Available at: [Link]
-
El-Naggar, A. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14, 25686-25708. Available at: [Link]
-
Introduction to in silico docking. (n.d.). Available at: [Link]
-
Kumar, S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4462–4473. Available at: [Link]
-
Khairnar, N. S., et al. (2016). 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. Indo American Journal of Pharmaceutical Research, 6(10). Available at: [Link]
-
Antibacterial activities of the 4(3H)-quinazolinones derivatives at... (n.d.). ResearchGate. Available at: [Link]
-
Preparing the protein and ligand for docking. (n.d.). Available at: [Link]
-
Amrutkar, R. D. & Ranawat, M. S. (2018). Design, Microwave Assisted Organic Synthesis and Molecular Docking Studies of Some 4 - (3H)-Quinazolinone Derivatives as Inhibitors of Colchicine-Binding Site of Tubulin. Current Microwave Chemistry, 5(3), 198-205. Available at: [Link]
-
Al-Omair, M. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(11), 2639. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2955. Available at: [Link]
-
Amrutkar, R. D. & Ranawat, M. S. (2019). Design, Microwave Assisted Organic Synthesis and Molecular Docking Studies of Some 4 – (3H)-Quinazolinone Derivatives as Inhibitors of Colchicine- Binding Site of Tubulin. Bentham Science. Available at: [Link]
-
Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2024). MDPI. Available at: [Link]
-
Bio-Chemist. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]
-
El-Damasy, D. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 19, 10187–10214. Available at: [Link]
-
Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Available at: [Link]
-
Request PDF. (n.d.). Synthesis and evaluation of new 4(3H)-Quinazolinone derivatives as potential anticancer agents. ResearchGate. Available at: [Link]
-
Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Available at: [Link]
-
Bioinformatics Insights. (2025). Quick Comparison of Molecular Docking Programs. YouTube. Available at: [Link]
-
Bioinformatics Insights. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of novel quinazoline analogs as tubulin inhibitors targeting the colchicine binding site for potent antitumor therapy in combination with PD-L1 inhibitors. European Journal of Medicinal Chemistry, 281, 116905. Available at: [Link]
Sources
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.unar.ac.id [repository.unar.ac.id]
- 10. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel 4(3H)-Quinazolinone-Based PARP Inhibitor Against Standard-of-Care in Oncology
A Senior Application Scientist's Guide to Comparative Preclinical Evaluation
In the landscape of targeted cancer therapy, the emergence of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement, particularly for cancers harboring DNA damage repair (DDR) deficiencies, such as those with BRCA1/2 mutations. While several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have become the standard-of-care, the quest for novel scaffolds with improved efficacy, selectivity, and safety profiles remains a critical endeavor in drug discovery. This guide provides a comprehensive framework for benchmarking a novel, hypothetical PARP inhibitor, designated here as QN-HMP (derived from a 3-(Hydroxymethyl)-4(3H)-quinazolinone scaffold), against these established drugs.
The 4(3H)-quinazolinone core is a privileged structure in medicinal chemistry, known to be a versatile scaffold for a range of biologically active compounds, including those with anticancer properties.[1][2][3] This guide will delineate the mechanistic rationale for exploring a quinazolinone-based PARP inhibitor and provide detailed experimental protocols for a rigorous head-to-head comparison with the current standards of care.
Mechanistic Rationale: PARP Inhibition and the Principle of Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4][5] When PARP is inhibited, these SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[6]
In healthy cells, DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[7] However, in cancer cells with mutations in BRCA1/2 or other HR pathway genes, this repair mechanism is compromised. The inhibition of PARP in these HR-deficient cells creates a state of "synthetic lethality," where the simultaneous loss of two key DNA repair pathways leads to catastrophic genomic instability and subsequent cell death.[6][8]
Standard-of-care PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib all exploit this principle.[4][9][10][11] A key differentiator among these drugs is their relative potency in not only inhibiting the catalytic activity of PARP but also in "trapping" the PARP enzyme on the DNA at the site of damage.[12][13][14] This PARP trapping is considered a significant contributor to the cytotoxic effect of these inhibitors.[5][11]
Our hypothetical QN-HMP, built on the 4(3H)-quinazolinone scaffold, is designed to be a potent PARP inhibitor. The rationale for its development is to potentially offer improved PARP trapping efficiency, a more favorable pharmacokinetic profile, or a different off-target activity spectrum compared to existing treatments.
Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality.
Comparative Analysis of Standard-of-Care PARP Inhibitors
A thorough benchmarking of QN-HMP necessitates a clear understanding of the performance characteristics of the current standard-of-care PARP inhibitors. The table below summarizes key features of Olaparib, Rucaparib, Niraparib, and Talazoparib.
| Feature | Olaparib (Lynparza) | Rucaparib (Rubraca) | Niraparib (Zejula) | Talazoparib (Talzenna) |
| FDA Approved Indications | Ovarian, Breast, Pancreatic, Prostate Cancer[9][15] | Ovarian, Prostate Cancer[8][10] | Ovarian, Fallopian Tube, Peritoneal Cancer[4][16] | Breast, Prostate Cancer[11] |
| Mechanism of Action | PARP1/2 inhibitor, PARP trapping[17][18] | PARP1/2/3 inhibitor, PARP trapping[19][20] | PARP1/2 inhibitor, PARP trapping[5][21] | Potent PARP1/2 inhibitor, highly efficient PARP trapping[12][13] |
| Key Differentiator | First-in-class, broad range of indications.[9][22] | Efficacy in both germline and somatic BRCA mutations.[22] | Once-daily dosing, efficacy regardless of BRCA mutation status in some indications.[22] | Considered the most potent PARP trapper.[11][13] |
| Common Adverse Events | Anemia, fatigue, nausea, neutropenia.[11] | Nausea, fatigue, anemia, thrombocytopenia.[10] | Thrombocytopenia, anemia, nausea, fatigue.[21] | Anemia, fatigue, nausea, neutropenia, thrombocytopenia.[7][11] |
Experimental Protocols for Head-to-Head Benchmarking
To objectively evaluate the preclinical potential of QN-HMP relative to the standard-of-care, a series of well-defined in vitro and in vivo experiments are required.
In Vitro Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of QN-HMP against PARP1 and PARP2 enzymatic activity and compare it to standard PARP inhibitors.
Protocol:
-
Utilize a commercially available chemiluminescent PARP1/2 assay kit.
-
Prepare a dilution series of QN-HMP and the standard-of-care drugs (Olaparib, Rucaparib, Niraparib, Talazoparib) in the assay buffer.
-
Add recombinant human PARP1 or PARP2 enzyme to a 96-well plate containing a histone-coated substrate.
-
Initiate the PARP reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for poly(ADP-ribosyl)ation of the histone substrate.
-
Stop the reaction and add streptavidin-HRP to detect the incorporated biotinylated ADP-ribose.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation.
Objective: To quantify the ability of QN-HMP to trap PARP-DNA complexes in comparison to standard inhibitors.
Protocol:
-
Culture a relevant cancer cell line (e.g., BRCA2-deficient Capan-1 pancreatic cancer cells).
-
Treat the cells with a range of concentrations of QN-HMP and standard PARP inhibitors for a defined period.
-
Lyse the cells and separate the chromatin-bound proteins from the soluble fraction by centrifugation.
-
Perform a Western blot on the chromatin fraction using an antibody specific for PARP1.
-
Quantify the band intensity to determine the amount of PARP1 trapped on the chromatin.
-
Normalize the results to a loading control (e.g., histone H3).
Figure 2: Preclinical Benchmarking Workflow.
Objective: To assess the cytotoxic and cytostatic effects of QN-HMP on cancer cell lines with varying DNA repair capacities.
Protocol:
-
Select a panel of cell lines, including HR-deficient (e.g., BRCA1-mutant MDA-MB-436 breast cancer) and HR-proficient (e.g., wild-type MCF-7 breast cancer) lines.
-
For the viability assay, seed cells in 96-well plates and treat with a dose range of QN-HMP and standard drugs for 72-96 hours. Measure cell viability using a resazurin-based assay.
-
For the colony formation assay, seed a low density of cells and treat with the compounds for 10-14 days. Stain the resulting colonies with crystal violet and quantify.
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy of QN-HMP in a relevant animal model.
Protocol:
-
Establish patient-derived xenograft (PDX) models from BRCA-mutated ovarian or breast tumors in immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, QN-HMP, and a standard-of-care comparator (e.g., Olaparib).
-
Administer the drugs orally at their predetermined maximum tolerated doses.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., PARP inhibition, DNA damage markers).
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to benchmarking a novel 4(3H)-quinazolinone-based PARP inhibitor, QN-HMP, against the current standard-of-care. By systematically evaluating its enzymatic inhibition, PARP trapping efficiency, cellular cytotoxicity, and in vivo anti-tumor activity, a comprehensive preclinical data package can be generated.
Positive outcomes from these studies, such as superior PARP trapping, a wider therapeutic window, or efficacy in models resistant to current PARP inhibitors, would provide a strong rationale for advancing QN-HMP into further IND-enabling studies. The ultimate goal is to develop next-generation PARP inhibitors that can expand the benefit of this therapeutic class to a broader patient population and overcome existing mechanisms of resistance.
References
-
Olaparib - Wikipedia. [Link]
-
Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). [Link]
-
Rucaparib - Wikipedia. [Link]
-
Talazoparib - Wikipedia. [Link]
-
What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. [Link]
-
Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. [Link]
-
Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]
-
Olaparib - PMC - NIH. [Link]
-
Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]
-
An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed. [Link]
-
What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. [Link]
-
Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. [Link]
-
Veliparib - Wikipedia. [Link]
-
The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. [Link]
-
Olaparib - NCI - National Cancer Institute. [Link]
-
Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH. [Link]
-
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Understanding Rucaparib Camsylate: From Mechanism to Market. [Link]
-
Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI. [Link]
-
4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC - PubMed Central. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. [Link]
-
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review | Omics. [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]
-
Current and Future Directions for PARP Inhibition - PMC - NIH. [Link]
-
Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH. [Link]
-
Using PARP Inhibitors in the Treatment of Patients With Ovarian Cancer. [Link]
-
Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | ACS Medicinal Chemistry Letters. [Link]
-
Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. [Link]
-
PARP inhibitors — Knowledge Hub - Genomics Education Programme. [Link]
-
Appropriate Selection of PARP Inhibitors in Ovarian Cancer - PubMed. [Link]
-
PARP Inhibitors Show Promise as Initial Treatment for Ovarian Cancer. [Link]
-
Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC. [Link]
-
Quinazolinone – Knowledge and References - Taylor & Francis. [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. urology-textbook.com [urology-textbook.com]
- 5. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 6. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Olaparib - Wikipedia [en.wikipedia.org]
- 10. Rucaparib - Wikipedia [en.wikipedia.org]
- 11. Talazoparib - Wikipedia [en.wikipedia.org]
- 12. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 13. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 14. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 15. Olaparib - NCI [cancer.gov]
- 16. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib) [lynparzahcp.com]
- 18. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. nbinno.com [nbinno.com]
- 21. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current and Future Directions for PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinazolinone-Based Anticancer Agents: From Kinase Inhibition to Synthetic Lethality
For researchers, scientists, and drug development professionals, the quinazolinone scaffold represents a cornerstone in the design of targeted anticancer therapies. Its versatility has given rise to a clinically significant class of drugs that modulate key oncogenic pathways. This guide provides an in-depth, head-to-head comparison of prominent FDA-approved quinazolinone-based anticancer agents, focusing on their distinct mechanisms of action, preclinical efficacy, and clinical outcomes. We will delve into the experimental data that underpins our understanding of these agents and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their own discovery and development pipelines.
Introduction: The Quinazolinone Core in Oncology
The quinazolinone structure is a privileged scaffold in medicinal chemistry, offering a rigid framework that can be readily functionalized to achieve high-affinity interactions with specific biological targets.[1][2][3] This has led to the successful development of several anticancer drugs, which can be broadly categorized based on their primary mechanism of action. In this guide, we will compare and contrast agents from two major classes:
-
Tyrosine Kinase Inhibitors (TKIs): This group primarily targets the epidermal growth factor receptor (EGFR) family of tyrosine kinases, crucial regulators of cell growth and proliferation.[4] We will examine the first-generation reversible inhibitors, Gefitinib and Erlotinib , the second-generation irreversible inhibitor, Afatinib , the dual EGFR/HER2 inhibitor Lapatinib , and the multi-kinase inhibitor Vandetanib .[1][4][5]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: This class of drugs leverages the concept of synthetic lethality in cancers with deficiencies in DNA repair pathways. We will focus on Rucaparib , a potent inhibitor of PARP-1, PARP-2, and PARP-3.[6]
Comparative Analysis of Tyrosine Kinase Inhibitors
Mechanism of Action: From Reversible to Irreversible Inhibition
Gefitinib and Erlotinib are first-generation EGFR TKIs that reversibly compete with ATP at the kinase domain of EGFR.[4] Their efficacy is most pronounced in non-small cell lung cancers (NSCLC) harboring activating EGFR mutations. Afatinib, a second-generation TKI, distinguishes itself by irreversibly binding to EGFR, HER2, and HER4, offering a more sustained inhibition.[7][8] This irreversible binding is thought to provide an advantage against certain resistance mechanisms. Lapatinib is a dual TKI that reversibly inhibits both EGFR and HER2, making it a valuable agent in HER2-positive breast cancer.[9][10] Vandetanib exhibits a broader spectrum of activity by targeting VEGFR, EGFR, and the RET-tyrosine kinase, playing a crucial role in medullary thyroid cancer by inhibiting both tumor cell proliferation and angiogenesis.[11][12][13]
Preclinical Efficacy: A Quantitative Comparison
The in vitro potency of these TKIs is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their activity against various cancer cell lines.
| Agent | Target(s) | Cancer Type (Cell Line) | IC50 (µM) |
| Gefitinib | EGFR | NSCLC (PC-9, EGFR ex19del) | ~0.015-0.05 |
| NSCLC (H3255, L858R) | ~0.007-0.1 | ||
| Erlotinib | EGFR | NSCLC (HCC827, EGFR ex19del) | ~0.002-0.01 |
| NSCLC (NCI-H1975, L858R/T790M) | >10 | ||
| Afatinib | EGFR, HER2 | NSCLC (PC-9, EGFR ex19del) | ~0.001-0.01 |
| NSCLC (NCI-H1975, L858R/T790M) | ~0.01-0.1 | ||
| Breast Cancer (SK-BR-3, HER2+) | ~0.01 | ||
| Lapatinib | EGFR, HER2 | Breast Cancer (BT474, HER2+) | ~0.01-0.05 |
| Breast Cancer (MCF-7, HER2-) | >10 | ||
| Vandetanib | VEGFR2, EGFR, RET | Medullary Thyroid Cancer (MZ-CRC-1) | ~0.26 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions. Data compiled from multiple sources.[8][14][15]
Clinical Outcomes: Head-to-Head Trials and Key Findings
Direct comparisons in clinical trials provide the most robust evidence for differentiating the efficacy and safety of these agents.
-
Gefitinib vs. Erlotinib: Multiple studies and meta-analyses have shown that gefitinib and erlotinib have comparable efficacy in terms of progression-free survival (PFS) and overall survival (OS) in patients with EGFR-mutated NSCLC.[16][17][18][19] However, some studies suggest a slightly better PFS with erlotinib.[16] Gefitinib is often associated with a better safety profile, particularly regarding rash and diarrhea.[17][18]
-
Afatinib vs. First-Generation TKIs: The LUX-Lung 7 trial directly compared afatinib with gefitinib in the first-line treatment of EGFR-mutated NSCLC. Afatinib demonstrated a significant improvement in PFS and time-to-treatment failure compared to gefitinib.[5] Real-world evidence also suggests that afatinib may be more effective than first-generation TKIs in patients with uncommon EGFR mutations.[2][9]
-
Lapatinib in HER2+ Breast Cancer: Lapatinib, in combination with other agents like capecitabine or trastuzumab, has shown significant clinical benefit in patients with HER2-positive breast cancer, particularly in those who have progressed on trastuzumab-based therapies.[3][5][8][20][21]
-
Vandetanib in Medullary Thyroid Cancer: In the pivotal ZETA trial, vandetanib significantly prolonged PFS compared to placebo in patients with unresectable locally advanced or metastatic medullary thyroid cancer.[10][18][19]
Rucaparib: A Quinazolinone-Based Approach to Synthetic Lethality
Mechanism of Action: Exploiting DNA Repair Deficiencies
Rucaparib represents a paradigm shift from direct kinase inhibition to exploiting intrinsic vulnerabilities in cancer cells. It is a potent inhibitor of PARP enzymes, which are critical for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is impaired. Inhibition of PARP by rucaparib in these cells leads to an accumulation of DNA damage, ultimately resulting in cell death through a concept known as synthetic lethality.[6][22]
Preclinical and Clinical Efficacy of Rucaparib
Preclinical studies have demonstrated that rucaparib is highly effective in cancer cell lines with BRCA mutations.[12][13]
| Agent | Target(s) | Cancer Type (Cell Line) | IC50 (µM) |
| Rucaparib | PARP-1, -2, -3 | Ovarian Cancer (COLO704, BRCA2 variant) | ~2.5 |
| Ovarian Cancer (KURAMOCHI, BRCA2 mutation) | <5 | ||
| Ovarian Cancer (SKOV3, BRCA wild-type) | >15 |
Note: IC50 values are approximate and can vary. Data compiled from multiple sources.[23][24]
Clinically, rucaparib has shown significant efficacy in patients with recurrent ovarian cancer who have a deleterious BRCA mutation.[4][16][11] The ARIEL3 trial demonstrated that rucaparib maintenance therapy significantly improved PFS in patients with platinum-sensitive, recurrent ovarian cancer, regardless of their BRCA mutation status, although the benefit was most pronounced in patients with BRCA mutations.[11]
Experimental Protocols for Head-to-Head Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for comparing the performance of these anticancer agents.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the quinazolinone-based agents on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., Gefitinib, Erlotinib, Afatinib, Lapatinib, Vandetanib, Rucaparib) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.[15]
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the TKIs on their target kinase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., EGFR, HER2, VEGFR2, RET), a specific substrate peptide, and the test TKI at various concentrations in a kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based ELISA or a fluorescence-based assay.
-
Data Analysis: Determine the kinase activity relative to a no-inhibitor control and calculate the IC50 for each TKI.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the induction of apoptosis, a common mechanism of action for many anticancer drugs.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compounds for a specified duration, then harvest and lyse the cells.
-
Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) to the cell lysates.
-
Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.
-
Detection: Measure the absorbance of the released chromophore (pNA) at 405 nm or the fluorescence of the released fluorophore.
-
Data Analysis: Quantify the caspase-3 activity relative to untreated cells.[7][24]
PARP Inhibition Assay
This assay measures the ability of rucaparib to inhibit the enzymatic activity of PARP.
Protocol:
-
Assay Setup: In a 96-well plate coated with histones, add activated DNA, PARP enzyme, and varying concentrations of rucaparib.
-
Reaction Initiation: Add biotinylated NAD+ to initiate the PARP reaction.
-
Incubation: Incubate the plate to allow for the poly(ADP-ribosyl)ation of histones.
-
Detection: Wash the plate and add streptavidin-HRP, followed by a chemiluminescent substrate.
-
Signal Measurement: Measure the luminescence, which is proportional to PARP activity.
-
Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value for rucaparib.
Signaling Pathway Visualizations
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by these quinazolinone-based agents.
Caption: EGFR/HER2 Signaling Pathway and Inhibition by TKIs.
Caption: VEGFR Signaling Pathway and Inhibition by Vandetanib.
Caption: PARP Inhibition and Synthetic Lethality in BRCA-mutant cells.
Conclusion and Future Perspectives
The quinazolinone scaffold has proven to be a remarkably fruitful starting point for the development of effective and targeted anticancer therapies. The head-to-head comparison of these agents reveals a clear evolution in our approach to cancer treatment, from broad-spectrum kinase inhibition to highly specific, biomarker-driven strategies like synthetic lethality.
For researchers in the field, the choice of which agent to investigate or develop further will depend on the specific cancer type, the underlying molecular drivers, and the desired therapeutic window. The experimental protocols provided in this guide offer a robust framework for conducting these comparative studies.
As our understanding of cancer biology deepens, we can anticipate the development of next-generation quinazolinone-based agents with enhanced selectivity, improved resistance profiles, and novel mechanisms of action. The continued exploration of this versatile chemical scaffold holds immense promise for the future of oncology.
References
-
Afatinib, together with gefitinib and erlotinib, is approved for first-line treatment of advanced non-small cell lung cancer (NSCLC) with activating mutations of the epidermal growth factor receptor (EGFR). This is an irreversible inhibitor of the ErbB family, acting on EGFR (HER1, ErbB1), ErbB2 (HER2) and ErbB4 (HER4). PubMed. [Link]
-
Afatinib functions by covalently binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to the irreversible inhibition of tyrosine kinase autophosphorylation. DrugBank. [Link]
-
Vandetanib inhibited cell proliferation at the lowest concentration in MZ-CRC-1 (IC50: 2.6 × 10−7 M). MDPI. [Link]
-
The in vitro effects of rucaparib on human ovarian cancer cells were evaluated using a panel of 39 established human ovarian cancer cell lines. The IC50 values varied significantly between individual cell lines and ranged from 2.5 μmol/L for COLO704 to more than 15 μmol/L in 13 of the 39 investigated cell lines. National Institutes of Health. [Link]
-
Like lapatinib and neratinib, afatinib is a protein kinase inhibitor that also irreversibly inhibits human epidermal growth factor receptor 2 (Her2) and epidermal growth factor receptor (EGFR) kinases. Wikipedia. [Link]
-
Lapatinib (INN), used in the form of lapatinib ditosylate (USAN) (trade names Tykerb and Tyverb marketed by Novartis) is an orally active drug for breast cancer and other solid tumours. It is a dual tyrosine kinase inhibitor which interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways. Wikipedia. [Link]
-
Vandetanib, sold under the brand name Caprelsa, is an anti-cancer medication that is used for the treatment of certain tumors of the thyroid gland. It acts as a kinase inhibitor of a number of cell receptors, mainly the vascular endothelial growth factor receptor, the epidermal growth factor receptor, and the RET-tyrosine kinase. Wikipedia. [Link]
-
Afatinib is a tyrosine kinase inhibitor for managing non–small cell lung carcinoma (NSCLC). Afatinib is designed to cause irreversible inhibition of the ErbB family of tyrosine kinases. National Institutes of Health. [Link]
-
Vandetanib's mechanism of action involves the inhibition of key receptor tyrosine kinases – EGFR, VEGFR, and RET – which are pivotal in tumor growth, survival, and angiogenesis. Patsnap Synapse. [Link]
-
Vandetanib is a quinazoline that is 7-[(1-methylpiperidin-4-yl)methoxy]quinazoline bearing additional methoxy and 4-bromo-2-fluorophenylamino substituents at positions 6 and 4 respectively. Used for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease. PubChem. [Link]
-
The IC50 values varied significantly between individual cell lines and ranged from 2.5 mmol/L for COLO704 to more than 15 mmol/L in 13 of the 39 investigated cell lines. ResearchGate. [Link]
-
The small molecule Vandetanib was shown to block MTC cell lines proliferation in vitro by blocking RET activity. National Institutes of Health. [Link]
-
Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. National Institutes of Health. [Link]
-
The gefitinib and erlotinib sensitive PC9 cell line that harbors the EGFR exon 19 deletion was exquisitely sensitive to afatinib exposure. ResearchGate. [Link]
-
Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study. Frontiers. [Link]
-
The migratory and proliferative capacity of PEO1 cells was compromised following treatment with rucaparib 10 µM compared to BRCA2 wild-type cell lines via a mechanism involving the mTOR pathway. National Institutes of Health. [Link]
-
Rucaparib (CO-338; formerly known as AG-014447 and PF-01367338) is a potent small-molecule inhibitor of PARP-1, -2, and -3. AACR Journals. [Link]
-
The Food and Drug Administration (FDA) has approved several quinazoline derivatives for clinical use as anticancer drugs. These include gefitinib, erlotinib, lapatinib, afatinib, and vandetanib. RSC Publishing. [Link]
-
Brca1-/-OlaR were cross-resistant to both rucaparib (IC50 of 1.03 ± 0.11 vs 0.064 ± 0.015 µM, respectively,). ResearchGate. [Link]
-
Clinical trials have validated high response rates for PARP inhibitors in patients with BRCA1 or BRCA2 mutations. National Institutes of Health. [Link]
-
Afatinib is a second-generation, irreversible ErbB family blocker that selectively blocks signals from ErbB family receptors (EGFR [ErbB1], HER2 [ErbB2], and ErbB4) and transphosphorylation of ErbB3, which cause a more sustained and wider-spectrum activity against EGFR mutations in contrast to reversible first-generation EGFR TKIs (erlotinib and gefitinib). Frontiers. [Link]
-
Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10. PubMed. [Link]
-
First-line maintenance treatment with rucaparib (Rubraca) significantly improved progression-free survival (PFS) among patients with advanced ovarian cancer who had prior platinum-base chemotherapy, meeting the primary end point of the ATHENA-MONO study (NCT03522246). Oncology Nursing News. [Link]
-
Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings. Taylor & Francis Online. [Link]
-
Vandetanib has been shown to inhibit tumor cell proliferation in a broad range of preclinical models. National Institutes of Health. [Link]
-
Quinazolinones, essential quinazoline derivatives, exhibit diverse biological activities with applications in pharmaceuticals and insecticides. National Institutes of Health. [Link]
-
In both studies, the second-generation EGFR TKIs, afatinib and dacomitinib were found to be superior to gefitinib, but with some caveats. National Institutes of Health. [Link]
-
Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. National Institutes of Health. [Link]
-
Gefitinib has similar activity and toxicity compared with erlotinib and offers a valuable alternative to patients with NSCLC. PubMed. [Link]
-
Forty five cell lines were tested for sensitivity to both drugs and the concordance was excellent (p < 0.0001). ResearchGate. [Link]
-
Acquired resistance to targeted therapies, particularly EGFR-TKIs like gefitinib and erlotinib, is a major clinical challenge in NSCLC. Dovepress. [Link]
-
Vandetanib extended PFS among patients with symptomatic and progressive medullary thyroid cancer, according to results of a post hoc analysis of a randomized phase 3 study published in Journal of Clinical Oncology. Healio. [Link]
-
The tyrosine kinase inhibitor vandetanib (Caprelsa) demonstrated an improvement in progression-free survival (PFS) in patients with symptomatic and progressive medullary thyroid cancer (MTC) in a post-hoc analysis of the phase III ZETA trial. Targeted Oncology. [Link]
-
Quinazolinones, essential quinazoline derivatives, exhibit diverse biological activities with applications in pharmaceuticals and insecticides. PubMed. [Link]
-
Vandetanib and cabozantinib are the only systemic treatment options for unresectable, locally advanced or metastatic medullary thyroid cancer. NICE. [Link]
-
The MTT colorimetric assay is conducted in a 96-well plate format. National Institutes of Health. [Link]
-
At data cutoff (July 2009; median follow-up, 24 months), 37% of patients had progressed and 15% had died. The study met its primary objective of PFS prolongation with vandetanib versus placebo (hazard ratio [HR], 0.46; 95% CI, 0.31 to 0.69; P < .001). PubMed Central. [Link]
-
Cytotoxicity MTT Assay is a colorimetric assay which measures cell viability, proliferation and cytotoxicity. Springer Nature. [Link]
-
The MTT assay is a widely used colorimetric assay that measures cell viability or proliferation. Creative Diagnostics. [Link]
-
For elderly patients, afatinib was more effective, with a median progression-free survival (PFS) of 14.7 months and overall survival (OS) of 22.2 months, than gefitinib (9.9 months and 17.7 months, respectively) and erlotinib (10.8 months and 18.5 months, respectively; PFS: p = 0.003; OS: p = 0.026). National Institutes of Health. [Link]
-
TTF was 13.7 months with afatinib versus 11.5 months with gefitinib (HR, 0.73; 95% CI, 0.58-0.92;P= .0073). The ORR was 70% compared with 56% for afatinib and gefitinib, respectively (P= .0083). Targeted Oncology. [Link]
-
For elderly patients, afatinib was more effective, with a median progression-free survival (PFS) of 14.7 months and overall survival (OS) of 22.2 months, than gefitinib (9.9 months and 17.7 months, respectively) and erlotinib (10.8 months and 18.5 months, respectively; PFS: p = 0.003; OS: p = 0.026). PubMed. [Link]
-
Caspase 3 can cleave many caspase substrates directly, including PPAR (poly ADP-ribose), the inhibitor of caspase- activated deoxyribonuclease (ICAD), gelsolin and fodrin. MP Biomedicals. [Link]
-
The assay measures the incorporation of biotinylated poly (ADPribose) onto histone proteins in a 96 well strip format. BMG LABTECH. [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. First-line afatinib for the treatment of EGFR mutation-positive non-small-cell lung cancer in the ‘real-world’ clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CNS efficacy of afatinib as first-line treatment in advanced non-small cell lung cancer patients with EGFR mutations [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Gefitinib and erlotinib in metastatic non-small cell lung cancer: a meta-analysis of toxicity and efficacy of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vandetanib (ZD6474) induces antiangiogenesis through mTOR–HIF-1 alpha–VEGF signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic Lethality in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cancernetwork.com [cancernetwork.com]
A Comparative Guide to Validating Cellular Target Engagement of 3-(Hydroxymethyl)-4(3H)-quinazolinone
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2][3] The specific compound, 3-(Hydroxymethyl)-4(3H)-quinazolinone, belongs to this versatile class. However, elucidating the precise molecular target within the complex cellular environment is a critical step in advancing any potential therapeutic agent from a mere bioactive compound to a validated drug candidate. This guide provides a comparative analysis of two robust methodologies for confirming the intracellular target engagement of this compound, offering researchers a framework for making informed decisions in their drug discovery programs.
For the purpose of this guide, we will consider a plausible putative target for this compound: the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This selection is based on extensive literature demonstrating that the quinazolinone core is a highly effective pharmacophore for VEGFR-2 inhibition, a key mechanism in blocking tumor angiogenesis.[4][5][6]
The Imperative of Target Validation
Target validation is the process of demonstrating that a drug's therapeutic effects are a direct consequence of its interaction with a specific molecular target.[7] This process is fundamental to understanding the mechanism of action, predicting potential on- and off-target effects, and developing rational strategies for lead optimization. Without rigorous target validation, the risk of late-stage clinical trial failure increases significantly.
Comparative Methodologies for In-Cell Target Engagement
We will now delve into a detailed comparison of two powerful and widely adopted techniques for validating the interaction between this compound and its putative target, VEGFR-2, directly within a cellular context: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics via Affinity Chromatography.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[8][9] The binding of a small molecule, such as our quinazolinone derivative, to its protein target typically increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified, providing direct evidence of target engagement within intact cells or cell lysates.[8][10]
Experimental Workflow:
Caption: CETSA experimental workflow for validating VEGFR-2 engagement.
Detailed Protocol:
-
Cell Culture: Culture a relevant human cancer cell line that expresses VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to near confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time to allow for cellular uptake and target binding.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This step induces denaturation of proteins that are not stabilized by ligand binding.
-
Cell Lysis and Fractionation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant and quantify the amount of soluble VEGFR-2 using a specific antibody via Western blotting or an ELISA-based method.[9]
-
Data Analysis: Plot the amount of soluble VEGFR-2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control indicates target stabilization and thus, engagement. Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble VEGFR-2 against the compound concentration.
Expected Quantitative Data:
| Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | 52.5 °C | - |
| 1 µM Compound | 55.0 °C | +2.5 °C |
| 10 µM Compound | 58.2 °C | +5.7 °C |
| 100 µM Compound | 60.1 °C | +7.6 °C |
Chemical Proteomics: Affinity Chromatography-Mass Spectrometry
Principle: This approach utilizes a modified version of the drug molecule to "fish out" its binding partners from the cellular proteome.[11] An immobilized version of this compound is used as bait to capture its interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry, providing a direct and unbiased identification of the drug's targets.
Experimental Workflow:
Caption: Workflow for target identification using affinity chromatography.
Detailed Protocol:
-
Probe Synthesis and Immobilization: Synthesize a derivative of this compound that incorporates a linker suitable for covalent attachment to a solid support, such as agarose or magnetic beads. Ensure the modification does not significantly alter the compound's bioactivity.
-
Cell Lysate Preparation: Prepare a lysate from a VEGFR-2 expressing cell line under conditions that preserve protein structure and function.
-
Affinity Capture: Incubate the cell lysate with the immobilized quinazolinone derivative. As a negative control, incubate the lysate with beads that have not been functionalized with the compound. For a competition control, pre-incubate the lysate with an excess of the free, non-immobilized this compound before adding it to the affinity resin.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competing with a high concentration of the free compound.
-
Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest (or the entire lane for an unbiased approach) and subject them to in-gel digestion with trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
Data Analysis: Compare the identified proteins from the experimental and control samples. A protein that is significantly enriched in the experimental sample and whose binding is competed away by the free compound is considered a high-confidence target.
Expected Quantitative Data (Relative Protein Abundance from Mass Spectrometry):
| Protein | Immobilized Compound | Immobilized Compound + Free Compound | Control Beads |
| VEGFR-2 | 100 | 5 | 2 |
| HSP90 | 80 | 75 | 78 |
| Tubulin | 10 | 8 | 9 |
Comparison of CETSA and Affinity Chromatography
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Affinity Chromatography) |
| Principle | Ligand-induced thermal stabilization | Affinity-based capture of binding partners |
| Compound Modification | Not required | Requires synthesis of a modified, immobilized probe |
| Cellular State | Can be performed in intact, live cells | Typically performed with cell lysates |
| Target Identification | Confirms engagement with a known or hypothesized target | Unbiased discovery of novel targets |
| Throughput | High-throughput adaptable (e.g., 384-well format)[12] | Lower throughput, more labor-intensive |
| Required Reagents | Specific antibody for the target protein | Synthesis of a chemical probe, mass spectrometry |
| Potential Artifacts | Indirect effects on protein stability | Non-specific binding to the resin or linker |
Conclusion and Future Directions
Both CETSA and chemical proteomics offer powerful, complementary approaches to validate the cellular target engagement of this compound. CETSA is an excellent method for confirming the engagement of a hypothesized target like VEGFR-2 in a physiologically relevant context, without the need for compound modification. In contrast, chemical proteomics provides an unbiased platform for target discovery, which can be invaluable when the target is unknown or to identify potential off-targets.
For a comprehensive validation strategy, a tiered approach is recommended. Initial phenotypic screening can be followed by unbiased chemical proteomics to identify a panel of potential targets. CETSA can then be employed as a secondary assay to confirm the engagement of the most promising candidates in intact cells. This integrated approach provides a high degree of confidence in the identified molecular target, paving the way for subsequent mechanism-of-action studies and the rational design of next-generation 4(3H)-quinazolinone-based therapeutics.
References
-
Quinazolinones, the Winning Horse in Drug Discovery - MDPI. (2023-01-18). Available from: [Link]
-
Chen, K., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 46(5), 235. Available from: [Link]
-
Hickey, J. L., et al. (2019). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 10(4), 579-591. Available from: [Link]
-
Biris, C. G., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(23), 5678. Available from: [Link]
-
Abdel-Ghani, T. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 3819-3841. Available from: [Link]
-
Al-Ostath, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18788. Available from: [Link]
-
Chen, K., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473. Available from: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Acta Pharmaceutica Sinica B, 11(10), 3126-3141. Available from: [Link]
-
Wang, Y., et al. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. European Journal of Medicinal Chemistry, 216, 113291. Available from: [Link]
-
Kumar, A., et al. (2018). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. Current Medicinal Chemistry, 25(22), 2634-2653. Available from: [Link]
-
Orcutt, K. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2446-2456. Available from: [Link]
-
Cao, S., et al. (2016). Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents. European Journal of Medicinal Chemistry, 109, 266-274. Available from: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]
-
Al-Omary, F. A. M., et al. (2021). Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. Journal of the Iranian Chemical Society, 18(11), 2939-2951. Available from: [Link]
-
Cytiva. (2020). Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. Available from: [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available from: [Link]
-
Hickey, J. L., et al. (2019). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 10(4), 579-591. Available from: [Link]
-
Tokalı, A. O., et al. (2024). A series of quinazolin‐4(3H)‐one‐morpholine hybrids as anti‐lung‐cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies. Journal of the Chinese Chemical Society. Available from: [Link]
-
Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 14(7), 2047-2073. Available from: [Link]
-
Tate, E. (2012). Chemical proteomics: a powerful tool for exploring protein lipidation. YouTube. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. Available from: [Link]
-
Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Nature Protocols, 14(7), 2047-2073. Available from: [Link]
Sources
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-(Hydroxymethyl)-4(3H)-quinazolinone
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
As a professional in the fields of research, drug development, and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Hydroxymethyl)-4(3H)-quinazolinone. The procedures outlined herein are synthesized from established best practices and regulatory standards, designed to provide immediate, actionable information for laboratory personnel.
At the heart of our protocol is a commitment to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We will not only detail the necessary steps but also elucidate the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Part 1: The Imperative of a Substance-Specific Safety Data Sheet (SDS)
Before initiating any handling or disposal procedures, the paramount first step is to obtain the Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. The SDS is the authoritative source of information regarding a chemical's specific hazards, handling precautions, and emergency procedures. In the absence of a specific SDS for this compound, a conservative approach must be taken, treating it as a hazardous substance based on the known properties of related quinazolinone derivatives.
Part 2: Hazard Assessment and Personal Protective Equipment (PPE)
Based on available data for analogous quinazolinone compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : If a significant amount of powder is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Control the Spill : For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report : Notify your institution's Environmental Health and Safety (EHS) office of the spill, regardless of its size.
Part 4: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]
Step 1: Waste Characterization
The first step in proper disposal is to characterize the waste. Is it the pure, unused compound? Is it a solution? Is it mixed with other chemicals? This information is critical for proper segregation and labeling. Based on the hazards of related compounds, it is prudent to classify this compound waste as hazardous.
Step 2: Segregation of Incompatible Wastes
A cardinal rule of chemical safety is to never mix incompatible wastes.[4] Quinazolinone derivatives may be incompatible with strong oxidizing agents, acids, and bases.[1] Store this waste stream separately from these materials to prevent violent reactions or the generation of toxic fumes.
Step 3: Containerization
-
Select the Right Container : Use a sturdy, leak-proof container that is chemically compatible with the waste. Plastic containers are often preferred for their durability.[3][4]
-
Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[2]
-
Keep Containers Closed : Waste containers must be securely capped at all times, except when adding waste.[4][5]
Step 4: Labeling
Proper labeling is a regulatory requirement and essential for the safety of all laboratory and waste management personnel. The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
-
The concentration and composition if it is a mixture.
-
The date when waste was first added to the container.[3]
-
The name and contact information of the principal investigator.[3]
-
Appropriate hazard pictograms (e.g., irritant, harmful).[3]
Step 5: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][6][7]
| SAA Requirement | Specification | Source |
| Maximum Volume | 55 gallons of hazardous waste or 1 quart of acutely toxic waste | [5] |
| Location | At or near the point of generation, under the control of the generator | [5] |
| Condition | Secondary containment for liquid waste is required | [4] |
Step 6: Arranging for Waste Pickup
Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), you must arrange for its removal by your institution's EHS office or a licensed hazardous waste contractor.[4][7] Do not dispose of this chemical waste down the sewer or in the regular trash.[3][4]
Part 5: Visualizing the Disposal Process
To further clarify the procedural logic, the following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal Workflow for this compound.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. Retrieved from [Link]
-
Business Services. (n.d.). Hazardous (Chemical) Waste Disposal Procedures. Retrieved from [Link]
-
U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
American Laboratory. (2021, March 1). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
- Singh, S., & Singh, P. (2020).
Sources
- 1. fishersci.no [fishersci.no]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
